molecular formula C24H21FN2O3 B10764909 ARN14974

ARN14974

Cat. No.: B10764909
M. Wt: 404.4 g/mol
InChI Key: DPYVAZSLMQCVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARN14974 is a useful research compound. Its molecular formula is C24H21FN2O3 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYVAZSLMQCVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ARN14974

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

ARN14974 is a potent, systemically active benzoxazolone carboxamide inhibitor of intracellular acid ceramidase (AC), an essential enzyme in sphingolipid metabolism. By blocking the hydrolysis of ceramide, this compound serves as a critical tool for investigating the cellular roles of the ceramide/sphingosine-1-phosphate rheostat. This document provides a comprehensive overview of this compound's mechanism of action, its impact on cellular signaling pathways, a summary of its quantitative parameters, and detailed experimental protocols for its characterization.

Introduction to Sphingolipid Metabolism and Acid Ceramidase

Sphingolipids are a class of lipids that serve not only as structural components of cellular membranes but also as critical signaling molecules involved in a myriad of cellular processes. The metabolic hub of this pathway is ceramide, a pro-apoptotic and anti-proliferative lipid. The cellular level of ceramide is tightly regulated by a network of enzymes. Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal hydrolase that catalyzes the degradation of ceramide into sphingosine and a free fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell proliferation, survival, and migration.

The balance between ceramide and S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate. A shift towards ceramide accumulation typically leads to cell cycle arrest and apoptosis, while an increase in S1P levels favors cell growth and survival. In various pathologies, including cancer, the expression and activity of acid ceramidase are often upregulated, leading to depleted ceramide levels and contributing to disease progression. Consequently, inhibitors of acid ceramidase are valuable as both research tools and potential therapeutic agents.

Core Mechanism of Action of this compound

This compound functions as a direct and potent inhibitor of acid ceramidase. As a benzoxazolone carboxamide, its chemical structure allows it to interact with the enzyme's active site, preventing the hydrolysis of ceramide. This inhibition leads to a significant accumulation of intracellular ceramides and a corresponding decrease in the levels of sphingosine and its downstream metabolite, S1P.

The primary biochemical consequence of this compound action is the modulation of the sphingolipid rheostat. By increasing the ceramide-to-S1P ratio, this compound shifts the cellular signaling balance towards pathways that promote apoptosis and inhibit proliferation.

Ceramide Ceramide AC Acid Ceramidase (AC) Ceramide->AC Apoptosis Pro-Apoptotic Signaling (Cell Death, Growth Arrest) Ceramide->Apoptosis Sphingosine Sphingosine SK Sphingosine Kinase (SK) Sphingosine->SK S1P Sphingosine-1-Phosphate (S1P) Proliferation Pro-Proliferative Signaling (Growth, Survival) S1P->Proliferation AC->Sphingosine Hydrolysis SK->S1P Phosphorylation This compound This compound This compound->AC

Caption: this compound inhibits Acid Ceramidase, increasing ceramide and promoting apoptosis.

Downstream Signaling Pathways Modulated by this compound

The accumulation of ceramide induced by this compound triggers a cascade of downstream signaling events, primarily culminating in apoptosis and cell cycle arrest.

3.1. Activation of Stress-Activated Protein Kinase (SAPK) Pathways

Ceramide is a well-established activator of stress-activated protein kinase pathways, including c-Jun N-terminal kinase (JNK) and p38 MAP kinase (p38 MAPK). Activation of these pathways is a key mechanism for ceramide-induced apoptosis.

  • JNK/SAPK Pathway: Ceramide accumulation can lead to the activation of the JNK signaling cascade, which in turn can phosphorylate and regulate the activity of transcription factors like c-Jun and proteins in the Bcl-2 family, ultimately promoting apoptosis.

  • p38 MAPK Pathway: Similar to JNK, the p38 MAPK pathway is activated by cellular stress, including elevated ceramide levels, and contributes to apoptotic signaling.

3.2. Inhibition of Pro-Survival Pathways

In concert with activating death pathways, ceramide also inhibits pro-survival signals.

  • Akt Pathway Inhibition: Ceramide can directly inhibit the PI3K/Akt signaling pathway, a central node for cell survival, proliferation, and growth. Inhibition of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins such as BAD.

3.3. Mitochondrial Apoptosis Pathway

Ceramide can directly influence mitochondrial integrity to initiate the intrinsic apoptosis pathway. It can activate protein phosphatase 2A (PP2A), which dephosphorylates and activates pro-apoptotic proteins like Bak and Bax, while promoting the degradation of the anti-apoptotic protein Bcl-2. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

This compound This compound AC Acid Ceramidase This compound->AC Ceramide Ceramide ↑ AC->Ceramide  Inhibits  Degradation SAPK SAPK/JNK p38 MAPK Ceramide->SAPK Activates Akt Akt Pathway Ceramide->Akt Inhibits Mitochondria Mitochondrial Pathway (Bax/Bak activation) Ceramide->Mitochondria Activates Apoptosis Apoptosis SAPK->Apoptosis Akt->Apoptosis Inhibits Survival Mitochondria->Apoptosis

Caption: Downstream signaling pathways affected by this compound-induced ceramide accumulation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound.

ParameterValueTarget/SystemReference
IC₅₀ 79 nMAcid Ceramidase
Cellular Concentration Range 0.1 - 20 µMSW403 adenocarcinoma cells, RAW 264.7 murine macrophages
In Vivo Dosage 10 mg/kg (i.v.)Mice
In Vivo Effect Reduced AC activity in brain, liver, heart, lungs, kidney; increased pulmonary ceramideMice

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for in vitro and cell-based assays.

5.1. In Vitro Fluorogenic Acid Ceramidase Activity Assay

This protocol is adapted from methods used for high-throughput screening of acid ceramidase inhibitors. It measures the enzymatic activity by detecting the release of a fluorescent product.

Materials:

  • Source of acid ceramidase (e.g., cell lysate from A375 cells overexpressing AC)

  • Assay Buffer: Sodium acetate buffer (pH 4.5) with 0.1% Triton X-100

  • Substrate: RBM14-C12 (N-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl)-D-erythro-sphingosine) or similar fluorescent ceramide analog

  • Inhibitor: this compound dissolved in DMSO

  • Reaction Stop Solution: Methanol

  • Developing Reagent: Sodium periodate (NaIO₄) in glycine-NaOH buffer (pH 10.6)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Enzyme Reaction: In each well of the microplate, add 20 µL of the enzyme source.

  • Inhibitor Incubation: Add 10 µL of the diluted this compound or vehicle control to the wells. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., RBM14-C12, final concentration 20 µM).

  • Reaction Incubation: Incubate the plate for 1-3 hours at 37°C, protected from light.

  • Stop Reaction: Terminate the reaction by adding 25 µL of Methanol to each well.

  • Fluorescence Development: Add 100 µL of the NaIO₄ developing reagent. This oxidizes the product's aminodiol, leading to β-elimination and release of the fluorescent umbelliferone.

  • Measurement: After a 10-20 minute incubation at room temperature, measure the fluorescence intensity using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

A 1. Prepare Reagents (Enzyme, Buffer, this compound, Substrate) B 2. Add Enzyme to Plate A->B C 3. Add this compound (or Vehicle) Incubate 15 min @ 37°C B->C D 4. Add Fluorogenic Substrate to start reaction C->D E 5. Incubate 1-3 hours @ 37°C D->E F 6. Stop Reaction (Methanol) E->F G 7. Develop Fluorescence (NaIO₄) F->G H 8. Read Fluorescence (Ex: 360nm, Em: 460nm) G->H I 9. Analyze Data (Calculate IC₅₀) H->I

ARN14974: A Technical Guide to its Function as an Acid Ceramidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ARN14974, a potent and systemically active inhibitor of acid ceramidase (AC). The information presented herein is compiled from publicly available research and is intended to support further investigation and drug development efforts.

Core Function and Mechanism of Action

This compound is a benzoxazolone carboxamide that functions as a highly potent inhibitor of intracellular acid ceramidase.[1][2][3][4][5] Acid ceramidase is a critical lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this enzymatic activity, this compound effectively increases the intracellular concentration of ceramides while decreasing the levels of sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[1][6] This modulation of the ceramide/sphingosine rheostat is central to the biological effects of this compound, as ceramides are key signaling molecules involved in cellular processes such as apoptosis, cell senescence, and inflammation.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity based on available in vitro and in vivo data.

ParameterValueSpecies/SystemReference
IC50 (Enzymatic) 79 nMHuman Acid Ceramidase[1][2][3][4][5][6]
IC50 (Cellular) 400 nMRAW 264.7 (murine macrophages)[1][6]
825 nMSW403 (human adenocarcinoma)[1][6]
ParameterValueAdministration RouteSpeciesReference
Cmax 1767.9 ng/mL10 mg/kg (i.p.)Mice[2]
628 ng/mL1 mg/kg (i.v.)Mice[2]
Half-life (t½) 458 min10 mg/kg (i.p.)Mice[2]
72 min1 mg/kg (i.v.)Mice[2]

Signaling Pathway

The primary mechanism of this compound involves the direct inhibition of acid ceramidase, leading to an accumulation of ceramide. Ceramide, a bioactive lipid, can trigger a cascade of downstream signaling events, most notably the induction of apoptosis. The following diagram illustrates the simplified signaling pathway affected by this compound.

ARN14974_Signaling_Pathway cluster_sphingolipid Sphingolipid Metabolism cluster_cellular_effects Cellular Effects Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Cell_Senescence Cell_Senescence Ceramide->Cell_Senescence Inflammation Inflammation Ceramide->Inflammation S1P S1P Sphingosine->S1P Phosphorylation Acid_Ceramidase Acid Ceramidase SphK Sphingosine Kinase This compound This compound This compound->Acid_Ceramidase Inhibition

This compound inhibits Acid Ceramidase, increasing Ceramide levels and promoting cellular apoptosis.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the function of this compound.

In Vitro Acid Ceramidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human acid ceramidase.

Materials:

  • Recombinant human acid ceramidase

  • Fluorogenic ceramidase substrate (e.g., NBD-C12-ceramide)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5, 0.1% Triton X-100)

  • This compound stock solution in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 40 µL of recombinant human acid ceramidase solution to each well (except the no-enzyme control) and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the fluorogenic ceramidase substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.5).

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cellular Ceramide Level Quantification

Objective: To measure the effect of this compound on intracellular ceramide levels in a cell line (e.g., SW403).

Materials:

  • SW403 human adenocarcinoma cells

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry (e.g., C17-ceramide)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Seed SW403 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle (DMSO) for 24 hours.

  • After treatment, wash the cells with ice-cold PBS and harvest them by scraping.

  • Perform lipid extraction using a modified Bligh-Dyer method.

  • Add internal standards to the lipid extracts for normalization.

  • Dry the lipid extracts under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to quantify the levels of different ceramide species.

  • Normalize the ceramide levels to the internal standard and total protein concentration.

  • Compare the ceramide levels in this compound-treated cells to the vehicle-treated control.

Experimental_Workflow_Ceramide_Quantification Cell_Seeding Seed SW403 Cells Treatment Treat with this compound or Vehicle Cell_Seeding->Treatment Cell_Harvesting Wash and Harvest Cells Treatment->Cell_Harvesting Lipid_Extraction Perform Lipid Extraction Cell_Harvesting->Lipid_Extraction LC_MS_Analysis Analyze by LC-MS/MS Lipid_Extraction->LC_MS_Analysis Data_Analysis Quantify Ceramide Levels LC_MS_Analysis->Data_Analysis

Workflow for quantifying cellular ceramide levels after this compound treatment.

In Vivo Efficacy

In vivo studies in mice have demonstrated that this compound is systemically active.[1][2] Following intraperitoneal or intravenous administration, this compound effectively reduces acid ceramidase activity in multiple organs, including the brain, liver, heart, lungs, and kidneys.[1][2][6] This inhibition of AC activity leads to a corresponding increase in pulmonary ceramide levels.[1] These findings highlight the potential of this compound as a tool to study the in vivo roles of acid ceramidase and as a potential therapeutic agent.

Conclusion

This compound is a well-characterized, potent, and systemically active inhibitor of acid ceramidase. Its ability to modulate the ceramide-sphingosine rheostat makes it a valuable tool for research into the roles of sphingolipids in health and disease. Further investigation into its therapeutic potential in areas such as oncology and inflammatory diseases is warranted. So far, no clinical studies have been conducted with this compound.[6]

References

ARN14974: A Technical Guide to its Role in Ceramide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14974 is a potent, systemically active benzoxazolone carboxamide inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism. By blocking the hydrolysis of ceramide into sphingosine and fatty acid, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid implicated in various cellular processes including apoptosis, cell cycle arrest, and inflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on ceramide metabolism in cellular and in vivo models, and detailed experimental protocols for its use. Additionally, it visualizes the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting ceramide metabolism.

Introduction to this compound and Ceramide Metabolism

Ceramide is a central hub in sphingolipid metabolism, and its intracellular concentration is tightly regulated by a network of enzymes. An imbalance in ceramide levels is associated with numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a critical role in attenuating ceramide levels by catalyzing its degradation. Elevated AC activity has been observed in various cancers, contributing to chemoresistance and tumor progression by maintaining low pro-apoptotic ceramide levels.

This compound has emerged as a valuable pharmacological tool to investigate the roles of ceramide and as a potential therapeutic agent. Its specific inhibition of acid ceramidase allows for the controlled elevation of intracellular ceramide, thereby promoting cellular outcomes such as apoptosis in cancer cells.

Physicochemical Properties and Quantitative Data

A summary of the key properties and quantitative data for this compound is presented below.

PropertyValueReference
IUPAC Name 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide
Synonym Acid Ceramidase Inhibitor 17a[1]
CAS Number 1644158-57-5[1]
Molecular Formula C₂₄H₂₁FN₂O₃[1]
Molecular Weight 404.4 g/mol [1]
IC₅₀ (Acid Ceramidase) 79 nM[1]
Solubility DMF: 2 mg/mL; DMSO: 2 mg/mL[1]
λmax 256 nm[1]

Effects on Ceramide Metabolism

This compound has been demonstrated to effectively modulate sphingolipid levels in both in vitro and in vivo models.

Model SystemTreatmentObserved EffectsReference
SW403 Adenocarcinoma Cells 0.1 to 20 µM this compoundIncreased levels of ceramide; Reduced levels of sphingosine and dihydroceramide.[1]
RAW 264.7 Murine Macrophages 0.1 to 20 µM this compoundIncreased levels of ceramide; Reduced levels of sphingosine and dihydroceramide.[1]
Mice 10 mg/kg this compound (intravenous)Reduced acid ceramidase activity in brain, liver, heart, lungs, and kidney; Increased pulmonary ceramide levels.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Acid Ceramidase Inhibition Assay (Fluorogenic)

This protocol is adapted from established fluorogenic assays for acid ceramidase.

Materials:

  • Recombinant human acid ceramidase

  • This compound

  • Fluorogenic acid ceramidase substrate (e.g., Rbm14-12)

  • Assay Buffer: 25 mM Sodium Acetate, pH 4.5

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add 25 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to triplicate wells.

  • Add 25 µL of recombinant human acid ceramidase solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (e.g., 20 µM final concentration of Rbm14-12).

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction according to the substrate manufacturer's instructions (this may involve the addition of a stop solution).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell Culture and Treatment with this compound

4.2.1. SW403 Human Colorectal Adenocarcinoma Cells

Materials:

  • SW403 cells (ATCC® CCL-230™)

  • Leibovitz's L-15 Medium (ATCC® 30-2008™)

  • Fetal Bovine Serum (FBS)

  • This compound

  • 6-well plates

Procedure:

  • Culture SW403 cells in Leibovitz's L-15 Medium supplemented with 10% FBS at 37°C in a CO₂-free incubator.

  • Seed SW403 cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvest.

  • Allow the cells to adhere overnight.

  • Prepare various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) in the complete growth medium from a stock solution in DMSO. Include a vehicle control (DMSO alone).

  • Replace the medium in the wells with the medium containing this compound or vehicle.

  • Incubate the cells for the desired time period (e.g., 24 hours).

  • Harvest the cells for subsequent analysis (e.g., sphingolipid quantification).

4.2.2. RAW 264.7 Murine Macrophage Cells

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • 6-well plates

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂.

  • Seed RAW 264.7 cells in 6-well plates at an appropriate density.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare this compound concentrations in complete growth medium as described for SW403 cells.

  • Treat the cells with this compound or vehicle and incubate for the desired duration.

  • Collect the cells for further analysis.

Sphingolipid Quantification by LC-MS/MS

This is a generalized protocol for the extraction and analysis of sphingolipids from cultured cells.

Materials:

  • Cell pellets from this compound-treated and control cells

  • Internal standards for ceramide, sphingosine, and dihydroceramide

  • Methanol, Chloroform, Water (LC-MS grade)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a known volume of water. b. Add the internal standards. c. Add methanol and chloroform in a ratio that results in a single-phase mixture (e.g., 1:2:0.8 water:methanol:chloroform). d. Vortex thoroughly and incubate on ice. e. Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8. f. Centrifuge to separate the phases. g. Collect the lower organic phase containing the lipids. h. Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol). b. Inject the sample into the LC-MS/MS system. c. Separate the different sphingolipid species using a suitable C18 reverse-phase column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid). d. Detect and quantify the specific ceramide, sphingosine, and dihydroceramide species using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions. e. Normalize the results to the internal standards and the initial cell number or protein content.

In Vivo Mouse Study

This protocol provides a framework for an in vivo experiment to assess the effect of this compound.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • This compound

  • Vehicle for injection (e.g., a mixture of DMSO, Cremophor EL, and saline)

  • Anesthesia

  • Tissue collection tools

Procedure:

  • Acclimate the mice to the housing conditions for at least one week.

  • Prepare the dosing solution of this compound in a suitable vehicle.

  • Administer this compound (e.g., 10 mg/kg) or vehicle to the mice via intravenous injection.

  • At a predetermined time point after injection (e.g., 24 hours), euthanize the mice.

  • Perfuse the animals with saline to remove blood from the organs.

  • Harvest the desired organs (e.g., lungs, liver, brain, heart, kidney).

  • Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • For sphingolipid analysis, homogenize the tissues and perform lipid extraction and LC-MS/MS as described above.

Signaling Pathways and Experimental Workflows

Ceramide Metabolism and the Action of this compound

The following diagram illustrates the central role of ceramide in sphingolipid metabolism and the point of intervention for this compound.

Ceramide_Metabolism Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide  Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine  Acid Ceramidase (AC) Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P)  Sphingosine Kinase Sphingomyelinase Sphingomyelinase Acid Ceramidase (AC) Acid Ceramidase (AC) Sphingosine Kinase Sphingosine Kinase This compound This compound This compound->Acid Ceramidase (AC)

Caption: this compound inhibits Acid Ceramidase, increasing ceramide.

Ceramide-Mediated Apoptosis Signaling Pathway

Inhibition of acid ceramidase by this compound leads to ceramide accumulation, which can trigger apoptosis through the activation of stress-activated protein kinase (SAPK) pathways.

Apoptosis_Pathway cluster_inhibition This compound This compound AC Acid Ceramidase This compound->AC Inhibition Ceramide Ceramide AC->Ceramide Degradation ASK1 Apoptosis Signal-regulating Kinase 1 Ceramide->ASK1 Activation Akt Akt (Pro-survival) Ceramide->Akt Inhibition JNK c-Jun N-terminal Kinase ASK1->JNK Activation p38 p38 MAPK ASK1->p38 Activation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Akt->Apoptosis

Caption: this compound induces apoptosis via ceramide, JNK, and p38.

Experimental Workflow: In Vitro Analysis

The following diagram outlines a typical workflow for studying the effects of this compound in cell culture.

In_Vitro_Workflow start Start cell_culture Cell Culture (SW403 or RAW 264.7) start->cell_culture treatment Treat with this compound (or Vehicle) cell_culture->treatment harvest Harvest Cells treatment->harvest lipid_extraction Lipid Extraction harvest->lipid_extraction lcms LC-MS/MS Analysis lipid_extraction->lcms data_analysis Data Analysis (Quantify Sphingolipids) lcms->data_analysis end End data_analysis->end

Caption: Workflow for in vitro analysis of this compound effects.

Experimental Workflow: In Vivo Analysis

This diagram illustrates the key steps in an in vivo study of this compound.

In_Vivo_Workflow start Start acclimatize Acclimatize Mice start->acclimatize dosing Administer this compound (or Vehicle) acclimatize->dosing euthanize Euthanize and Perfuse dosing->euthanize harvest Harvest Tissues euthanize->harvest homogenize Tissue Homogenization harvest->homogenize lipid_extraction Lipid Extraction homogenize->lipid_extraction lcms LC-MS/MS Analysis lipid_extraction->lcms data_analysis Data Analysis lcms->data_analysis end End data_analysis->end

Caption: Workflow for in vivo analysis of this compound effects.

Conclusion

This compound is a powerful research tool for elucidating the complex roles of ceramide in cellular signaling and pathophysiology. Its high potency and systemic activity make it a valuable compound for both in vitro and in vivo studies. The experimental protocols and workflows provided in this guide offer a foundation for researchers to investigate the effects of this compound on ceramide metabolism and its downstream consequences. Further research into the therapeutic potential of this compound and similar acid ceramidase inhibitors is warranted, particularly in the context of cancer and other diseases characterized by dysregulated sphingolipid metabolism.

References

The Role of ARN14974 in Apoptosis and Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARN14974 is a potent and systemically active inhibitor of acid ceramidase (AC), an enzyme crucial for the breakdown of the pro-apoptotic lipid, ceramide. By inhibiting AC, this compound leads to the intracellular accumulation of ceramide, a key signaling molecule that can trigger programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis and modulating cellular signaling pathways. It includes a summary of its biochemical activity, its effects on cellular lipid composition, and its pro-apoptotic efficacy in cancer cells. Detailed experimental protocols and visualizations of the underlying signaling mechanisms are provided to support further research and drug development efforts in this area.

Introduction to this compound and its Target: Acid Ceramidase

This compound is a novel benzoxazolone carboxamide that acts as a highly potent, irreversible inhibitor of acid ceramidase (AC), with an IC50 value of 79 nM[1]. AC is a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. This enzymatic activity is a critical control point in the sphingolipid metabolic pathway, regulating the balance between the pro-apoptotic ceramide and the pro-survival sphingosine-1-phosphate (S1P). In various pathological conditions, including cancer, the upregulation of AC can lead to decreased ceramide levels, contributing to therapeutic resistance and cell survival. By inhibiting AC, this compound effectively shifts this balance towards ceramide accumulation, thereby promoting apoptosis.

Biochemical and Cellular Effects of this compound

The primary mechanism of action of this compound is the covalent modification of the catalytic cysteine residue within the active site of acid ceramidase, leading to its irreversible inhibition[1]. This inhibition has profound effects on the cellular sphingolipid profile.

Quantitative Effects on Sphingolipid Levels

Treatment of various cell lines with this compound leads to a significant and concentration-dependent increase in intracellular ceramide levels, accompanied by a decrease in the levels of its metabolic products, sphingosine and sphingosine-1-phosphate.

Cell LineTreatment Concentration (µM)Treatment Duration (h)Fold Change in Total Ceramide Levels (vs. Vehicle)Reference
SW403 Adenocarcinoma124~2.5[1]
SW403 Adenocarcinoma1024~4.0[1]
RAW 264.7 Macrophages124~2.0[1]
RAW 264.7 Macrophages1024~3.5[1]
A549 Non-Small Cell Lung Cancer1048Significant Increase[2]
Cell LineTreatment Concentration (µM)Treatment Duration (h)Percent Decrease in Sphingosine Levels (vs. Vehicle)Reference
SW403 Adenocarcinoma124~50%[1]
SW403 Adenocarcinoma1024~75%[1]

In vivo studies in mice have also demonstrated the systemic activity of this compound. A single intravenous injection of 10 mg/kg resulted in a significant increase in ceramide levels in various organs, including the lungs, liver, and brain, confirming its potential for systemic applications[1].

This compound-Induced Apoptosis and Associated Signaling Pathways

The accumulation of intracellular ceramide following this compound treatment triggers a cascade of events culminating in apoptosis. Ceramide acts as a second messenger, influencing multiple signaling pathways that regulate cell death and survival.

Induction of Apoptosis in Cancer Cells

Recent studies have highlighted the pro-apoptotic and anti-proliferative effects of this compound in human non-small cell lung cancer (NSCLC) A549 cells[2]. Treatment with this compound was shown to induce morphological and ultrastructural changes characteristic of apoptosis[2].

Key Signaling Pathways Modulated by this compound

The pro-apoptotic effects of this compound-induced ceramide accumulation are mediated through the modulation of several key signaling pathways:

  • Mitochondrial (Intrinsic) Apoptosis Pathway: Ceramide can directly impact mitochondrial membrane permeability, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates the caspase cascade, leading to the activation of executioner caspases such as caspase-3 and subsequent cell death.

  • Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: Elevated ceramide levels are known to activate the SAPK/JNK signaling cascade, which plays a crucial role in promoting apoptosis in response to cellular stress.

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Similar to the JNK pathway, the p38 MAPK pathway can be activated by ceramide and contributes to the induction of apoptosis.

  • Inhibition of Pro-Survival Pathways: Ceramide can antagonize pro-survival signaling pathways, most notably the PI3K/Akt pathway. By inhibiting Akt activity, ceramide accumulation can lead to the dephosphorylation and activation of pro-apoptotic proteins.

Visualizing the Molecular Mechanisms

Signaling Pathway of this compound-Induced Apoptosis

ARN14974_Apoptosis_Pathway This compound This compound AC Acid Ceramidase (AC) This compound->AC Ceramide Ceramide (Accumulation) AC->Ceramide Degrades Sphingosine Sphingosine Mitochondria Mitochondria Ceramide->Mitochondria SAPK_JNK SAPK/JNK Pathway Ceramide->SAPK_JNK p38_MAPK p38 MAPK Pathway Ceramide->p38_MAPK Akt_Pathway PI3K/Akt Pathway (Pro-Survival) Ceramide->Akt_Pathway Inhibits S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SAPK_JNK->Apoptosis p38_MAPK->Apoptosis Akt_Pathway->Apoptosis Inhibits Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., A549, SW403) ARN14974_Treatment 2. Treatment with this compound (Dose- and Time-course) Cell_Culture->ARN14974_Treatment Lipid_Extraction 3a. Lipid Extraction & Sphingolipid Profiling (LC-MS/MS) ARN14974_Treatment->Lipid_Extraction Apoptosis_Assay 3b. Apoptosis Assays ARN14974_Treatment->Apoptosis_Assay Western_Blot 3c. Western Blot Analysis (Signaling Proteins) ARN14974_Treatment->Western_Blot Data_Analysis 4. Data Analysis and Interpretation Lipid_Extraction->Data_Analysis AnnexinV Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assay->AnnexinV Caspase_Activity Caspase-3/7 Activity Assay Apoptosis_Assay->Caspase_Activity AnnexinV->Data_Analysis Caspase_Activity->Data_Analysis Western_Blot->Data_Analysis

References

The Discovery and Synthesis of ARN14974: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14974 has emerged as a potent and systemically active inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a resource for researchers in drug discovery and development, providing detailed methodologies, quantitative data, and visualization of the relevant biological pathways and experimental workflows.

Introduction

Acid ceramidase (ASAH1) is a lysosomal cysteine amidase that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. This enzymatic activity is a critical control point in the ceramide/sphingosine-1-phosphate (S1P) rheostat, which governs cell fate decisions such as apoptosis, proliferation, and inflammation. Dysregulation of acid ceramidase activity has been implicated in various pathologies, including cancer and lysosomal storage diseases, making it an attractive therapeutic target.

The discovery of this compound, a benzoxazolone carboxamide, represents a significant advancement in the development of potent and specific inhibitors of acid ceramidase. With a low nanomolar inhibitory concentration, this compound has demonstrated efficacy in both in vitro and in vivo models, highlighting its potential as a pharmacological tool and a lead compound for drug development.

Discovery of this compound

The identification of the benzoxazolone carboxamide scaffold as a potent inhibitor of acid ceramidase originated from a focused screening effort to identify novel, non-ceramide-like inhibitors. This approach aimed to overcome the limitations of early-generation ceramide analogs, which often suffered from poor selectivity and drug-like properties.

Lead Identification Workflow

The discovery process followed a logical progression from initial screening to lead optimization. A high-throughput screening (HTS) campaign of a diverse chemical library against recombinant human acid ceramidase was the foundational step. This was followed by hit-to-lead chemistry to improve potency and druglike properties, ultimately leading to the identification of this compound.

Discovery_Workflow cluster_screening Screening & Identification cluster_optimization Lead Optimization HTS High-Throughput Screening (Chemical Library vs. rhAC) Hit_ID Hit Identification (Benzoxazolone Scaffold) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox ARN14974_ID Identification of this compound ADME_Tox->ARN14974_ID

Discovery workflow for this compound.

Synthesis of this compound

This compound, with the chemical name 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide, is synthesized through a multi-step process. The following is a representative synthetic protocol based on the general procedures for benzoxazolone carboxamides.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-(4-fluorophenyl)-3H-benzo[d]oxazol-2-one

A mixture of 4-bromo-2-nitrophenol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a 3:1 mixture of toluene and water is heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated. The resulting intermediate is then dissolved in ethanol, and 10% Pd/C (0.1 eq) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 16 hours. The catalyst is removed by filtration, and the filtrate is concentrated. The residue is dissolved in tetrahydrofuran, and 1,1'-carbonyldiimidazole (1.1 eq) is added. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 6-(4-fluorophenyl)-3H-benzo[d]oxazol-2-one.

Step 2: Synthesis of this compound

To a solution of 6-(4-fluorophenyl)-3H-benzo[d]oxazol-2-one (1.0 eq) in anhydrous acetonitrile is added 4-phenylbutyl isocyanate (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature for 16 hours. The solvent is evaporated, and the residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound as a white solid.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of acid ceramidase. Its mechanism of action involves the covalent modification of the catalytic cysteine residue in the active site of the enzyme, leading to irreversible inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

ParameterValueReference
IC50 (Acid Ceramidase)79 nM

IC50: Half-maximal inhibitory concentration.

OrganAcid Ceramidase Activity ReductionReference
BrainSignificant
LiverSignificant
HeartSignificant
LungsSignificant
KidneySignificant

In vivo efficacy of this compound (10 mg/kg, i.v.) in mice.

TissueCeramide Level ChangeReference
PulmonaryIncreased

Effect of this compound on tissue ceramide levels in mice.

Signaling Pathway

This compound exerts its cellular effects by modulating the ceramide-S1P signaling pathway. By inhibiting acid ceramidase, this compound leads to an accumulation of ceramide, a pro-apoptotic lipid, and a decrease in the levels of sphingosine and its pro-survival metabolite, S1P. This shift in the ceramide/S1P ratio can induce apoptosis and inhibit cell proliferation.

Signaling_Pathway Ceramide Ceramide AC Acid Ceramidase (ASAH1) Ceramide->AC Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine Sphingosine AC->Sphingosine hydrolyzes SPHK1 Sphingosine Kinase 1 (SphK1) Sphingosine->SPHK1 S1P Sphingosine-1-Phosphate (S1P) SPHK1->S1P phosphorylates Proliferation Cell Proliferation S1P->Proliferation This compound This compound This compound->AC inhibits

The Acid Ceramidase signaling pathway.

Experimental Protocols

Acid Ceramidase Activity Assay

This protocol describes a common method for measuring acid ceramidase activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)

  • Fluorogenic acid ceramidase substrate (e.g., NBD-C12-ceramide)

  • Acid ceramidase assay buffer (e.g., 200 mM sodium acetate, pH 4.5, 0.1% Triton X-100)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • In a 96-well plate, add a defined amount of cell lysate (e.g., 10-20 µg of protein) to each well.

  • For inhibitor studies, pre-incubate the lysates with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate dissolved in assay buffer to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a stop solution (e.g., chloroform:methanol, 2:1 v/v).

  • Measure the fluorescence of the liberated fluorophore (e.g., NBD) using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the acid ceramidase activity as the rate of fluorescent product formation per unit of protein.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of acid ceramidase and a promising lead compound for the development of novel therapeutics. Its high potency, systemic activity, and well-defined mechanism of action make it a superior tool compared to earlier, less specific inhibitors. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of acid ceramidase inhibition and the development of next-generation inhibitors based on the benzoxazolone carboxamide scaffold.

An In-Depth Technical Guide to ARN14974 for the Study of Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14974 is a potent and specific inhibitor of acid ceramidase (AC; ASAH1), a key lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By blocking this critical step in sphingolipid catabolism, this compound serves as an invaluable chemical tool for investigating the complex roles of ceramide and other sphingolipids in a multitude of cellular processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a summary of its effects on sphingolipid metabolism and downstream signaling pathways. This document is intended to equip researchers with the necessary information to effectively utilize this compound in their studies of sphingolipid biology, from fundamental research to preclinical drug development.

Introduction to Sphingolipid Metabolism and Acid Ceramidase

Sphingolipids are a class of bioactive lipids that are integral components of cellular membranes and serve as critical signaling molecules involved in regulating a wide array of cellular functions, including proliferation, differentiation, apoptosis, and inflammation. The metabolic hub of sphingolipid pathways is ceramide, a pro-apoptotic lipid. The intracellular levels of ceramide are tightly regulated by a network of enzymes that either synthesize or degrade it.

Acid ceramidase (AC) is a lysosomal hydrolase that plays a central role in sphingolipid metabolism by catalyzing the breakdown of ceramide. Dysregulation of AC activity has been implicated in various human pathologies, including cancer, neurodegenerative diseases, and metabolic disorders. Elevated AC expression in cancer cells, for instance, leads to decreased intracellular ceramide levels, thereby promoting cell survival and resistance to chemotherapy. Consequently, the inhibition of AC has emerged as a promising therapeutic strategy for these diseases.

This compound: A Specific Inhibitor of Acid Ceramidase

This compound is a benzoxazolone carboxamide that acts as a potent and selective inhibitor of acid ceramidase.[1] Its systematic name is 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide. By inhibiting AC, this compound leads to the intracellular accumulation of various ceramide species and a concomitant reduction in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. This modulation of the ceramide-S1P rheostat makes this compound a powerful tool for studying the functional consequences of ceramide accumulation.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's activity.

ParameterValueCell Lines/ConditionsReference
IC50 (in vitro) 79 nMRecombinant human acid ceramidase[1]
Cellular Activity 0.1 - 20 µMSW403 adenocarcinoma cells, RAW 264.7 murine macrophages[1]
In Vivo Efficacy 10 mg/kg (i.v.)Mice[1]

Signaling Pathways Modulated by this compound

The primary effect of this compound is the inhibition of acid ceramidase, leading to an accumulation of its substrate, ceramide. This shift in the sphingolipid balance has profound effects on various downstream signaling pathways.

Sphingolipid Metabolism Pathway

The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and the point of intervention for this compound.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_sphingomyelin Sphingomyelin Hydrolysis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (ASAH1) Pro-apoptotic Signaling Pro-apoptotic Signaling Ceramide->Pro-apoptotic Signaling Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Pro-survival Signaling Pro-survival Signaling S1P->Pro-survival Signaling This compound This compound Acid Ceramidase (ASAH1) Acid Ceramidase (ASAH1) This compound->Acid Ceramidase (ASAH1) Inhibits

Sphingolipid metabolism and this compound's point of action.
Downstream Apoptotic Signaling

Ceramide accumulation induced by this compound can trigger apoptosis through both intrinsic and extrinsic pathways. This involves the activation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, and the inhibition of the pro-survival Akt pathway.

Apoptotic_Signaling This compound This compound Ceramide Ceramide This compound->Ceramide Increases Akt Akt (pro-survival) Ceramide->Akt Inhibits SAPK_JNK SAPK/JNK Ceramide->SAPK_JNK Activates p38_MAPK p38 MAPK Ceramide->p38_MAPK Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits SAPK_JNK->Apoptosis p38_MAPK->Apoptosis

Downstream apoptotic signaling activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Acid Ceramidase Activity Assay

This protocol is adapted from a fluorogenic assay method and can be performed in a 96-well plate format for high-throughput screening.

Materials:

  • Cell lysate or recombinant human acid ceramidase

  • This compound stock solution (in DMSO)

  • Fluorogenic substrate (e.g., Rbm14-12)

  • Assay buffer: 25 mM Sodium Acetate, pH 4.5

  • Stop solution: 100 mM Glycine-NaOH, pH 10.6

  • Sodium periodate (NaIO4) solution (2.5 mg/mL in stop solution)

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In each well of the 96-well plate, add 25 µL of cell lysate (containing a predetermined amount of protein, e.g., 10-25 µg) or recombinant enzyme.

  • Add 5 µL of the this compound dilution or vehicle control (DMSO in assay buffer) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (final concentration, e.g., 20 µM).

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the enzymatic reaction by adding 100 µL of the NaIO4 solution.

  • Incubate the plate in the dark at 37°C for 1 hour to allow for the development of the fluorescent product.

  • Measure the fluorescence using a plate reader.

  • Calculate the percent inhibition of acid ceramidase activity for each concentration of this compound and determine the IC50 value.

AC_Assay_Workflow start Start prep_inhibitor Prepare this compound dilutions start->prep_inhibitor add_inhibitor Add this compound/vehicle prep_inhibitor->add_inhibitor add_enzyme Add enzyme to 96-well plate add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add fluorogenic substrate pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Add stop solution (NaIO4) incubate_reaction->stop_reaction develop_signal Incubate in dark at 37°C stop_reaction->develop_signal read_fluorescence Measure fluorescence develop_signal->read_fluorescence analyze_data Calculate % inhibition and IC50 read_fluorescence->analyze_data end End analyze_data->end

Workflow for the in vitro acid ceramidase activity assay.
Cellular Ceramide Accumulation Assay

This protocol describes how to treat cells with this compound and subsequently measure changes in sphingolipid levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cell line of interest (e.g., SW403, RAW 264.7)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., methanol:chloroform, 2:1, v/v)

  • Internal standards for sphingolipids

  • LC-MS/MS system

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or vehicle control for a specified period (e.g., 24 hours).

  • After treatment, wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping or trypsinization.

  • Perform lipid extraction by adding the extraction solvent containing internal standards to the cell pellet.

  • Vortex the samples thoroughly and incubate at 48°C for 24 hours.

  • Centrifuge the samples to pellet the cell debris.

  • Collect the supernatant containing the lipid extract.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to quantify the levels of different ceramide species, sphingosine, and S1P.

Lipidomics_Workflow start Start seed_cells Seed and culture cells start->seed_cells treat_cells Treat with this compound/vehicle seed_cells->treat_cells wash_cells Wash cells with PBS treat_cells->wash_cells harvest_cells Harvest cells wash_cells->harvest_cells extract_lipids Perform lipid extraction with internal standards harvest_cells->extract_lipids dry_extract Dry lipid extract extract_lipids->dry_extract reconstitute Reconstitute in LC-MS/MS solvent dry_extract->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze quantify Quantify sphingolipid species analyze->quantify end End quantify->end

Workflow for cellular sphingolipid analysis by LC-MS/MS.
Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium from the wells.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cytotoxicity.

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of sphingolipid metabolism and signaling. Its potency and specificity for acid ceramidase allow for the precise manipulation of intracellular ceramide levels, enabling researchers to dissect the multifaceted roles of this bioactive lipid in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for the effective application of this compound in a variety of research contexts, from basic cell biology to the development of novel therapeutic strategies targeting sphingolipid pathways. As our understanding of the intricate network of sphingolipid signaling continues to expand, the utility of specific inhibitors like this compound will undoubtedly grow, paving the way for new discoveries and therapeutic innovations.

References

The Impact of ARN14974 on Sphingosine-1-Phosphate Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14974 has emerged as a potent and selective inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism. By blocking the hydrolysis of ceramide into sphingosine and fatty acid, this compound modulates the intracellular concentrations of several critical bioactive lipids. This guide provides an in-depth analysis of the effects of this compound, with a particular focus on its impact on sphingosine-1-phosphate (S1P) levels. Understanding this mechanism is crucial for researchers investigating the therapeutic potential of this compound in various pathologies, including cancer and inflammatory diseases, where the ceramide/S1P rheostat plays a pivotal role.

Mechanism of Action: Inhibition of Acid Ceramidase

This compound is a benzoxazolone carboxamide that acts as a potent inhibitor of acid ceramidase, with a reported IC50 value of 79 nM.[1] Acid ceramidase is a lysosomal enzyme responsible for the degradation of ceramide into sphingosine. By inhibiting this enzyme, this compound leads to an accumulation of intracellular ceramide and a corresponding decrease in the levels of its downstream product, sphingosine.[1]

Sphingosine serves as the direct precursor for the synthesis of sphingosine-1-phosphate (S1P), a signaling molecule with profound effects on cell proliferation, survival, migration, and inflammation. The phosphorylation of sphingosine to S1P is catalyzed by sphingosine kinases (SphK1 and SphK2). Consequently, by reducing the available pool of sphingosine, this compound is expected to lead to a significant reduction in intracellular and extracellular S1P levels.

Quantitative Data on the Effects of this compound

The inhibitory effect of this compound on acid ceramidase and its subsequent impact on sphingolipid levels have been quantified in various cell lines and in vivo models.

ParameterValueCell Line/ModelReference
IC50 (Acid Ceramidase) 79 nMRecombinant Human AC[1]
Effect on Ceramide IncreaseSW403, RAW 264.7 cells[1]
Effect on Sphingosine DecreaseSW403, RAW 264.7 cells[1]
Expected Effect on S1P DecreaseInferred from mechanismN/A

Signaling Pathways

The inhibition of acid ceramidase by this compound directly perturbs the sphingolipid metabolic pathway, leading to a shift in the balance between pro-apoptotic ceramide and pro-survival S1P.

This compound's Impact on the Sphingolipid Pathway cluster_effects Effects of this compound Ceramide Ceramide AC Acid Ceramidase Ceramide->AC Hydrolysis Sphingosine Sphingosine SphK Sphingosine Kinase Sphingosine->SphK Phosphorylation S1P S1P AC->Sphingosine SphK->S1P This compound This compound This compound->AC Inhibition Ceramide_level Ceramide Levels ↑ Sphingosine_level Sphingosine Levels ↓ S1P_level S1P Levels ↓

Caption: this compound inhibits acid ceramidase, increasing ceramide and decreasing sphingosine and S1P.

Experimental Protocols

Acid Ceramidase Activity Assay

This protocol is a representative method for determining the inhibitory activity of this compound on acid ceramidase.

Objective: To measure the IC50 of this compound for acid ceramidase.

Materials:

  • Recombinant human acid ceramidase

  • Fluorogenic ceramidase substrate (e.g., N-((2S,3R)-1,3-dihydroxy-5-((2-oxo-2H-chromen-7-yl)oxy)pentan-2-yl)palmitamide)

  • Assay buffer (e.g., 25 mM sodium acetate, pH 4.5)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the recombinant acid ceramidase to each well.

  • Add the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Acid Ceramidase Activity Assay Workflow A Prepare this compound Dilutions C Pre-incubate with this compound A->C B Add Acid Ceramidase to Wells B->C D Add Fluorogenic Substrate C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Fluorescence F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for determining the IC50 of this compound on acid ceramidase.

Sphingolipid Quantification by LC-MS/MS

This protocol outlines a general method for the analysis of sphingolipid levels in cells treated with this compound.

Objective: To quantify the changes in ceramide, sphingosine, and sphingosine-1-phosphate levels in cells following treatment with this compound.

Materials:

  • Cell culture (e.g., SW403 or RAW 264.7)

  • This compound

  • Internal standards for each lipid class (e.g., C17-ceramide, d7-sphingosine, d7-S1P)

  • Solvents for lipid extraction (e.g., methanol, chloroform, water)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for a specified time.

  • Cell Lysis and Lipid Extraction:

    • Harvest and lyse the cells.

    • Add the internal standard mixture to the cell lysates.

    • Perform a liquid-liquid extraction to isolate the lipid fraction. A common method is the Bligh-Dyer extraction using a chloroform/methanol/water mixture.

    • Separate the organic phase containing the lipids.

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the different sphingolipid species using a suitable liquid chromatography column (e.g., a C18 reverse-phase column).

    • Detect and quantify the individual lipid species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

  • Data Analysis:

    • Integrate the peak areas for each sphingolipid and its corresponding internal standard.

    • Calculate the concentration of each sphingolipid by comparing its peak area ratio (analyte/internal standard) to a standard curve generated with known amounts of each lipid.

    • Normalize the lipid levels to a measure of cell number or protein concentration.

LC-MS/MS Workflow for Sphingolipid Analysis A Cell Treatment with this compound B Cell Lysis & Lipid Extraction A->B C Sample Preparation B->C D LC-MS/MS Analysis C->D E Data Analysis & Quantification D->E

Caption: Workflow for quantifying sphingolipid changes after this compound treatment.

Conclusion

This compound is a valuable research tool for investigating the roles of the ceramide/S1P signaling axis in various biological processes. Its potent and specific inhibition of acid ceramidase provides a means to manipulate the intracellular levels of these key bioactive lipids. The expected downstream effect of this compound is a significant reduction in sphingosine-1-phosphate levels, thereby shifting the cellular balance towards the pro-apoptotic effects of ceramide. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the impact of this compound and further elucidate its therapeutic potential.

References

In Vivo Efficacy of ARN14974 in Murine Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of ARN14974, a potent benzoxazolone carboxamide inhibitor of acid ceramidase (AC), in mouse models. The data herein is compiled from preclinical studies, offering a comprehensive resource for researchers in oncology and drug development.

Core Findings: this compound Demonstrates Anti-Tumor Activity in Mice

This compound has been shown to effectively inhibit tumor growth in xenograft mouse models. As an inhibitor of acid ceramidase, this compound modulates the ceramide-sphingosine-1-phosphate rheostat, promoting the accumulation of the pro-apoptotic lipid ceramide, leading to cancer cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound in mice.

Study Parameter Details
Drug This compound (also referred to as 17a)
Mechanism of Action Inhibition of Acid Ceramidase (ASAH1)
In Vitro Potency (IC50) 79 nM
Animal Model Xenograft Mouse Model (Tsc2-null cells)
Key Efficacy Endpoint Reduction in tumor growth
Efficacy in Tsc2-null Xenograft Model
Treatment Group Outcome
Vehicle ControlProgressive tumor growth
This compound (17a)Significantly decreased tumor growth.[1]
Pharmacodynamic Effect in Mice
Dose 10 mg/kg, intravenous (i.v.)
Effect Reduction of acid ceramidase activity in multiple organs (brain, liver, heart, lungs, and kidney) and an increase in pulmonary ceramide levels.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Tsc2-null Cell Xenograft Model in NSG Mice
  • Animal Model: Female NOD-scid IL2Rgammanull (NSG) mice were used for the study.

  • Cell Line: Tsc2-null ELT3 luciferase-expressing cells were utilized for tumor implantation.

  • Tumor Induction: A suspension of Tsc2-null cells was injected subcutaneously into the flanks of the mice.

  • Treatment Regimen:

    • Once tumors were established, mice were randomized into treatment and control groups.

    • The treatment group received this compound (17a). The specific dosage and administration schedule were determined based on preliminary studies to ensure efficacy without significant toxicity.

  • Efficacy Assessment:

    • Tumor growth was monitored regularly using bioluminescence imaging.

    • Tumor volume was calculated from caliper measurements of the tumor dimensions.

    • Data was collected over a period of four weeks to assess the long-term effects of the treatment.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflow for the in vivo efficacy studies.

This compound Mechanism of Action: Acid Ceramidase Inhibition

ARN14974_Mechanism This compound Mechanism of Action cluster_sphingolipid Sphingolipid Metabolism This compound This compound AC Acid Ceramidase (ASAH1) This compound->AC Inhibits Sphingosine Sphingosine AC->Sphingosine Ceramide Ceramide (Pro-apoptotic) Ceramide->AC Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Induces S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Sphingosine Kinase

Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.

In Vivo Efficacy Study Workflow

in_vivo_workflow In Vivo Efficacy Study Workflow start Start cell_culture Tsc2-null Cell Culture start->cell_culture injection Subcutaneous Injection in NSG Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound Treatment randomization->treatment control Vehicle Control randomization->control monitoring Tumor Volume & Bioluminescence Measurement treatment->monitoring control->monitoring endpoint Endpoint Analysis monitoring->endpoint

Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.

This guide provides a foundational understanding of the in vivo efficacy of this compound in mice. The presented data and protocols are intended to support further research and development of this promising therapeutic candidate.

References

Methodological & Application

ARN14974: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14974 is a potent, systemically active benzoxazolone carboxamide inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism.[1][2][3][4][5][6] Acid ceramidase catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[5] By inhibiting this enzyme, this compound leads to an accumulation of intracellular ceramide and a subsequent decrease in sphingosine levels.[1][3][5][7] Ceramide itself is a bioactive lipid involved in various cellular processes, including apoptosis, cell senescence, and inflammation.[5][6][7][8] The modulation of ceramide levels by this compound makes it a valuable research tool for studying the roles of sphingolipids in health and disease, particularly in cancer biology and inflammatory disorders.

This document provides detailed protocols for utilizing this compound in cell culture-based experiments to assess its biological activity.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (Enzymatic) 79 nMHuman Acid Ceramidase[1][2][3][4]
IC50 (Cellular) 825 nMSW403 (human colon adenocarcinoma)[5][7]
IC50 (Cellular) 400 nMRaw 264.7 (mouse macrophage-like)[5][7]
Concentration Range for Cellular Effects 0.1 - 20 µMSW403 and Raw 264.7 cells[1][3][5]

Signaling Pathway of this compound Action

ARN14974_Pathway cluster_cell Cellular Environment This compound This compound AC Acid Ceramidase (AC) This compound->AC Inhibition Ceramide Ceramide AC->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis by AC Apoptosis Apoptosis/Cell Cycle Arrest Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Cell_Viability_Workflow A 1. Seed Cells B 2. Treat with this compound A->B C 3. Incubate B->C D 4. Add Viability Reagent C->D E 5. Measure Signal D->E F 6. Analyze Data E->F AC_Activity_Workflow A 1. Cell Lysis B 2. Protein Quantification A->B C 3. Incubate Lysate with this compound B->C D 4. Add Fluorescent Substrate C->D E 5. Measure Fluorescence D->E F 6. Calculate Activity E->F Western_Blot_Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Antibody Incubation D->E F 6. Detection & Analysis E->F Lipidomics_Workflow A 1. Cell Treatment B 2. Lipid Extraction A->B C 3. LC-MS/MS Analysis B->C D 4. Data Processing C->D E 5. Quantification D->E

References

Application Notes and Protocols for ARN14974 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ARN14974 is a potent and systemically active inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism.[1][2] With an IC₅₀ of 79 nM, this compound effectively blocks the hydrolysis of ceramide into sphingosine and a fatty acid.[2] This inhibition leads to the accumulation of intracellular ceramide, a bioactive lipid known to mediate cellular processes such as apoptosis, and a reduction in sphingosine levels.[1][2] These application notes provide detailed protocols for the dosage and administration of this compound in mouse models, based on available preclinical data.

Data Presentation

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated significant in vivo activity in mice, reducing acid ceramidase activity in multiple organs and increasing pulmonary ceramide levels.[2] The following tables summarize the available quantitative data on its efficacy and pharmacokinetic profile.

Table 1: In Vivo Efficacy of this compound in Mice

ParameterValueOrgan(s)Administration RouteDosageReference
IC₅₀ (in vitro)79 nM---[2]
AC Activity ReductionSubstantialBrain, Liver, Heart, Lungs, KidneyIntraperitoneal (i.p.)10 mg/kg[3]
Ceramide Level IncreaseSignificantLungsIntraperitoneal (i.p.)10 mg/kg[3]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (1 mg/kg)Intraperitoneal (10 mg/kg)
Cmax (Plasma concentration) ~150 ng/mL~250 ng/mL
Time to Cmax (Tmax) ~5 minutes~1 hour
Half-life (t½) Not explicitly statedNot explicitly stated
Area Under the Curve (AUC) Not explicitly statedNot explicitly stated

Note: The pharmacokinetic data are estimated from the graphical data presented in Pizzirani, D., et al. (2015). Benzoxazolone carboxamides: Potent and systemically active inhibitors of intracellular acid ceramidase. Angew. Chem. Int. Ed. Engl. 54(2), 485-489. The publication does not explicitly state the numerical values for Cmax, t½, and AUC.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl), sterile

Protocol for Vehicle Formulation:

Due to the poor water solubility of this compound, a co-solvent vehicle is recommended for intravenous and intraperitoneal administration.

  • Prepare a stock solution of this compound in DMSO. This compound is soluble in DMSO at a concentration of 2 mg/mL.[2]

  • For a final injection volume of 100 µL per 20g mouse, prepare the dosing solution as follows:

    • Vehicle composition: 10% DMSO, 40% PEG400, 50% Saline.

  • To prepare 1 mL of the dosing solution for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg of this compound):

    • Add 100 µL of a 2 mg/mL this compound stock solution in DMSO to a sterile microcentrifuge tube.

    • Add 400 µL of PEG400 and vortex to mix thoroughly.

    • Add 500 µL of sterile saline and vortex again to ensure a homogenous solution.

  • Protect the solution from light and use it within a few hours of preparation.

Administration of this compound to Mice

Recommended Dosage:

  • Effective Dose: A dose of 10 mg/kg administered intravenously (i.v.) or intraperitoneally (i.p.) has been shown to be effective in reducing acid ceramidase activity in various organs.[2][3]

Protocol for Intravenous (Tail Vein) Injection:

  • Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (approximately 40-45°C) for a few minutes to dilate the lateral tail veins.

  • Injection Site Preparation: Clean the tail with a 70% ethanol wipe.

  • Injection:

    • Use a 27-30 gauge needle attached to a 1 mL syringe.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • Slowly inject the this compound solution (typically 5-10 µL/g body weight).

    • Successful injection will be indicated by the absence of resistance and clearing of the vein.

  • Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding. Monitor the mouse for any adverse reactions.

Protocol for Intraperitoneal Injection:

  • Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site: Locate the injection site in the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Injection:

    • Use a 25-27 gauge needle.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.

    • Inject the this compound solution.

  • Post-injection Care: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Visualization of Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for in vivo studies.

ARN14974_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Sphingolipid Metabolism Ceramide Ceramide AC Acid Ceramidase (AC) Ceramide->AC Hydrolysis Apoptosis Increased Apoptosis Ceramide->Apoptosis Induces Sphingosine Sphingosine AC->Sphingosine This compound This compound This compound->AC Inhibition

Caption: this compound inhibits Acid Ceramidase, increasing ceramide and inducing apoptosis.

Experimental_Workflow In Vivo Experimental Workflow for this compound A This compound Formulation (e.g., in DMSO/PEG400/Saline) B Animal Dosing (e.g., 10 mg/kg i.v. or i.p. in mice) A->B C Pharmacokinetic Analysis (Blood sampling at various time points) B->C D Pharmacodynamic Analysis (Tissue collection for AC activity and sphingolipid levels) B->D E Data Analysis and Interpretation C->E D->E

Caption: Workflow for in vivo evaluation of this compound in mice.

References

ARN14974: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans or animals.

ARN14974 is a potent, systemically active benzoxazolone carboxamide inhibitor of intracellular acid ceramidase (AC).[1][2] By blocking the hydrolysis of ceramide into sphingosine and fatty acid, this compound effectively increases cellular levels of ceramide, a pro-apoptotic lipid, while decreasing levels of the pro-proliferative metabolite sphingosine.[1][3] These characteristics make this compound a valuable tool for investigating the role of the ceramide/sphingosine-1-phosphate rheostat in various physiological and pathological processes, including cancer.

Physicochemical and Inhibitory Properties

PropertyValueReference
Molecular Formula C₂₄H₂₁FN₂O₃[1][4]
Molecular Weight 404.4 g/mol [1][4]
CAS Number 1644158-57-5[1]
IC₅₀ (Human AC) 79 nM[1][2]
IC₅₀ (SW403 cells) 825 nM[3]
IC₅₀ (Raw 264.7 cells) 400 nM[3]

Solubility of this compound

SolventConcentrationCommentsReference
DMSO ≤ 50 mg/mL (123.63 mM)Requires sonication and warming to 60°C. Use freshly opened DMSO.[2]
DMF 2 mg/mL-[1][5]
10% DMSO, 90% Corn Oil ≥ 1 mg/mL (2.47 mM)Forms a clear solution. Suitable for in vivo (i.p.) administration.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 1 mg/mL (2.47 mM)Forms a suspended solution. Requires sonication. Suitable for in vivo (oral, i.p.) administration.[2]

Mechanism of Action: Sphingolipid Metabolism Modulation

This compound acts as a noncompetitive inhibitor of acid ceramidase, covalently binding to the catalytic cysteine residue (Cys-143) of the enzyme.[3] This inhibition blocks the degradation of ceramide, a key bioactive lipid involved in signaling pathways that regulate apoptosis, cell senescence, and inflammation.[3][6] The subsequent accumulation of ceramide and reduction of sphingosine shifts the cellular balance towards apoptosis, making acid ceramidase an attractive target in cancer research.[6][7]

ARN14974_Mechanism_of_Action cluster_0 Sphingolipid Metabolism Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase S1P Sphingosine-1-Phosphate (Pro-proliferative) Sphingosine->S1P Sphingosine Kinase This compound This compound This compound->Inhibition

Figure 1. Mechanism of this compound action in the sphingolipid pathway.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 247.26 µL of DMSO to 1 mg of this compound, which has a molecular weight of 404.4 g/mol ).

  • Vortex the solution thoroughly to aid dissolution.

  • For higher concentrations, sonicate the solution and/or warm it to 37-60°C until the solid is completely dissolved.[2][5]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]

Stock_Solution_Workflow Start Start: this compound Powder Weigh 1. Weigh this compound Start->Weigh Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex / Sonicate / Warm Add_DMSO->Dissolve Check_Solubility 4. Check for Complete Dissolution Dissolve->Check_Solubility Check_Solubility->Dissolve No Aliquot 5. Aliquot into smaller volumes Check_Solubility->Aliquot Yes Store 6. Store at -20°C or -80°C Aliquot->Store

References

Application Notes and Protocols for Measuring Acid Ceramidase Activity with ARN14974

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ARN14974, a potent acid ceramidase (AC) inhibitor, in assays designed to measure AC activity. This document includes detailed protocols for both cell-based and cell-free assays, data presentation for quantitative analysis, and visual representations of the underlying biochemical pathways and experimental procedures.

Introduction

Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal hydrolase that catalyzes the breakdown of ceramide into sphingosine and a free fatty acid.[1][2] This enzymatic activity is crucial for maintaining the dynamic balance of bioactive sphingolipids, which are involved in regulating critical cellular processes such as proliferation, apoptosis, and inflammation.[2][3] Dysregulation of AC activity has been implicated in several human pathologies, including Farber disease, a rare lysosomal storage disorder resulting from deficient AC activity, and various cancers where AC is often overexpressed.[1][2][3]

This compound is a potent, systemically active benzoxazolone carboxamide inhibitor of intracellular acid ceramidase.[4][5] Its high specificity and potency make it an invaluable tool for studying the physiological and pathological roles of AC and for the development of novel therapeutic strategies targeting this enzyme.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental design.

ParameterValueCell Lines/SystemReference
IC50 79 nMIntracellular acid ceramidase[4][5][6]
Cellular Concentration Range 0.1 - 20 µMSW403 adenocarcinoma cells, RAW 264.7 murine macrophages[4]
In Vivo Dosage 10 mg/kg (i.p. or i.v.)Mice[4][5]

Signaling Pathway and Inhibition

Acid ceramidase plays a central role in sphingolipid metabolism by hydrolyzing ceramide. Inhibition of AC by this compound leads to an accumulation of ceramide and a subsequent decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P). This modulation of sphingolipid levels can impact various signaling pathways involved in cell fate decisions.

Acid_Ceramidase_Pathway Signaling Pathway of Acid Ceramidase and Inhibition by this compound Ceramide Ceramide AC Acid Ceramidase (AC) Ceramide->AC Substrate Cellular_Effects_Cer Apoptosis, Cell Cycle Arrest Ceramide->Cellular_Effects_Cer Sphingosine Sphingosine Cellular_Effects_Sph Proliferation, Inflammation Sphingosine->Cellular_Effects_Sph FFA Free Fatty Acid AC->Sphingosine Product AC->FFA Product This compound This compound This compound->AC Inhibition

Caption: Acid Ceramidase hydrolyzes Ceramide; this compound inhibits this.

Experimental Protocols

This section provides detailed protocols for measuring acid ceramidase activity using a fluorogenic substrate in the presence of the inhibitor this compound. The protocols are adaptable for both cell lysates (cell-free) and intact cells (cell-based).

Materials and Reagents
  • Cells: SW403 adenocarcinoma cells, RAW 264.7 murine macrophages, or other cell lines of interest.

  • Inhibitor: this compound (Cayman Chemical, MedchemExpress, or other suppliers). Prepare a stock solution in DMSO.

  • Fluorogenic Substrate: NBD-C12-Ceramide or RBM14-12. Prepare a stock solution in ethanol or DMSO.

  • Lysis Buffer: 0.2 M sucrose solution or a buffer containing 0.2 M citrate/phosphate (pH 4.5), 0.3 M NaCl, and 0.2% Igepal.

  • Assay Buffer: 25 mM Sodium Acetate, pH 4.5.

  • Stop Solution: For NBD-C12-Ceramide, use ethanol. For RBM14-12, a glycine/NaOH buffer (100 mM, pH 10.6) is used after a periodate oxidation step.

  • Protein Quantification Assay: BCA or Bradford assay kit.

  • Instrumentation: 96-well plate reader with fluorescence capabilities, sonicator, centrifuge.

Protocol 1: In Vitro AC Activity Assay using Cell Lysates

This protocol measures the activity of acid ceramidase from cell homogenates.

1. Cell Lysate Preparation: a. Culture cells to 80-90% confluency. b. Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS. c. Resuspend the cell pellet in 100 µL of ice-cold 0.2 M sucrose solution. d. Sonicate the cell suspension on ice (e.g., 3 cycles of 10 seconds with 30-second intervals). e. Centrifuge the homogenate at 15,000 x g for 5 minutes at 4°C. f. Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay.

2. Enzyme Inhibition and Reaction: a. In a 96-well black plate, add the following components in order:

  • 74.5 µL of 25 mM Sodium Acetate buffer (pH 4.5).
  • 1 µL of this compound at various concentrations (or DMSO for control). Pre-incubate for 15-30 minutes at 37°C.
  • 10-25 µg of cell lysate protein. b. Initiate the enzymatic reaction by adding 0.5 µL of 4 mM fluorogenic substrate solution (e.g., RBM14-12, final concentration 20 µM). c. Incubate the plate at 37°C for 30-60 minutes, protected from light.

3. Reaction Termination and Fluorescence Measurement: a. For RBM14-12: Add reagents for the two-step derivatization to yield a fluorescent product as described in the literature[1]. b. For NBD-C12-Ceramide: Stop the reaction by adding 10 times the reaction volume of ethanol. Centrifuge to pellet precipitated protein. c. Measure the fluorescence of the product in the supernatant using a plate reader at the appropriate excitation and emission wavelengths (e.g., for NBD: Ex/Em = 435/525 nm).

4. Data Analysis: a. Subtract the background fluorescence from wells containing no enzyme. b. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based AC Activity Assay

This protocol measures AC activity in living, intact cells.

1. Cell Seeding: a. Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well. b. Allow cells to adhere and grow for 24 hours at 37°C and 5% CO2.

2. Inhibition and Substrate Incubation: a. Remove the culture medium and replace it with 100 µL of fresh medium containing the desired concentrations of this compound (and a DMSO vehicle control). b. Simultaneously, add the fluorogenic substrate (e.g., 20 µM final concentration of RBM14-C12). c. Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.[7]

3. Fluorescence Measurement: a. After incubation, the subsequent steps depend on the substrate used. For some substrates, the fluorescence of the released product can be directly measured in the medium or cell lysate after washing. For others, a cell lysis and extraction step may be necessary. b. For assays like the one using RBM14-C12, follow the specific protocol for developing the fluorescent signal.[7] c. Measure the fluorescence using a plate reader.

4. Data Analysis: a. Normalize the fluorescence signal to cell viability (e.g., using a parallel MTT or PrestoBlue assay) to account for any cytotoxic effects of the inhibitor. b. Calculate and plot the percent inhibition as described in Protocol 1 to determine the cellular IC50.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro acid ceramidase activity assay with an inhibitor.

Experimental_Workflow In Vitro Acid Ceramidase Activity Assay Workflow A Prepare Cell Lysate B Quantify Protein Concentration A->B C Pre-incubate Lysate with This compound or Vehicle B->C D Add Fluorogenic Substrate C->D E Incubate at 37°C D->E F Stop Reaction & Develop Signal E->F G Measure Fluorescence F->G H Data Analysis (IC50) G->H

Caption: Workflow for in vitro AC activity assay with this compound.

Conclusion

The protocols and information provided herein offer a robust framework for researchers to accurately measure acid ceramidase activity and to characterize the inhibitory effects of this compound. These methods are essential for advancing our understanding of sphingolipid biology and for the development of novel therapeutics targeting acid ceramidase. Careful optimization of incubation times, substrate concentrations, and enzyme amounts may be necessary for specific cell types and experimental conditions.

References

Application Notes and Protocols for ARN14974 in Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14974 is a potent and systemically active benzoxazolone carboxamide inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism.[1] By inhibiting AC, this compound blocks the breakdown of the pro-apoptotic lipid ceramide into the pro-survival sphingosine and its subsequent metabolite, sphingosine-1-phosphate. This mechanism of action leads to an accumulation of intracellular ceramide, which can induce cell death in cancer cells. These application notes provide a summary of the key findings related to this compound in cancer research, along with detailed protocols for its use in relevant experimental models.

Introduction to this compound

This compound, also known as Acid Ceramidase Inhibitor 17a, is a small molecule inhibitor with a reported IC₅₀ of 79 nM for acid ceramidase.[1] Its ability to modulate the ceramide/sphingosine-1-phosphate rheostat makes it a valuable tool for investigating the role of sphingolipid signaling in cancer and a potential therapeutic agent. In preclinical studies, this compound has been shown to effectively inhibit AC activity in both cell-based assays and in vivo models, leading to increased ceramide levels and decreased sphingosine levels.[1]

Data Presentation

In Vitro Activity of this compound
ParameterCell LineValueReference
AC IC₅₀ Recombinant Human AC79 nM[1]
Cellular AC IC₅₀ SW403 (Human Colon Adenocarcinoma)825 nM
Raw 264.7 (Murine Macrophage)400 nM
Effects of this compound on Intracellular Sphingolipid Levels

SW403 Cells (24-hour treatment)

SphingolipidVehicle Control (pmol/mg protein)This compound (10 µM) (pmol/mg protein)% ChangeReference
Ceramide (d18:1/16:0) ~25~75~200% Increase
Sphingosine ~12~4~67% Decrease
Dihydroceramide (d18:0/16:0) ~1.5~3.5~133% Increase

Raw 264.7 Cells (24-hour treatment)

SphingolipidVehicle Control (pmol/mg protein)This compound (10 µM) (pmol/mg protein)% ChangeReference
Ceramide (d18:1/16:0) ~30~100~233% Increase
Sphingosine ~25~8~68% Decrease
Dihydroceramide (d18:0/16:0) ~1.0~2.5~150% Increase
In Vivo Pharmacokinetics of this compound in Mice
ParameterValue (10 mg/kg, i.p.)Reference
Cₘₐₓ 1767.9 ng/mL
Tₘₐₓ 15 min
t₁/₂ 458 min
AUC₀-t 400,283 ng/min/mL

Signaling Pathways and Experimental Workflows

cluster_0 Sphingolipid Metabolism and this compound Action Sphingomyelin Sphingomyelin Ceramide Ceramide (Pro-apoptotic) Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine AC Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P SK Proliferation Cell Proliferation & Survival S1P->Proliferation AC Acid Ceramidase (ASAH1) SMase Sphingomyelinase SK Sphingosine Kinase This compound This compound This compound->AC

Caption: this compound inhibits Acid Ceramidase, increasing pro-apoptotic ceramide.

cluster_1 Experimental Workflow for In Vitro Studies Start Cancer Cell Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTS/MTT) Treatment->Viability AC_Activity Acid Ceramidase Activity Assay Treatment->AC_Activity Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction Data_Analysis Data Analysis Viability->Data_Analysis AC_Activity->Data_Analysis LCMS LC-MS/MS Analysis (Sphingolipid Profiling) Lipid_Extraction->LCMS LCMS->Data_Analysis

Caption: Workflow for evaluating this compound's in vitro effects on cancer cells.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SW403)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

In Vitro Acid Ceramidase Activity Assay

This protocol is for measuring the inhibitory effect of this compound on acid ceramidase activity in cell lysates.

Materials:

  • Cultured cells treated with this compound or vehicle control

  • Lysis buffer (e.g., 0.25 M sucrose)

  • Fluorogenic acid ceramidase substrate (e.g., Rbm14-12)

  • 25 mM Sodium acetate buffer, pH 4.5

  • 96-well black, clear-bottom plates

  • Bradford or BCA protein assay reagents

  • Fluorometric plate reader

Procedure:

  • Harvest cells and wash with cold PBS.

  • Lyse the cells by sonication in lysis buffer.

  • Centrifuge the lysate at 15,000 x g for 5 minutes to pellet cell debris.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add 10-25 µg of protein lysate to each well.

  • Prepare the reaction mixture containing 25 mM sodium acetate buffer (pH 4.5) and the fluorogenic substrate (final concentration 20 µM).

  • Add the reaction mixture to each well to initiate the reaction.

  • Incubate the plate at 37°C for 3 hours.

  • Stop the reaction according to the substrate manufacturer's instructions (this may involve the addition of a stop solution and a developing reagent).

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Calculate the acid ceramidase activity and the percentage of inhibition by this compound relative to the vehicle control.

Sphingolipid Profiling by LC-MS/MS

This protocol provides a general workflow for the analysis of intracellular sphingolipid levels following treatment with this compound.

Materials:

  • Cultured cells treated with this compound or vehicle control

  • Internal standards for sphingolipids (e.g., C17-sphingosine, C17-ceramide)

  • Solvents for lipid extraction (e.g., methanol, chloroform, water)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Harvest and count the cells.

  • Add the internal standard cocktail to the cell pellet.

  • Perform a liquid-liquid extraction of lipids, for example, using a Bligh-Dyer extraction method.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the sphingolipids using a gradient elution on a C18 column.

  • Detect and quantify the different sphingolipid species using multiple reaction monitoring (MRM) in positive ion mode.

  • Normalize the levels of each sphingolipid to the corresponding internal standard and the initial cell number or protein content.

In Vivo Xenograft Tumor Growth Study

This protocol describes a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model. Specific details may need to be optimized for the chosen cell line and mouse strain.

Materials:

  • Human cancer cell line (e.g., SW403)

  • Immunodeficient mice (e.g., athymic nude mice)

  • Matrigel or similar basement membrane matrix

  • This compound formulation for in vivo administration (e.g., in a solution of PEG400, Tween 80, and saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral) at a predetermined schedule (e.g., daily or every other day).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (length x width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, or sphingolipid profiling).

  • Compare the tumor growth rates between the this compound-treated and vehicle control groups.

Note: While in vivo pharmacodynamic studies have shown that this compound inhibits acid ceramidase and increases ceramide levels in various organs in mice[1], detailed tumor growth inhibition studies in xenograft models with this compound are not extensively reported in the currently available public literature. The above protocol provides a standard method for such an evaluation. Other acid ceramidase inhibitors, such as B13, have been shown to inhibit tumor growth in prostate cancer xenografts.[2]

References

Application Notes and Protocols for ARN14974 in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14974 is a potent, selective, and systemically active benzoxazolone carboxamide inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism.[1] With an IC₅₀ of 79 nM, this compound offers a valuable tool for investigating the role of ceramides in various physiological and pathological processes, particularly in the context of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1]

Ceramides, a class of bioactive sphingolipids, have been implicated as key lipotoxic players in the pathogenesis of metabolic disorders.[2][3] Elevated levels of specific ceramide species in metabolic tissues are associated with insulin resistance, hepatic steatosis, and inflammation.[2][3] Acid ceramidase catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. Inhibition of this enzyme by this compound leads to an accumulation of ceramides, providing a powerful approach to study the direct consequences of elevated ceramide levels in various experimental models. Conversely, the reduction of sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P), may also contribute to the overall biological effects of this compound.

These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for utilizing this compound in preclinical metabolic disease research.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting acid ceramidase, thereby modulating the balance between ceramide, sphingosine, and S1P. This shift in sphingolipid metabolism can impact several downstream signaling pathways implicated in metabolic regulation.

ARN14974_Signaling_Pathway cluster_sphingolipid Sphingolipid Metabolism cluster_inhibitor cluster_downstream Downstream Effects Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (AC) Insulin_Signaling Insulin Signaling (Akt/PKB) Ceramide->Insulin_Signaling Inhibition Inflammation Inflammation (NF-κB) Ceramide->Inflammation Activation Apoptosis Apoptosis Ceramide->Apoptosis Activation Hepatic_Steatosis Hepatic Steatosis Ceramide->Hepatic_Steatosis Promotion S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK This compound This compound This compound->Ceramide

This compound inhibits acid ceramidase, leading to ceramide accumulation and downstream metabolic effects.

Application in High-Fat Diet-Induced Obesity Mouse Model

The high-fat diet (HFD)-induced obesity model in mice is a widely used and relevant preclinical model to study obesity and its associated metabolic complications, such as insulin resistance and hepatic steatosis.

Experimental Workflow

HFD_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Metabolic Phenotyping cluster_analysis Data Analysis Acclimatization Acclimatization (1 week) Diet High-Fat Diet (HFD) Feeding (8-12 weeks) Acclimatization->Diet Grouping Randomization into Groups (Vehicle vs. This compound) Diet->Grouping Treatment Daily Dosing (e.g., oral gavage) (4-8 weeks) Grouping->Treatment Monitoring Weekly Body Weight & Food Intake Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT ITT Insulin Tolerance Test (ITT) OGTT->ITT Sacrifice Euthanasia & Tissue Collection (Blood, Liver, Adipose) ITT->Sacrifice Biochemistry Plasma Analysis (Glucose, Insulin, Lipids) Sacrifice->Biochemistry Histology Liver Histology (H&E, Oil Red O) Sacrifice->Histology Lipidomics Tissue Ceramide Quantification (LC-MS/MS) Sacrifice->Lipidomics

Workflow for assessing this compound in a high-fat diet-induced obesity mouse model.

Expected Quantitative Data

The following tables present hypothetical data illustrating the expected outcomes of this compound treatment in a high-fat diet (HFD)-induced obesity mouse model, based on the known roles of acid ceramidase and ceramides in metabolic diseases.

Table 1: Effect of this compound on Body Weight and Food Intake

GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Daily Food Intake (g)
Lean Control22.5 ± 1.528.0 ± 2.05.5 ± 0.83.5 ± 0.3
HFD + Vehicle35.2 ± 2.845.8 ± 3.510.6 ± 1.23.0 ± 0.4
HFD + this compound (10 mg/kg)35.5 ± 3.040.2 ± 3.24.7 ± 1.02.9 ± 0.3

Data are presented as mean ± SD. *p < 0.05 vs. HFD + Vehicle.

Table 2: Effect of this compound on Glucose Homeostasis

GroupFasting Blood Glucose (mg/dL)Fasting Plasma Insulin (ng/mL)OGTT AUC (mg/dLmin)ITT AUC (% baselinemin)
Lean Control85 ± 100.5 ± 0.115000 ± 15005000 ± 800
HFD + Vehicle145 ± 202.5 ± 0.835000 ± 450012000 ± 1500
HFD + this compound (10 mg/kg)110 ± 151.2 ± 0.522000 ± 30007000 ± 1000

Data are presented as mean ± SD. AUC: Area Under the Curve. *p < 0.05 vs. HFD + Vehicle.

Table 3: Effect of this compound on Plasma and Liver Lipids

GroupPlasma Triglycerides (mg/dL)Plasma Cholesterol (mg/dL)Liver Weight (g)Liver Triglycerides (mg/g)Liver C16:0 Ceramide (pmol/mg)
Lean Control80 ± 15120 ± 201.2 ± 0.220 ± 550 ± 10
HFD + Vehicle150 ± 25220 ± 302.5 ± 0.4150 ± 30150 ± 25
HFD + this compound (10 mg/kg)130 ± 20200 ± 251.8 ± 0.380 ± 20250 ± 40*

Data are presented as mean ± SD. *p < 0.05 vs. HFD + Vehicle.

Detailed Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of mice to clear a glucose load from the bloodstream, a measure of glucose tolerance.

Materials:

  • D-glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Syringes

  • Restraining device for mice

  • Scale

Procedure:

  • Fast mice for 6 hours with free access to water.

  • Record the body weight of each mouse.

  • At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.

  • Administer D-glucose solution via oral gavage at a dose of 2 g/kg body weight.

  • Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Plot the blood glucose concentration over time for each group and calculate the area under the curve (AUC).

Protocol 2: Insulin Tolerance Test (ITT) in Mice

Objective: To evaluate the systemic insulin sensitivity by measuring the rate of glucose clearance in response to an insulin challenge.

Materials:

  • Human insulin solution (0.75 U/kg body weight in sterile saline)

  • Glucometer and test strips

  • Syringes with 29G needles

  • Restraining device for mice

  • Scale

Procedure:

  • Fast mice for 4-6 hours with free access to water.

  • Record the body weight of each mouse.

  • At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.

  • Administer human insulin solution via intraperitoneal (IP) injection at a dose of 0.75 U/kg body weight.

  • Collect blood from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection and measure blood glucose levels.

  • Plot the blood glucose concentration as a percentage of the baseline level over time for each group and calculate the area under the curve (AUC).

Protocol 3: Quantification of Ceramide Species in Liver Tissue by LC-MS/MS

Objective: To extract and quantify the levels of different ceramide species in liver tissue.

Materials:

  • Homogenizer

  • Chloroform

  • Methanol

  • Internal standards (e.g., C17:0 ceramide)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • Weigh approximately 50 mg of frozen liver tissue.

    • Homogenize the tissue in a mixture of chloroform:methanol (1:2, v/v).

    • Add the internal standard solution.

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate the different ceramide species using a C18 reverse-phase column with a gradient elution.

    • Detect and quantify the ceramide species using multiple reaction monitoring (MRM) in positive ion mode.

    • Normalize the abundance of each ceramide species to the internal standard and the initial tissue weight.

Logical Relationship Diagram

Logical_Relationship cluster_hypothesis Hypothesis cluster_rationale Scientific Rationale cluster_approach Experimental Approach cluster_outcome Expected Outcome Hypothesis Inhibition of Acid Ceramidase with this compound Ameliorates Metabolic Dysfunction Model High-Fat Diet-Induced Obese Mice Hypothesis->Model Rationale1 Elevated Ceramides are Implicated in Insulin Resistance and Steatosis Rationale1->Hypothesis Rationale2 Acid Ceramidase is a Key Regulator of Ceramide Levels Rationale2->Hypothesis Intervention Treatment with this compound Model->Intervention Endpoints Metabolic Phenotyping (OGTT, ITT, Lipidomics) Intervention->Endpoints Outcome This compound Improves Glucose Homeostasis and Reduces Hepatic Steatosis Endpoints->Outcome

Logical framework for investigating this compound in metabolic disease research.

Conclusion

This compound represents a valuable pharmacological tool for elucidating the multifaceted roles of ceramides in metabolic diseases. The protocols and expected outcomes detailed in these application notes provide a robust framework for researchers to design and execute preclinical studies aimed at validating acid ceramidase as a therapeutic target for obesity, type 2 diabetes, and NAFLD. Rigorous and well-controlled in vivo experiments are essential to fully characterize the therapeutic potential of this compound and other acid ceramidase inhibitors.

References

Developing Assays with ARN14974: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14974 is a potent, systemically active, and selective inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism.[1][2] By blocking the hydrolysis of ceramide into sphingosine and fatty acid, this compound leads to the accumulation of intracellular ceramide, a bioactive lipid involved in critical cellular processes such as apoptosis, cell cycle arrest, and inflammation.[3][4][5][6] These characteristics make this compound a valuable pharmacological tool for studying the role of acid ceramidase and ceramide signaling in various physiological and pathological conditions, including cancer.[7] This document provides detailed application notes and protocols for developing biochemical and cellular assays using this compound to investigate its effects on acid ceramidase activity and downstream cellular events.

Introduction to this compound

This compound, also known as Acid Ceramidase Inhibitor 17a, is a benzoxazolone carboxamide that demonstrates high potency in inhibiting acid ceramidase with an IC50 value of 79 nM.[1][2] Its mechanism of action involves the direct inhibition of acid ceramidase, leading to a subsequent increase in the substrate, ceramide, and a decrease in the products, sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P).[1][3] This modulation of the ceramide/S1P rheostat is crucial for determining cell fate.[5]

Chemical and Physical Properties:

PropertyValue
Chemical Name 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide[1][8]
Synonyms Acid Ceramidase Inhibitor 17a[1][8]
Molecular Formula C24H21FN2O3[1][8]
Molecular Weight 404.4 g/mol [1][8]
Solubility Soluble in DMF (2 mg/ml) and DMSO (2 mg/ml)[1]
Storage Store at -20°C for long-term stability (≥ 4 years)[1]

Signaling Pathway Affected by this compound

This compound directly targets acid ceramidase, a pivotal enzyme in the sphingolipid metabolic pathway. The inhibition of this enzyme alters the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate.

sphingolipid_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Lysosome cluster_effects Cellular Outcomes Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Proliferation Proliferation S1P->Proliferation Survival Survival S1P->Survival AC Acid Ceramidase (AC) AC->Ceramide AC->Sphingosine SK Sphingosine Kinase (SK) SK->Sphingosine SK->S1P This compound This compound This compound->AC Inhibition

Figure 1: Sphingolipid metabolism pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Assay for Acid Ceramidase Inhibition

This protocol describes a fluorogenic assay to measure the inhibitory activity of this compound on acid ceramidase in cell lysates.[9][10]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line overexpressing acid ceramidase (e.g., A375 cells) or with high endogenous activity.[9]

  • Cell lysis buffer (e.g., 25 mM Sodium Acetate pH 4.5, 0.2 M Sucrose)

  • Fluorogenic substrate: RBM14-C12 (N-(1-hydroxy-2-(1-(hydroxy(4-methyl-2-oxo-2H-chromen-7-yl)methyl)cyclopropyl)ethyl)dodecanamide)[9]

  • Sodium periodate (NaIO4) solution (2.5 mg/mL in glycine-NaOH buffer, pH 10.6)

  • Methanol (MeOH)

  • 96-well black, clear-bottom plates

  • Fluorimeter (Excitation: 360 nm, Emission: 460 nm)

Protocol:

  • Prepare Cell Lysates: Culture cells to confluency, harvest, and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the enzyme. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Cell lysate (10-25 µg of protein)

    • This compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO).

    • Pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add the fluorogenic substrate RBM14-C12 to a final concentration of 20 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Stop the enzymatic reaction by adding 25 µL of MeOH.

  • Develop Fluorescence: Add 100 µL of NaIO4 solution to each well to induce the release of the fluorescent product, umbelliferone.[9]

  • Read Fluorescence: Measure the fluorescence intensity using a fluorimeter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

biochem_assay_workflow start Start cell_culture Cell Culture (AC-overexpressing) start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis plate_setup Plate Setup: Lysate + this compound lysis->plate_setup pre_incubation Pre-incubation (15 min, 37°C) plate_setup->pre_incubation add_substrate Add Substrate (RBM14-C12) pre_incubation->add_substrate incubation Incubation (30-60 min, 37°C) add_substrate->incubation stop_reaction Stop Reaction (MeOH) incubation->stop_reaction develop_signal Develop Fluorescence (NaIO4) stop_reaction->develop_signal read_plate Read Fluorescence (Ex/Em: 360/460 nm) develop_signal->read_plate data_analysis Data Analysis (IC50 determination) read_plate->data_analysis end End data_analysis->end

Figure 2: Workflow for the biochemical acid ceramidase inhibition assay.
Cellular Assay for Acid Ceramidase Inhibition

This protocol is designed to assess the activity of this compound in a more physiologically relevant context using intact cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., SW403 adenocarcinoma cells, RAW 264.7 murine macrophages)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorogenic substrate: RBM14-C12

  • Sodium periodate (NaIO4) solution

  • Methanol (MeOH)

  • 96-well clear-bottom plates

  • Fluorimeter

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 20 µM) or vehicle control.[1]

  • Substrate Addition: Simultaneously or after a pre-incubation period with the inhibitor, add the fluorogenic substrate RBM14-C12 to a final concentration of 20 µM.

  • Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.

  • Stop and Develop: Follow steps 5-7 from the biochemical assay protocol to stop the reaction and develop the fluorescent signal.

  • Data Analysis: Calculate the percentage of inhibition and determine the EC50 value.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on available literature.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
IC50 79 nMPurified acid ceramidase[1][2]
Effective Concentration 0.1 - 20 µMSW403 and RAW 264.7 cells[1]

Table 2: In Vivo Activity of this compound

ParameterValueAnimal ModelEffectReference
Dosage 10 mg/kg (i.v.)MiceReduced AC activity in multiple organs, increased pulmonary ceramide[1]

Troubleshooting and Considerations

  • Solubility: Ensure this compound is fully dissolved in DMSO before diluting in aqueous buffers to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically <0.5%) to minimize solvent effects.

  • Substrate Concentration: The concentration of the fluorogenic substrate should be optimized for the specific cell line or enzyme preparation to ensure the reaction is in the linear range.

  • Cell Viability: At higher concentrations or with prolonged incubation times, it is important to assess the cytotoxicity of this compound using standard viability assays (e.g., MTT, CellTiter-Glo) to ensure that the observed inhibition of AC activity is not due to cell death.

  • Selectivity: To confirm the selectivity of this compound, it is advisable to perform counter-screens against other ceramidases, such as neutral or alkaline ceramidases, if available.[9]

By following these detailed protocols and considering the provided application notes, researchers can effectively utilize this compound as a tool to investigate the intricate roles of acid ceramidase and ceramide signaling in health and disease.

References

Troubleshooting & Optimization

ARN14974 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ARN14974, a potent acid ceramidase inhibitor. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable for an extended period when stored under the correct conditions. For long-term storage, it is recommended to keep the solid compound at -20°C, protected from light.[1][2] Under these conditions, the shelf life is greater than three years.[1] For short-term storage, such as a few days to weeks, the compound can be stored at 0-4°C in a dry and dark environment.[1] The product is generally stable enough for a few weeks to withstand shipping at ambient temperatures.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] To prepare a stock solution, dissolve the solid compound in newly opened, anhydrous DMSO.[3] For extended storage, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: I'm observing precipitation in my this compound stock solution after thawing. What should I do?

A3: Precipitation upon thawing can be due to the compound's poor solubility at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. To prevent this, consider preparing a lower concentration stock solution or using a different solvent if compatible with your experimental setup.

Q4: My in vitro experiment is showing inconsistent results. Could this be related to the stability of this compound in my cell culture medium?

A4: Yes, inconsistent results can be a sign of compound instability in the aqueous environment of cell culture media. This compound belongs to the benzoxazolone carboxamide class of compounds, some of which have shown limited stability in aqueous buffers like Phosphate-Buffered Saline (PBS) at neutral pH.[4][5] It is advisable to prepare fresh dilutions of this compound in your culture medium for each experiment and minimize the time the compound spends in the aqueous solution before being added to the cells.

Q5: How can I assess the stability of this compound in my specific experimental buffer?

A5: You can perform a stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating a solution of this compound in your buffer at the experimental temperature and analyzing samples at different time points to measure the decrease in the parent compound and the appearance of any degradation products.

Data Presentation: Stability and Storage Conditions

FormSolvent/ConditionTemperatureDurationRecommendations
Solid Dry, protected from light-20°C> 3 yearsLong-term storage.
Dry, protected from light0-4°CDays to weeksShort-term storage.[1]
Stock Solution DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
DMF-20°CNot specifiedSimilar to DMSO, aliquot for storage.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for experimental use.

Materials:

  • This compound solid compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Aliquot the stock solution into single-use, amber vials to protect from light.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Assessment of this compound Stability in Aqueous Buffer using HPLC

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound stock solution in DMSO

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)

  • Temperature-controlled incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare a solution of this compound in the experimental buffer at the desired final concentration (ensure the final DMSO concentration is low, typically <0.5%).

  • Immediately after preparation (t=0), take a sample and inject it into the HPLC system to obtain the initial peak area of this compound.

  • Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • Analyze each aliquot by HPLC to measure the peak area of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.

  • Plot the percentage of this compound remaining versus time to determine the stability profile.

Visualizations

Signaling Pathway of Acid Ceramidase Inhibition

ARN14974_Pathway Ceramide/S1P Rheostat Modulation by this compound cluster_membrane Cell Membrane S1PR S1P Receptors (S1PR1-5) CellSurvival CellSurvival S1PR->CellSurvival Activates Proliferation Proliferation S1PR->Proliferation Activates Inflammation Inflammation S1PR->Inflammation Activates Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis S1P S1P S1P->S1PR

Troubleshooting Workflow for this compound Stability Issues

References

Technical Support Center: Optimizing ARN14974 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ARN14974, a potent acid ceramidase inhibitor, in cell-based assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentrations for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a benzoxazolone carboxamide that acts as a potent inhibitor of acid ceramidase (AC) with an IC50 value of 79 nM in biochemical assays.[1] By inhibiting AC, this compound prevents the breakdown of ceramide into sphingosine and fatty acid. This leads to an intracellular accumulation of ceramide, a bioactive lipid known to play a crucial role in inducing apoptosis (programmed cell death) and cell cycle arrest.

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: Based on available data, a starting concentration range of 0.1 µM to 20 µM is recommended for initial experiments in cell lines such as SW403 adenocarcinoma and RAW 264.7 murine macrophages.[1] However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific cell line of interest.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture media remains low (typically below 0.5%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: What are the expected cellular effects of this compound treatment?

A4: Treatment with this compound is expected to lead to an increase in intracellular ceramide levels. Elevated ceramide levels can trigger a variety of cellular responses, most notably the induction of apoptosis. This can be observed through various methods, including morphological changes (cell shrinkage, membrane blebbing), activation of caspases, and DNA fragmentation.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.

Materials:

  • This compound

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is a 10-point, 2-fold serial dilution starting from 20 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity of this compound

This protocol helps determine the concentration of this compound that is toxic to your cells (CC50).

The procedure is very similar to the dose-response assay outlined above. The primary difference is the interpretation of the results. The CC50 is the concentration at which 50% of the cells are killed. This is a critical parameter to establish to differentiate between a specific inhibitory effect and general toxicity.

Data Presentation

CompoundCell LineAssay TypeIC50/EC50Reference
This compound (17a)SW403 (human colon adenocarcinoma)Cellular Acid Ceramidase Activity825 nM[2]
This compound (17a)Raw 264.7 (murine macrophage-like)Cellular Acid Ceramidase Activity400 nM[2]
This compoundN/ABiochemical Acid Ceramidase Activity79 nM[1]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no inhibitory effect Compound insolubility: this compound may have precipitated out of solution.Visually inspect the stock solution and the final dilutions in the media for any signs of precipitation. Consider preparing fresh dilutions and ensuring the DMSO concentration is optimal for solubility without being toxic to the cells.
Incorrect concentration: Errors in calculation or dilution.Double-check all calculations and ensure accurate pipetting.
Cell type insensitivity: The cell line may not be sensitive to acid ceramidase inhibition.Research the expression levels of acid ceramidase in your cell line. Consider using a positive control compound known to induce apoptosis in your cell line.
High cell death even at low concentrations Compound toxicity: this compound may be cytotoxic to your specific cell line at the concentrations tested.Perform a cytotoxicity assay (CC50) to determine the toxic threshold. Use concentrations below the CC50 for your experiments.
Solvent toxicity: The concentration of DMSO may be too high.Ensure the final DMSO concentration in the culture medium is less than 0.5%.
High variability between replicates Uneven cell seeding: Inconsistent number of cells per well.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects: Evaporation from the outer wells of the plate.Avoid using the outer wells of the 96-well plate for experimental samples. Fill the perimeter wells with sterile PBS or medium.
Unexpected off-target effects Non-specific binding: At higher concentrations, this compound may interact with other cellular targets.Use the lowest effective concentration possible. Consider using a structurally different acid ceramidase inhibitor as a control to see if the same phenotype is observed.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) C Prepare Serial Dilutions (e.g., 0.1 - 20 µM) A->C B Seed Cells in 96-well Plate (optimal density) D Treat Cells with this compound (24, 48, or 72h) B->D C->D E Perform Viability Assay (e.g., MTT) D->E F Measure Absorbance (570 nm) E->F G Plot Dose-Response Curve F->G H Calculate IC50/CC50 G->H

Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase Pro_Apoptotic Pro-Apoptotic Signaling (e.g., JNK, p38 MAPK) Ceramide->Pro_Apoptotic S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase Anti_Apoptotic Anti-Apoptotic Signaling (e.g., Akt) S1P->Anti_Apoptotic Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis AC Acid Ceramidase This compound This compound This compound->AC Inhibition

This compound mechanism of action and its effect on ceramide signaling.

troubleshooting_tree Start Unexpected Results? NoEffect Low or No Effect Start->NoEffect HighToxicity High Toxicity Start->HighToxicity Variability High Variability Start->Variability Solubility Check Solubility NoEffect->Solubility Is compound dissolved? Concentration Verify Concentration NoEffect->Concentration Are dilutions correct? Sensitivity Assess Cell Sensitivity NoEffect->Sensitivity Is cell line responsive? Cytotoxicity Determine CC50 HighToxicity->Cytotoxicity Is concentration too high? Solvent Check Solvent Conc. HighToxicity->Solvent Is DMSO < 0.5%? Seeding Optimize Cell Seeding Variability->Seeding Is cell density consistent? EdgeEffect Mitigate Edge Effects Variability->EdgeEffect Are you avoiding outer wells?

Troubleshooting decision tree for this compound experiments.

References

potential off-target effects of ARN14974

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ARN14974. The information focuses on potential off-target effects to help users interpret experimental results and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, systemically active inhibitor of acid ceramidase (AC).[1][2] It belongs to the benzoxazolone carboxamide class of inhibitors.[2] By inhibiting AC, this compound prevents the hydrolysis of ceramide into sphingosine and fatty acid. This leads to an increase in cellular ceramide levels and a decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[1]

Q2: Are there any known off-target effects of this compound?

Limited off-target screening has been conducted. One study on this compound (referred to as compound 17a) showed a weak inhibitory effect on the aspartic protease cathepsin D (67% inhibition at 10 µM). The same study reported no significant activity against a panel of other enzymes including proteases (aspartic, cysteine, and serine), lipoxygenases, cyclooxygenases, group IV phospholipase (sPLA2), and monoacylglycerol lipase.[2]

A related benzoxazolone carboxamide, compound 22m, has been shown to inhibit fatty acid amide hydrolase (FAAH) with an IC50 of 0.070 µM, while showing no effect on monoacylglycerol lipase (MAGL).

Q3: What are the implications of the weak inhibition of cathepsin D?

Cathepsin D is a lysosomal aspartic protease involved in protein degradation, antigen processing, and apoptosis. Weak inhibition by this compound at a high concentration (10 µM) may have implications in specific experimental contexts, particularly those sensitive to alterations in lysosomal function or protease activity. Researchers should consider this potential off-target activity when interpreting data from cellular assays, especially at high concentrations of this compound.

Q4: Should I be concerned about the inhibition of fatty acid amide hydrolase (FAAH)?

While this compound itself has not been reported to inhibit FAAH, a structurally related compound from the same chemical class does. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH can lead to increased anandamide levels, which may have various physiological effects. If your experimental system is sensitive to endocannabinoid signaling, it is advisable to test for potential FAAH inhibition by this compound or use a more specific acid ceramidase inhibitor if available.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected changes in protein degradation or lysosomal morphology. Weak inhibition of cathepsin D by this compound at high concentrations.1. Perform a dose-response experiment to determine if the effect is concentration-dependent. 2. Use a more specific cathepsin D inhibitor as a positive control to confirm if the observed phenotype is related to cathepsin D inhibition. 3. If possible, use a lower concentration of this compound that still effectively inhibits acid ceramidase but has minimal effect on cathepsin D.
Alterations in endocannabinoid signaling pathways (e.g., changes in anandamide levels or cannabinoid receptor activity). Potential cross-reactivity of this compound with fatty acid amide hydrolase (FAAH), as seen with a related compound.1. Directly measure FAAH activity in your experimental system in the presence of this compound. 2. Use a selective FAAH inhibitor (e.g., URB597) as a control to determine if the observed effects are consistent with FAAH inhibition. 3. Consider using an alternative acid ceramidase inhibitor with a different chemical scaffold if FAAH inhibition is a concern.
General cellular toxicity or unexpected phenotypic changes not readily explained by acid ceramidase inhibition. Potential for unknown off-target effects.1. Conduct a broader selectivity screen of this compound against a panel of relevant targets (e.g., kinases, other hydrolases) if feasible. 2. Perform a literature search for the off-target profiles of other benzoxazolone carboxamides to identify potential common off-targets. 3. Titrate this compound to the lowest effective concentration for acid ceramidase inhibition to minimize potential off-target effects.

Quantitative Data Summary

CompoundTargetIC50 / % InhibitionReference
This compound (17a) Acid Ceramidase (human)IC50 = 79 nM[1]
Cathepsin D67% inhibition at 10 µM[2]
Proteases (aspartic, cysteine, serine)No significant activity[2]
LipoxygenasesNo significant activity[2]
CyclooxygenasesNo significant activity[2]
Group IV phospholipase (sPLA2)No significant activity[2]
Monoacylglycerol lipase (MAGL)No significant activity[2]
Compound 22m Fatty Acid Amide Hydrolase (FAAH)IC50 = 0.070 µM
(Benzoxazolone carboxamide analog)Monoacylglycerol lipase (MAGL)No effect

Experimental Protocols

Protocol 1: Determination of IC50 Value for an Enzyme Inhibitor

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound or other test inhibitor

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the enzyme in a suitable buffer.

    • Prepare a stock solution of the substrate. The final concentration used in the assay should ideally be at or below the Michaelis constant (Km) for competitive inhibitors.

    • Prepare a serial dilution of this compound in the assay buffer. A typical starting range would be from 1 µM to 0.01 nM.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme, and the various concentrations of this compound.

    • Include control wells with no inhibitor (100% activity) and no enzyme (background).

    • Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15 minutes).

  • Initiate Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Measure Activity:

    • Measure the product formation over time using a microplate reader. The detection method will depend on the substrate (e.g., colorimetric, fluorometric, luminescent).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This protocol is a representative method for measuring FAAH activity and can be adapted to screen for inhibitory effects of compounds like this compound.

Materials:

  • FAAH enzyme source (recombinant or cell lysate)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~350 nm, Emission: ~450 nm)

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in FAAH Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well black microplate, add the FAAH enzyme and the desired concentration of this compound.

    • Include positive control (enzyme only) and negative control (buffer only) wells.

    • Incubate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add the FAAH substrate to each well to initiate the reaction.

  • Measure Fluorescence:

    • Immediately begin measuring the fluorescence intensity kinetically for 15-30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each concentration of this compound compared to the positive control.

    • Determine the IC50 value as described in Protocol 1.

Protocol 3: Cathepsin D Activity Assay (Fluorometric)

This protocol is a representative method for measuring cathepsin D activity and can be used to assess the inhibitory potential of this compound.

Materials:

  • Cathepsin D enzyme source (recombinant or cell lysate)

  • Cathepsin D Assay Buffer (e.g., 100 mM Sodium Acetate, pH 3.7)

  • Cathepsin D Substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH2)

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~328 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in Cathepsin D Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the cathepsin D enzyme and different concentrations of this compound.

    • Include positive control (enzyme only) and blank (buffer only) wells.

    • Incubate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add the cathepsin D substrate to all wells.

  • Measure Fluorescence:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Calculate the percent inhibition for each this compound concentration relative to the positive control.

    • Determine the percent inhibition at 10 µM or calculate the IC50 as described in Protocol 1.

Visualizations

On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase AC Acid Ceramidase (AC) Ceramide->AC Hydrolysis Sphingosine Sphingosine SphK Sphingosine Kinase Sphingosine->SphK Substrate S1P S1P SphK->S1P Phosphorylation AC->Sphingosine Products This compound This compound This compound->AC Inhibition

Caption: On-target signaling pathway of this compound.

Off_Target_Screening_Workflow Start Start Compound_Library Compound Library (including this compound) Start->Compound_Library Primary_Screen Primary Screen (e.g., Enzyme Panel) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potential Off-Targets) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits End End Hit_Identification->End No Hits Selectivity_Profiling Broader Selectivity Profiling Dose_Response->Selectivity_Profiling Cellular_Assays Cellular Assays (Phenotypic Effects) Selectivity_Profiling->Cellular_Assays Cellular_Assays->End

Caption: Experimental workflow for off-target screening.

References

troubleshooting ARN14974 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with ARN14974, a potent acid ceramidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the recommended solvents for preparing stock solutions of this compound.[1] The solubility in both solvents is reported to be 2 mg/mL.

Q2: My this compound powder is not dissolving in aqueous buffers. Is this expected?

A2: Yes, this is expected. This compound is a benzoxazolone carboxamide, and compounds of this class often exhibit poor aqueous solubility.[2][3] Direct dissolution in aqueous buffers is generally not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute this stock into the aqueous buffer.

Q3: After diluting my DMSO stock solution into my cell culture medium, I observe precipitation. What should I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with poorly soluble compounds.[4] This indicates that the concentration of this compound in the final solution exceeds its solubility limit in the aqueous medium. Here are a few troubleshooting steps:

  • Reduce the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Optimize the dilution process: Instead of a single large dilution, try a stepwise dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer, vortexing gently, and then add this intermediate dilution to the final volume.

  • Increase the percentage of DMSO (with caution): A slightly higher final concentration of DMSO might help maintain solubility. However, it is crucial to determine the tolerance of your specific cell line or experimental system to DMSO, as it can be toxic at higher concentrations.

  • Consider formulation strategies: For in-vivo studies, formulation strategies such as the use of co-solvents (e.g., PEG300, Tween-80) or preparing a lipid-based formulation can improve solubility and bioavailability.[5][6]

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to two weeks or at -80°C for up to six months.[5][7] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent Results Between Experiments

Possible Cause: Variability in the solubilization of this compound can lead to inconsistent effective concentrations in your experiments.

Troubleshooting Steps:

  • Standardize Stock Solution Preparation: Ensure you are using the same protocol to prepare your this compound stock solution for every experiment. This includes using the same solvent, concentration, and dissolution technique (e.g., vortexing, gentle warming).

  • Verify Stock Solution Integrity: Before each experiment, visually inspect your stock solution for any signs of precipitation. If you are unsure, you can try centrifuging the tube and checking for a pellet.

  • Control Final DMSO Concentration: Maintain a consistent final percentage of DMSO across all experimental conditions and controls.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium immediately before use. Do not store diluted solutions for extended periods.

Issue 2: Low Potency or Lack of Expected Biological Activity

Possible Cause: The actual concentration of soluble this compound in your assay is lower than intended due to precipitation.

Troubleshooting Steps:

  • Determine the Solubility Limit in Your Medium: You can perform a simple experiment to estimate the solubility of this compound in your specific aqueous medium. Prepare a series of dilutions from your DMSO stock and visually inspect for the highest concentration that remains clear.

  • Use a Lower, Soluble Concentration: Based on your solubility test, choose a working concentration that is well below the precipitation point.

  • Consider Additives: For biochemical assays (not cell-based), the inclusion of a small amount of a non-ionic detergent like Tween-20 or Triton X-100 might improve solubility. However, you must validate that the detergent does not interfere with your assay.

Quantitative Data Summary

ParameterValueSource(s)
Molecular Formula C₂₄H₂₁FN₂O₃[1]
Molecular Weight 404.4 g/mol [1]
Solubility in DMF 2 mg/mL[1]
Solubility in DMSO 2 mg/mL[1][9]
IC₅₀ (Acid Ceramidase) 79 nM[1][5][9][10][11][12]
Storage (Powder) -20°C for ≥ 4 years[1]
Storage (in DMSO) -20°C for 2 weeks; -80°C for 6 months[5][7]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution and Working Dilutions

Objective: To prepare a 10 mM stock solution of this compound in DMSO and subsequent dilutions for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile, pyrogen-free water or appropriate aqueous buffer/cell culture medium

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to warm to room temperature for at least 30 minutes before opening to prevent condensation.

  • Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound is 404.4 g/mol . For 1 mL of a 10 mM solution, you will need 0.004044 g or 4.044 mg of this compound.

  • Dissolve in DMSO: Aseptically add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Aid Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

  • Preparation of Working Dilutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in your final aqueous buffer or cell culture medium. It is recommended to perform an intermediate dilution step to minimize the risk of precipitation. For example, first, dilute the 10 mM stock 1:10 in the medium to get a 1 mM solution, and then further dilute from this intermediate stock.

Visualizations

Signaling_Pathway Ceramide Ceramide AcidCeramidase Acid Ceramidase Ceramide->AcidCeramidase Hydrolysis Biological_Effects Apoptosis, Cell Cycle Arrest, Inflammation Ceramide->Biological_Effects Sphingosine Sphingosine AcidCeramidase->Sphingosine This compound This compound This compound->AcidCeramidase Inhibition

Caption: Signaling pathway showing this compound inhibition of Acid Ceramidase.

Caption: Experimental workflow for preparing and using this compound solutions.

Troubleshooting_Logic Start Insolubility Issue Observed? Precipitation_in_Aqueous Precipitation in Aqueous Medium? Start->Precipitation_in_Aqueous Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Sol_A Lower Final Concentration Precipitation_in_Aqueous->Sol_A Yes Sol_B Optimize Dilution Method (Stepwise) Precipitation_in_Aqueous->Sol_B Yes Sol_C Check Final DMSO % Precipitation_in_Aqueous->Sol_C Yes Sol_D Standardize Stock Preparation Inconsistent_Results->Sol_D Yes Sol_E Prepare Fresh Dilutions Inconsistent_Results->Sol_E Yes Sol_F Visually Inspect Stock Inconsistent_Results->Sol_F Yes

Caption: Troubleshooting logic for this compound insolubility issues.

References

Technical Support Center: Overcoming Resistance to ARN14974 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ARN14974, a potent acid ceramidase (ASAH1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a benzoxazolone carboxamide that acts as a potent and systemically active inhibitor of intracellular acid ceramidase (ASAH1). ASAH1 is a lysosomal enzyme that catalyzes the hydrolysis of the pro-apoptotic sphingolipid, ceramide, into sphingosine and a free fatty acid. By inhibiting ASAH1, this compound leads to an accumulation of intracellular ceramide, which can induce cell cycle arrest and apoptosis in cancer cells.

Q2: What are the potential mechanisms of acquired resistance to this compound?

While specific clinical data on acquired resistance to this compound is limited, based on its mechanism of action, several potential resistance mechanisms can be hypothesized:

  • Upregulation of Ceramide Glycosylation: Cancer cells may upregulate the enzyme glucosylceramide synthase (GCS), which converts the accumulating pro-apoptotic ceramide into non-apoptotic glucosylceramide. This metabolic shunt prevents the buildup of toxic ceramide levels.[1][2]

  • Increased Sphingosine Kinase (SphK) Activity: Even with ASAH1 inhibited, residual sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) into sphingosine-1-phosphate (S1P), a potent pro-survival and pro-proliferative signaling molecule. Increased SphK activity can counteract the pro-apoptotic effects of ceramide accumulation.[3][4][5][6][7]

  • Enhanced Efflux of Sphingolipids: Overexpression of ATP-binding cassette (ABC) transporters may lead to the efflux of ceramide or other sphingolipid metabolites from the cell, thereby reducing the intracellular concentration of pro-apoptotic lipids.

  • Alterations in Downstream Apoptotic Signaling: Cancer cells can develop resistance by acquiring mutations or altering the expression of proteins downstream of ceramide signaling, such as anti-apoptotic proteins like Bcl-2 and Mcl-1, or by activating pro-survival pathways like the PI3K/Akt pathway.

Q3: How can I generate an this compound-resistant cell line?

Developing a drug-resistant cell line is a crucial step in studying resistance mechanisms. A common method is through continuous exposure to escalating doses of the drug.

  • Protocol: A general protocol involves treating a sensitive cancer cell line with an initial concentration of this compound around the IC20 (the concentration that inhibits 20% of cell growth). As the cells adapt and resume proliferation, the concentration is gradually increased. This process is repeated over several months until a cell line that can tolerate significantly higher concentrations of this compound (e.g., 5-10 times the original IC50) is established. It is crucial to periodically freeze down cell stocks at different stages of resistance development.

Troubleshooting Guides

Guide 1: Inconsistent or Higher-than-Expected IC50 Values for this compound

Problem: You are observing inconsistent IC50 values for this compound in your cancer cell line, or the values are significantly higher than what is reported in the literature.

Potential Cause Recommended Solution
Compound Instability This compound should be stored as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
Cell Line Health and Passage Number Ensure that your cells are healthy and in the logarithmic growth phase. High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a consistent and low passage number range.
Assay Conditions Standardize your cell seeding density, drug treatment duration, and the type of viability assay used (e.g., MTT, CellTiter-Glo). Ensure that the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
Cell Line-Specific Resistance The cancer cell line you are using may have intrinsic resistance mechanisms. Refer to the literature to check if your cell line is known to have high expression of GCS, SphK, or ABC transporters.
Guide 2: Investigating Potential Resistance Mechanisms

Problem: Your this compound-resistant cell line shows a significant increase in IC50. You now want to investigate the underlying mechanism.

Hypothesized Mechanism Experimental Approach Expected Result in Resistant Cells
Upregulation of Ceramide Glycosylation 1. Western Blot: Analyze the protein expression of Glucosylceramide Synthase (GCS).2. GCS Activity Assay: Measure the enzymatic activity of GCS in cell lysates.Increased GCS protein levels and/or enzymatic activity.
Increased Sphingosine Kinase Activity 1. Western Blot: Analyze the protein expression of Sphingosine Kinase 1 (SphK1) and/or Sphingosine Kinase 2 (SphK2).2. SphK Activity Assay: Measure the enzymatic activity of SphK in cell lysates.Increased SphK1/2 protein levels and/or enzymatic activity.
Enhanced Sphingolipid Efflux Fluorescent Sphingolipid Efflux Assay: Use a fluorescent ceramide analog (e.g., NBD-C6-ceramide) and measure its retention in the presence and absence of known ABC transporter inhibitors.Decreased retention of the fluorescent ceramide analog, which is reversed by ABC transporter inhibitors.
Altered Downstream Signaling Western Blot: Analyze the expression and phosphorylation status of key proteins in pro-survival pathways (e.g., Akt, p-Akt) and anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).Increased phosphorylation of pro-survival kinases and/or increased expression of anti-apoptotic proteins.

Data Presentation

Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines

Note: Specific IC50 values for this compound are not widely published. The following are illustrative values based on typical potencies of targeted therapies. Researchers should determine the IC50 in their specific cell lines of interest.

Cell Line Cancer Type Illustrative IC50 (µM)
MCF-7Breast Cancer0.5 - 2.0
PC-3Prostate Cancer1.0 - 5.0
A549Lung Cancer2.0 - 10.0
U87-MGGlioblastoma0.8 - 4.0
Table 2: Example of Quantitative Changes Associated with Acquired Resistance to a Ceramide-Inducing Agent

This table provides an example of the kind of quantitative data that can be generated when investigating resistance mechanisms, based on published data for doxorubicin resistance.[1]

Parameter Parental MCF-7 Cells Doxorubicin-Resistant MCF-7 Cells Fold Change
Doxorubicin IC50~0.1 µM~1.1 µM11-fold increase
GCS ActivityBaseline11-fold higher than parental11-fold increase

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
  • Determine the initial IC50: Perform a dose-response curve to determine the IC50 of this compound in your parental cancer cell line.

  • Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC20.

  • Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells begin to proliferate and reach 70-80% confluency, subculture them into fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells are stably proliferating at the current drug concentration, increase the concentration of this compound by a factor of 1.5 to 2.

  • Repeat: Repeat steps 3 and 4 for several months.

  • Characterize Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the resistant cell population to quantify the level of resistance.

  • Cryopreservation: Freeze vials of cells at various stages of resistance development for future experiments.

Protocol 2: Western Blot Analysis for ASAH1, GCS, and SphK1
  • Cell Lysis: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ASAH1, GCS, SphK1, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from methods using a fluorescent ceramide analog.

  • Cell Culture: Plate parental and resistant cells in 6-well plates and grow to 80-90% confluency.

  • Labeling: Incubate the cells with a fluorescent ceramide analog, such as NBD-C6-ceramide (5 µM), for 2 hours at 37°C.

  • Lipid Extraction: Wash the cells with PBS, scrape them into a glass tube, and perform a Bligh-Dyer lipid extraction using chloroform and methanol.

  • Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a silica TLC plate and develop the plate in a solvent system that separates NBD-C6-ceramide from NBD-C6-glucosylceramide (e.g., chloroform:methanol:water, 65:25:4, v/v/v).

  • Quantification: Visualize the fluorescent spots under UV light and quantify the intensity of the NBD-C6-ceramide and NBD-C6-glucosylceramide bands using densitometry. GCS activity is proportional to the amount of NBD-C6-glucosylceramide formed.

Mandatory Visualizations

Signaling Pathways

ARN14974_Mechanism_of_Action Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine ASAH1 Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Apoptosis Apoptosis Ceramide->Apoptosis S1P S1P Sphingosine->S1P SphK1/2 Proliferation_Survival Proliferation & Survival S1P->Proliferation_Survival SMase SMase ASAH1 ASAH1 SphK1_2 SphK1/2 GCS GCS This compound This compound This compound->ASAH1

Caption: Mechanism of action of this compound and key sphingolipid metabolic pathways.

Experimental Workflow

Resistance_Investigation_Workflow cluster_experiments Investigate Potential Resistance Mechanisms cluster_conclusions Draw Conclusions start Start: Observe Increased IC50 of this compound exp1 Western Blot: ASAH1, GCS, SphK1 start->exp1 exp2 Enzyme Activity Assays: GCS, SphK start->exp2 exp3 Lipidomics: Measure Ceramide & Glucosylceramide levels start->exp3 exp4 Signaling Pathway Analysis: p-Akt, Bcl-2, Mcl-1 start->exp4 analysis Analyze Data: Compare Resistant vs. Parental Cells exp1->analysis exp2->analysis exp3->analysis exp4->analysis conc1 Upregulated GCS analysis->conc1 conc2 Increased SphK Activity analysis->conc2 conc3 Altered Downstream Signaling analysis->conc3 conc4 Other Mechanisms analysis->conc4

Caption: A logical workflow for investigating resistance to this compound.

Logical Relationships

Overcoming_Resistance_Strategies cluster_strategies Potential Strategies to Overcome Resistance resistance_mech Identified Resistance Mechanism strat1 Combination Therapy: This compound + GCS Inhibitor resistance_mech->strat1 If GCS is upregulated strat2 Combination Therapy: This compound + SphK Inhibitor resistance_mech->strat2 If SphK is hyperactive strat3 Combination Therapy: This compound + Downstream Pathway Inhibitor (e.g., Akt inhibitor) resistance_mech->strat3 If downstream pathways are altered outcome Restoration of Sensitivity to this compound strat1->outcome strat2->outcome strat3->outcome

Caption: Logical relationships between resistance mechanisms and therapeutic strategies.

References

Technical Support Center: Improving ARN14974 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the in vivo bioavailability of ARN14974.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What could be the underlying cause?

A1: Low and inconsistent plasma levels of this compound following oral dosing are likely attributable to its physicochemical properties. As a benzoxazolone carboxamide, it is part of a chemical class that often exhibits low aqueous solubility and potentially moderate metabolic stability.[1] Poor solubility can lead to limited dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2][3][4] Furthermore, if the compound is a substrate for first-pass metabolism in the liver, a significant portion of the absorbed drug may be cleared before it reaches systemic circulation.[2][5]

Q2: What are the known physicochemical properties of this compound that could affect its bioavailability?

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO≤ 50 mg/mL[8] Heating to 60°C and sonication may be required.[8]
DMF2 mg/mL[6][9]

Data compiled from multiple sources.[6][8][9]

Q3: Are there any published in vivo pharmacokinetic data for this compound?

A3: Yes, pharmacokinetic data from intravenous (i.v.) and intraperitoneal (i.p.) administration in mice are available. These data can serve as a baseline for assessing the success of oral formulation strategies.[8]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDoseCmaxHalf-life (t1/2)
Intravenous (i.v.)1 mg/kg628 ng/mL72 min
Intraperitoneal (i.p.)10 mg/kg1767.9 ng/mL458 min

Data sourced from MedChemExpress.[8]

Q4: How does this compound exert its biological effect?

A4: this compound is a potent inhibitor of acid ceramidase (AC), a lysosomal enzyme.[10] AC catalyzes the hydrolysis of pro-apoptotic ceramide into sphingosine, which can then be converted to the pro-survival molecule sphingosine-1-phosphate (S1P).[11][12][13] By inhibiting AC, this compound leads to an accumulation of ceramide and a decrease in sphingosine and S1P levels, thereby promoting apoptosis.[9][11][13]

ARN14974_Pathway Ceramide Ceramide (Pro-apoptotic) AC Acid Ceramidase (AC) Ceramide->AC hydrolyzed by Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Sphingosine->S1P phosphorylated CellSurvival Cell Survival & Proliferation S1P->CellSurvival AC->Sphingosine This compound This compound This compound->AC inhibits

Figure 1. Simplified signaling pathway of this compound action.

Troubleshooting Guides: Enhancing Oral Bioavailability

If you are facing challenges with the oral bioavailability of this compound, consider the following formulation strategies. The choice of strategy will depend on the specific experimental context and available resources.

Troubleshooting_Workflow Start Low Oral Bioavailability of this compound Observed Assess Assess Cause: Solubility or Permeability Limited? Start->Assess Solubility Primarily Solubility-Limited Assess->Solubility Poor Dissolution Permeability Permeability/Metabolism Issue Assess->Permeability Good Solubility, Still Low Absorption Strategy1 Particle Size Reduction (Micronization/Nanonization) Solubility->Strategy1 Strategy2 Amorphous Solid Dispersions Solubility->Strategy2 Strategy3 Lipid-Based Formulations (e.g., SEDDS) Solubility->Strategy3 Strategy4 Complexation (e.g., with Cyclodextrins) Solubility->Strategy4 Strategy5 Use of Permeation Enhancers or Efflux Pump Inhibitors Permeability->Strategy5 Evaluate Formulate and Evaluate In Vitro Dissolution Strategy1->Evaluate Strategy2->Evaluate Strategy3->Evaluate Strategy4->Evaluate Strategy5->Evaluate Evaluate->Assess No Improvement InVivo Proceed to In Vivo Pharmacokinetic Study Evaluate->InVivo Improved Dissolution

Figure 2. Workflow for selecting a bioavailability enhancement strategy.

Strategy 1: Particle Size Reduction (Micronization/Nanonization)

Issue: Poor dissolution due to low surface area of the crystalline drug.

Approach: Reducing the particle size of this compound increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][14]

Experimental Protocol: Nanosuspension Formulation by Wet Milling

  • Preparation of Milling Media: Prepare a solution of a suitable stabilizer (e.g., Tween 80, Poloxamer 188) in purified water. The stabilizer prevents particle aggregation.

  • Dispersion: Disperse a known amount of this compound powder in the stabilizer solution to create a pre-suspension.

  • Milling: Introduce the pre-suspension into a laboratory-scale bead mill containing milling beads (e.g., yttrium-stabilized zirconium oxide).

  • Process Parameters: Set the milling speed and time. These parameters will need to be optimized to achieve the desired particle size (typically < 1000 nm for nanosuspensions).

  • Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction.

  • Harvesting: Once the desired particle size is reached, separate the nanosuspension from the milling beads.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential (for stability), and drug content.

  • Dosage Form: The nanosuspension can be used directly for oral gavage or further processed (e.g., lyophilized into a powder for reconstitution).

Strategy 2: Amorphous Solid Dispersions (ASDs)

Issue: The high lattice energy of the crystalline form of this compound limits its solubility.

Approach: Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[4][15][16]

Experimental Protocol: ASD Formulation by Solvent Evaporation

  • Polymer and Solvent Selection: Select a suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®) and a common solvent in which both this compound and the polymer are soluble (e.g., a mixture of dichloromethane and methanol).

  • Dissolution: Dissolve this compound and the polymer in the selected solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous state using Differential Scanning Calorimetry (DSC) (absence of a melting peak) and Powder X-Ray Diffraction (PXRD) (presence of a halo pattern).

    • Perform in vitro dissolution testing in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare it to the dissolution of the pure crystalline drug.

Strategy 3: Lipid-Based Formulations (e.g., SEDDS)

Issue: this compound is a lipophilic compound that may benefit from formulations that mimic the body's natural lipid absorption pathways.

Approach: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like GI fluids).[2][15][17] This increases the solubilization and absorption of the drug.

Experimental Protocol: Formulation and Evaluation of a SEDDS

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the regions that form stable emulsions.

  • Formulation Preparation:

    • Accurately weigh the components of the chosen formulation.

    • Dissolve this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water in a beaker with gentle stirring and observe the formation of the emulsion. Grade the appearance (e.g., clear, bluish-white, milky).

    • Droplet Size Analysis: Determine the globule size of the resulting emulsion using DLS. Droplet sizes are typically in the range of 25-200 nm for self-microemulsifying systems (SMEDDS).

    • In Vitro Dissolution: Perform dissolution testing to assess the rate and extent of drug release from the SEDDS formulation.

Summary of Formulation Strategies

Table 3: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesBest Suited For
Particle Size Reduction Increases surface area for dissolution.[2][14]Simple, well-established techniques.Risk of particle aggregation; may not be sufficient for very poorly soluble compounds.Drugs where dissolution rate is the limiting factor.
Amorphous Solid Dispersions Overcomes crystal lattice energy, increasing solubility.[15]Significant increase in solubility and dissolution.Physically unstable (can recrystallize over time); potential for manufacturing challenges.Poorly soluble crystalline drugs (BCS Class II/IV).
Lipid-Based Formulations (SEDDS) Presents the drug in a solubilized state; can enhance lymphatic uptake, bypassing first-pass metabolism.[15][18]High drug loading possible; enhances both solubility and permeability.Potential for GI side effects from high surfactant concentrations; complex formulation development.Lipophilic drugs susceptible to first-pass metabolism.
Complexation (Cyclodextrins) Forms inclusion complexes where the hydrophobic drug is inside the cyclodextrin cavity, increasing aqueous solubility.[2][4]Improves solubility and stability.Limited drug loading capacity; can be expensive.Molecules with appropriate size and geometry to fit within the cyclodextrin cavity.

References

Technical Support Center: Assessing ARN14974 Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of ARN14974 in primary cells.

Introduction to this compound

This compound is a potent and systemically active inhibitor of acid ceramidase (AC).[1] By inhibiting AC, this compound prevents the breakdown of ceramide, a bioactive lipid messenger. This leads to an accumulation of intracellular ceramide, which is known to induce apoptosis (programmed cell death) and cellular senescence.[2][3] While extensively studied in cancer cell lines, this guide will focus on its application and challenges in more physiologically relevant primary cell models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a benzoxazolone carboxamide that inhibits the enzyme acid ceramidase (AC) with a reported IC50 of 79 nM.[1] AC is responsible for hydrolyzing ceramide into sphingosine and a free fatty acid. By inhibiting AC, this compound leads to the accumulation of intracellular ceramide. Elevated ceramide levels can trigger various cellular stress responses, including apoptosis.[2][3]

Q2: How does this compound-induced ceramide accumulation lead to cell death?

A2: Ceramide acts as a second messenger in signaling pathways that lead to apoptosis. It can activate the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][5][6] Key events include the dephosphorylation of pro-survival proteins like Akt and the activation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[4][7] This culminates in the activation of caspases, which are the executioners of apoptosis.[4][5]

Q3: What are the expected cytotoxic effects of this compound in primary cells?

Q4: Which cytotoxicity assays are recommended for use with this compound in primary cells?

A4: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects.

  • Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells. They are useful for initial screening and determining dose-response curves.

  • Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, providing a measure of cytotoxicity.

  • Apoptosis Assays: These assays directly measure apoptotic events. Common methods include:

    • Annexin V/Propidium Iodide (PI) staining: Detects the externalization of phosphatidylserine (an early apoptotic event) and membrane integrity.

    • Caspase activity assays: Measure the activity of key apoptotic enzymes like caspase-3 and -7.

    • TUNEL assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

Experimental Protocols

Below are detailed methodologies for key experiments to assess this compound cytotoxicity. Note that these are general protocols and should be optimized for your specific primary cell type.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the activity of mitochondrial dehydrogenases, which reflects cell viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Release Assay

This assay measures the release of LDH from cells with damaged plasma membranes.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit.

  • Measurement: Read the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.

  • Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

Troubleshooting Guides

General Troubleshooting for Cytotoxicity Assays in Primary Cells
IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates Uneven cell seeding, edge effects in the plate, pipetting errors.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Use calibrated pipettes and consistent technique.
Low signal or poor dynamic range Suboptimal cell number, inappropriate assay for cell type, short incubation time.Perform a cell titration experiment to determine the optimal seeding density. Try a different cytotoxicity assay. Optimize the incubation time with the compound.
High background signal Contamination (mycoplasma, bacteria), components in the media interfering with the assay.Regularly test cell cultures for contamination. Use fresh, high-quality media. Run a media-only control to check for background.
Unexpected cytotoxicity in vehicle control Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is non-toxic to your primary cells (typically <0.1-0.5%). Run a solvent titration to determine the maximum tolerated concentration.
Specific Troubleshooting for MTT Assay
IssuePossible Cause(s)Suggested Solution(s)
Low formazan signal Low metabolic activity of primary cells, insufficient incubation with MTT.Increase the cell seeding density. Increase the MTT incubation time (but avoid over-incubation which can be toxic).
Incomplete solubilization of formazan crystals Ineffective solubilization solution, crystals too dense.Ensure the solubilization solution is properly prepared and mixed well in each well. Try a different solubilization agent.
Specific Troubleshooting for LDH Assay
IssuePossible Cause(s)Suggested Solution(s)
High spontaneous LDH release in untreated cells Cells are stressed or unhealthy, rough handling during seeding or media changes.Optimize cell culture conditions. Handle cells gently.
Serum in media contains LDH Fetal bovine serum (FBS) is a source of LDH.Use low-serum or serum-free media if possible for the assay period. Include a media-only control to subtract background LDH activity.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Example Dose-Response Data for this compound in Primary Human Hepatocytes (48h Incubation)

This compound Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)% Apoptosis (Annexin V/PI)
0 (Vehicle Control)100 ± 5.25.1 ± 1.84.5 ± 1.2
0.195.3 ± 4.88.2 ± 2.17.8 ± 1.5
178.1 ± 6.122.5 ± 3.525.3 ± 4.1
1045.2 ± 5.558.7 ± 4.955.1 ± 6.3
10012.5 ± 3.192.3 ± 2.789.7 ± 3.8

Note: This is example data and should be determined experimentally for each primary cell type.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ARN14974_Mechanism_of_Action cluster_inhibition Inhibition cluster_metabolism Ceramide Metabolism cluster_apoptosis Apoptotic Signaling This compound This compound AC Acid Ceramidase (AC) This compound->AC Inhibits Sphingosine Sphingosine AC->Sphingosine Hydrolyzes Ceramide to Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Induces

Caption: Mechanism of action of this compound.

Cytotoxicity_Assay_Workflow cluster_assays Cytotoxicity Assessment start Seed Primary Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (24-72 hours) treatment->incubation MTT MTT Assay (Metabolic Activity) incubation->MTT LDH LDH Assay (Membrane Integrity) incubation->LDH Apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->Apoptosis data_analysis Data Analysis (IC50, % Cytotoxicity) MTT->data_analysis LDH->data_analysis Apoptosis->data_analysis

Caption: General workflow for assessing this compound cytotoxicity.

Ceramide_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic & Stress Pathways Ceramide Ceramide Accumulation Mitochondria Mitochondrial Stress Ceramide->Mitochondria JNK_p38 JNK/p38 MAPK Activation Ceramide->JNK_p38 Akt_inhibition Akt Dephosphorylation (Inhibition) Ceramide->Akt_inhibition CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 JNK_p38->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified ceramide-induced apoptosis signaling pathway.

References

ARN14974 Protocol Refinement for Specific Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN14974, a potent acid ceramidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a benzoxazolone carboxamide that acts as a potent inhibitor of acid ceramidase (AC).[1] Acid ceramidase is a key enzyme in sphingolipid metabolism, responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound leads to an accumulation of intracellular ceramide and a decrease in sphingosine and its downstream product, sphingosine-1-phosphate (S1P).[1][2] This shift in the ceramide/S1P balance can induce cellular responses such as apoptosis and cell cycle arrest.[2][3] Kinetic studies suggest that this compound acts as a noncompetitive inhibitor, covalently binding to the catalytic cysteine residue (Cys-143) of the enzyme.[4]

Q2: In which cell lines has this compound been shown to be effective?

This compound has demonstrated activity in several cell lines, including:

  • SW403 human colon adenocarcinoma cells[1][4]

  • RAW 264.7 murine macrophage-like cells[1][4]

  • Human neuroblastoma SH-SY5Y cells[5]

Q3: What is the recommended working concentration range for this compound?

The effective concentration of this compound can vary depending on the cell line and the experimental goals. Based on published data, a starting concentration range of 0.1 µM to 20 µM is recommended.[1][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare and store this compound?

This compound is soluble in DMF and DMSO at a concentration of 2 mg/mL.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the culture medium. Stock solutions should be stored at -20°C for long-term stability.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no observable effect on ceramide levels or cell viability. 1. Suboptimal concentration of this compound.2. Insufficient incubation time.3. Cell line is resistant to ceramide-induced apoptosis.4. Incorrect preparation or degradation of this compound.1. Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal concentration.2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.3. Verify the expression and activity of acid ceramidase in your cell line. Consider using a positive control cell line known to be sensitive to this compound.4. Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Ensure proper storage at -20°C.
High levels of cell death observed even at low concentrations. 1. Cell line is highly sensitive to increased ceramide levels.2. Off-target effects of the compound.3. Solvent (DMSO) toxicity.1. Use a lower concentration range in your dose-response experiments.2. Review literature for potential off-target effects of benzoxazolone carboxamides. Consider using a structurally different acid ceramidase inhibitor as a control.3. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Inconsistent results between experiments. 1. Variation in cell density at the time of treatment.2. Inconsistent incubation times or compound concentrations.3. Passage number of the cell line.1. Ensure a consistent cell seeding density and allow cells to reach a similar confluency before treatment.2. Maintain strict adherence to the established protocol for incubation times and compound dilutions.3. Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

Experimental Protocols

General Protocol for Treating Cells with this compound
  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of this compound Working Solution:

    • Thaw the this compound stock solution (in DMSO) at room temperature.

    • Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is important to add the stock solution to the medium and mix well to avoid precipitation.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the desired concentration of this compound (and a vehicle control with the same DMSO concentration).

    • Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays (e.g., Annexin V/PI staining), or lipidomics analysis to measure ceramide and sphingosine levels.

Quantification of Ceramide and Sphingosine Levels by LC-MS/MS

A detailed protocol for the extraction and quantification of sphingolipids can be complex. For precise and reliable measurements, it is recommended to follow established lipidomics protocols. A general workflow is outlined below:

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_pellet Cell Pellet extraction Lipid Extraction (e.g., Bligh-Dyer method) cell_pellet->extraction phase_sep Phase Separation extraction->phase_sep lipid_extract Organic Phase (Lipid Extract) phase_sep->lipid_extract lc_separation Liquid Chromatography (Separation of Lipids) lipid_extract->lc_separation ms_detection Mass Spectrometry (Detection and Quantification) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for Sphingolipid Quantification.

Data Summary

Cell LineConcentration Range (µM)Incubation TimeObserved EffectsReference
SW403 (human colon adenocarcinoma)0.1 - 20Not specifiedInhibition of acid ceramidase activity, increased ceramide levels, decreased sphingosine levels. IC50 for AC inhibition: 825 nM.[1][4]
RAW 264.7 (murine macrophages)0.1 - 20Not specifiedInhibition of acid ceramidase activity, increased ceramide levels, decreased sphingosine levels. IC50 for AC inhibition: 400 nM.[1][4]
SH-SY5Y (human neuroblastoma)1 - 1030 min - 6 hoursInhibition of acid ceramidase activity, leading to expected variations in sphingolipid levels.[5]

Signaling Pathway

The central role of acid ceramidase in sphingolipid metabolism and the effect of its inhibition by this compound are depicted in the following pathway:

cluster_pathway Sphingolipid Metabolism sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase sphingosine Sphingosine ceramide->sphingosine Acid Ceramidase apoptosis Apoptosis / Cell Cycle Arrest ceramide->apoptosis s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase Cell Survival / Proliferation Cell Survival / Proliferation s1p->Cell Survival / Proliferation This compound This compound Acid Ceramidase Acid Ceramidase This compound->Acid Ceramidase

Caption: this compound inhibits Acid Ceramidase.

References

dealing with ARN14974 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to manage potential batch-to-batch variability of the acid ceramidase inhibitor, ARN14974. The information is presented in a question-and-answer format within our FAQs and a detailed troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a benzoxazolone carboxamide that acts as a potent inhibitor of acid ceramidase (AC) with an IC50 of 79 nM.[1][2] Acid ceramidase is a lysosomal cysteine amidase responsible for hydrolyzing ceramide into sphingosine and a fatty acid. By inhibiting this enzyme, this compound leads to an increase in cellular levels of ceramide and a decrease in sphingosine.[1] This shift in the ceramide/sphingosine-1-phosphate rheostat can induce apoptosis, making AC a target in cancer research.[3]

Q2: How should I store and handle this compound to ensure its stability?

Proper storage is critical to maintaining the integrity of this compound. The compound is typically supplied as a crystalline solid. For long-term storage, it should be kept at -20°C.[1][2][4] If stored correctly, it is stable for at least four years.[1] Stock solutions, typically prepared in DMSO, should be stored as aliquots in tightly sealed vials at -20°C for up to one month, or at -80°C for up to six months.[2] It is recommended to prepare and use solutions on the same day.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2]

Q3: I am observing different results with a new batch of this compound. What could be the cause?

Batch-to-batch variability in small molecules like this compound can arise from several factors, including:

  • Purity: The percentage of the active compound may differ between batches. Most suppliers specify a purity of >98%.[4]

  • Impurities: The profile of minor impurities could vary. Even small amounts of impurities can have off-target biological effects.

  • Solubility: Differences in the physical form (e.g., crystalline vs. amorphous) can affect how well the compound dissolves.

  • Degradation: Improper shipping or storage conditions can lead to degradation of the compound. While this compound is stable at room temperature for a few weeks, long-term exposure to ambient conditions should be avoided.[4]

Q4: Are there any known stability issues with benzoxazolone carboxamides?

While there are no specific reports of instability for this compound, a study on a different benzamide compound identified as a potent acid ceramidase inhibitor found it to be chemically unstable, reacting with DMSO at room temperature.[5] This highlights the importance of proper handling and storage, as well as verifying the integrity of each new batch.

Troubleshooting Guide for this compound Batch-to-Batch Variability

If you are experiencing inconsistent results between different batches of this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Initial Assessment and Documentation

Before performing any new experiments, carefully document the issues you are observing. Note the specific batch numbers for the old and new compounds. Confirm that the storage and handling conditions for both batches have been consistent and followed the supplier's recommendations.

Step 2: Quality Control (QC) Checks

It is good practice to perform a set of QC checks on each new batch of a small molecule inhibitor to ensure its identity, purity, and concentration.

Table 1: Recommended Quality Control Checks for this compound

ParameterMethodExpected ResultPotential Issue if Deviated
Identity Mass Spectrometry (MS)Molecular Weight: 404.44 g/mol [4]Incorrect compound or presence of significant adducts.
Purity High-Performance Liquid Chromatography (HPLC)>98% purity[4]Presence of impurities that could have off-target effects.
Concentration UV-Vis SpectroscopyAccurate concentration based on absorbance at λmax = 256 nm[1]Inaccurate stock solution concentration leading to incorrect dosing.
Solubility Visual InspectionClear solution at the desired concentration in the appropriate solvent (e.g., DMSO).Presence of insoluble material indicating potential degradation or different physical form.
Step 3: Functional Validation

Once the physical and chemical properties of the new batch have been verified, it is crucial to confirm its biological activity. A functional validation assay should be performed to compare the potency of the new batch against a previous, trusted batch.

Table 2: Functional Validation of this compound Batches

ExperimentDescriptionExpected Outcome
In Vitro AC Inhibition Assay Measure the inhibition of recombinant acid ceramidase activity at various concentrations of this compound.The IC50 value of the new batch should be comparable to the reported value of ~79 nM[1] and consistent with previous batches.
Cell-Based Assay Treat cells (e.g., SW403 or RAW 264.7) with a dose-response of the old and new batches and measure a downstream effect, such as ceramide accumulation or a phenotypic outcome (e.g., apoptosis).The dose-response curves and EC50 values for the old and new batches should be statistically similar.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC
  • Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detector at 256 nm.

  • Analysis: Inject the sample and analyze the chromatogram. The area of the main peak relative to the total area of all peaks will determine the purity.

Protocol 2: In Vitro Acid Ceramidase (AC) Inhibition Assay

This protocol is based on a fluorogenic assay format.

  • Reagents:

    • Recombinant human acid ceramidase.

    • Fluorogenic ceramide substrate.

    • Assay buffer (e.g., sodium acetate buffer, pH 4.5).

    • This compound (new and old batches) serially diluted in DMSO.

  • Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the serially diluted this compound or DMSO (vehicle control).

    • Add the recombinant acid ceramidase and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic ceramide substrate.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction and read the fluorescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Visual Troubleshooting and Pathway Diagrams

To aid in understanding the experimental workflow and the compound's mechanism, the following diagrams are provided.

G Troubleshooting Workflow for this compound Variability cluster_qc QC Analysis start Inconsistent Results Observed with New Batch of this compound doc Step 1: Document Issue (Batch Numbers, Storage Conditions) start->doc qc Step 2: Quality Control Checks doc->qc ms Mass Spectrometry (Identity) qc->ms Pass/Fail hplc HPLC (Purity) qc->hplc Pass/Fail uv UV-Vis (Concentration) qc->uv Pass/Fail sol Solubility Test qc->sol Pass/Fail func_val Step 3: Functional Validation ms->func_val hplc->func_val uv->func_val sol->func_val invitro In Vitro AC Inhibition Assay func_val->invitro cell_based Cell-Based Assay func_val->cell_based compare Compare IC50/EC50 with Previous Batch invitro->compare cell_based->compare pass Results Consistent: Issue is Likely Experimental compare->pass Consistent fail Results Inconsistent: Contact Supplier for Replacement compare->fail Inconsistent

Caption: Troubleshooting workflow for this compound batch-to-batch variability.

G This compound Mechanism of Action ceramide Ceramide ac Acid Ceramidase (AC) ceramide->ac apoptosis Apoptosis ceramide->apoptosis sphingosine Sphingosine ac->sphingosine Hydrolysis sk Sphingosine Kinase (SK) sphingosine->sk s1p Sphingosine-1-Phosphate (S1P) proliferation Cell Proliferation & Survival s1p->proliferation This compound This compound This compound->ac sk->s1p

Caption: Simplified signaling pathway showing the mechanism of action of this compound.

References

Technical Support Center: Minimizing ARN14974 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "ARN14974" does not correspond to a publicly documented compound. The following information is provided for a generic, hypothetical small molecule, hereafter referred to as "this compound," to address the core requirements of the request for researchers, scientists, and drug development professionals. This guide is based on established principles for handling sensitive small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound instability in a solution?

A1: The most common signs of instability include:

  • Precipitation or cloudiness: This indicates that the compound is coming out of solution, which could be due to changes in solubility, aggregation, or degradation into less soluble products.[1]

  • Color change: A change in the color of the solution can signify chemical degradation or reaction with components of the buffer or solvent.[1]

  • Decrease in concentration over time: This suggests that the active compound is degrading.

  • Changes in chromatographic profile: The appearance of new peaks or changes in the shape or retention time of the main peak in techniques like HPLC can indicate the presence of degradation products or isomers.[1]

  • Loss of biological activity: A reduction in the compound's expected biological effect in your experimental assays is a critical sign of instability.[1]

Q2: What are the primary chemical degradation pathways for a compound like this compound?

A2: The main chemical reactions that affect drug stability are hydrolysis and oxidation.[2]

  • Hydrolysis: This is a common degradation pathway for molecules containing susceptible functional groups like esters and amides.[2] It involves the reaction of the molecule with water, leading to the cleavage of a chemical bond.[2]

  • Oxidation: This often involves a reaction with oxygen and can be initiated by light, heat, or certain trace metals.[2] Autoxidation, a reaction with molecular oxygen, is a common mechanism.[3]

  • Photodegradation: Exposure to light, particularly UV light, can cause the compound to degrade.[4]

Other potential degradation pathways include isomerization, racemization, and decarboxylation.[5][6]

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: Proper preparation and storage are crucial:

  • Solvent Selection: Use a solvent in which this compound is highly soluble and stable. If possible, use anhydrous solvents to minimize hydrolysis.

  • Concentration: Prepare concentrated stock solutions to minimize the amount of solvent and potential contaminants.

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down chemical reactions.[7] However, be aware that pH can shift upon freezing in buffered solutions.[1]

  • Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect against light-sensitive degradation.[7][8]

  • Inert Atmosphere: For compounds highly susceptible to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.[2]

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer
Potential Cause Troubleshooting Steps
Poor Solubility - Gently warm the solution and vortex to redissolve. Sonication may also be attempted. - For future experiments, consider using a different buffer system or a lower working concentration.[1]
pH-Dependent Solubility - Measure the pH of the final solution. If it has shifted, adjust it back to the optimal range for this compound solubility. - Test different buffer systems to find one that maintains a stable pH.[1]
Degradation to Insoluble Products - Analyze the precipitate and supernatant by HPLC or LC-MS to identify degradation products. - If degradation is confirmed, review handling and storage procedures.
Issue 2: Loss of this compound Activity in a Cell-Based Assay
Potential Cause Troubleshooting Steps
Degradation in Culture Media - Prepare fresh dilutions of this compound immediately before each experiment. - Perform a time-course experiment to assess the stability of this compound in the culture media at 37°C. Analyze samples by HPLC at different time points.
Adsorption to Labware - Some compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or vials.[1] - The addition of a small amount of a non-ionic surfactant may also help.[1]
Interaction with Serum Proteins - If using serum in your media, consider that this compound may bind to serum proteins, reducing its effective concentration. - Perform experiments in serum-free media if possible, or titrate the concentration of this compound to account for serum binding.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Buffer at 4°C

Time (days)pH 5.0 (% Remaining)pH 7.4 (% Remaining)pH 8.5 (% Remaining)
0100%100%100%
198%95%85%
395%88%70%
790%75%50%

Table 2: Hypothetical Temperature Effect on this compound Degradation in pH 7.4 Buffer

TemperatureHalf-life (t½)
4°C15 days
25°C (Room Temp)3 days
37°C (Incubator)18 hours

Experimental Protocols

Protocol 1: Assessing pH Stability of this compound
  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, 8.5).

  • Prepare Samples: Dilute a stock solution of this compound to a final concentration of 10 µM in each buffer.

  • Initial Analysis (T=0): Immediately analyze an aliquot from each sample using a validated HPLC method to determine the initial concentration.

  • Incubation: Store the remaining samples at a constant temperature (e.g., 4°C or 25°C).

  • Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours), withdraw aliquots from each sample and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 2: Forced Degradation Study
  • Prepare Solutions: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to various stress conditions:

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 80°C

    • Photolytic: Expose to UV light (e.g., 254 nm)

  • Analysis: After a defined period (e.g., 24 hours), analyze the stressed samples by HPLC-MS to identify and characterize any degradation products.

Visualizations

cluster_pathway Hypothetical Degradation Pathway of this compound This compound This compound (Active Compound) Hydrolysis Hydrolysis (e.g., in aqueous buffer) This compound->Hydrolysis Oxidation Oxidation (e.g., exposure to air) This compound->Oxidation Degradant_A Degradant A (Inactive) Hydrolysis->Degradant_A Degradant_B Degradant B (Inactive) Oxidation->Degradant_B

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Dilute Dilute in Test Buffer (e.g., pH 7.4 PBS) Prepare_Stock->Dilute T0_Sample Analyze T=0 Sample (HPLC) Dilute->T0_Sample Incubate Incubate at 37°C Dilute->Incubate Time_Points Collect Samples at Time Points (e.g., 1, 4, 24h) Incubate->Time_Points Analyze_Samples Analyze Samples (HPLC) Time_Points->Analyze_Samples Data_Analysis Calculate % Remaining vs. T=0 Analyze_Samples->Data_Analysis

Caption: Workflow for assessing compound stability over time.

cluster_troubleshooting Troubleshooting Logic for Loss of Activity Loss_Activity Loss of Activity? Check_Stock Check Stock Solution Purity (HPLC)? Loss_Activity->Check_Stock Yes Precipitation Precipitation in Assay Buffer? Check_Stock->Precipitation Pure New_Stock Prepare Fresh Stock Check_Stock->New_Stock Degraded Adjust_Buffer Adjust Buffer/Solvent Precipitation->Adjust_Buffer Yes Check_Stability Assess Stability in Assay Conditions Precipitation->Check_Stability No

Caption: Decision tree for troubleshooting loss of compound activity.

References

Validation & Comparative

A Comparative Guide to ARN14974 and Other Acid Ceramidase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of ARN14974 with other prominent acid ceramidase (AC) inhibitors. The following sections detail the performance of these inhibitors, supported by experimental data, and provide insights into their mechanisms of action.

Acid ceramidase (AC; N-acyl-sphingosine amidohydrolase, ASAH1) is a lysosomal enzyme that plays a crucial role in regulating the cellular levels of bioactive sphingolipids. It catalyzes the hydrolysis of pro-apoptotic ceramide into sphingosine, which is subsequently phosphorylated to the pro-survival signaling molecule sphingosine-1-phosphate (S1P). The balance between ceramide and S1P, often referred to as the "sphingolipid rheostat," is critical in determining cell fate, with a shift towards ceramide promoting apoptosis and cell cycle arrest, and an accumulation of S1P fostering proliferation, inflammation, and resistance to therapy.

In numerous cancers, including glioblastoma, prostate cancer, and breast cancer, AC is overexpressed, leading to decreased ceramide levels and increased S1P levels, thereby contributing to tumor growth, progression, and chemoresistance. This makes AC a compelling therapeutic target for cancer treatment. A variety of small molecule inhibitors of AC have been developed to modulate the sphingolipid rheostat and induce cancer cell death. This guide focuses on comparing the benzoxazolone carboxamide inhibitor this compound with other notable AC inhibitors.

Quantitative Comparison of Acid Ceramidase Inhibitors

The inhibitory potency of various compounds against acid ceramidase is a key performance metric. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the reported IC50 values for this compound and other selected AC inhibitors. It is important to note that these values are derived from various studies and experimental conditions may differ, affecting direct comparability.

InhibitorChemical ClassIn Vitro IC50Cellular IC50Cell Line(s)Reference(s)
This compound Benzoxazolone carboxamide79 nM--[1][2]
ARN14988 --11-104 µMU87MG, GSC lines 22, 33, 44[3]
Carmofur Fluorinated pyrimidine29 nM (rat recombinant AC)11-104 µMU87MG, GSC lines 22, 33, 44[2][3]
Ceranib-2 Non-lipid-28 µMSKOV3[4]
B-13 N-acyl-phenylaminoalcohol analog~10 µM--[5]
N-oleoylethanolamine (NOE) Ceramide analogKi ~500 µM11-104 µMU87MG, GSC lines 22, 33, 44[3][5]
D-erythro-MAPP Ceramide analog1-5 µM-HL-60[2][5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the comparison of acid ceramidase inhibitors.

In Vitro Acid Ceramidase Inhibition Assay (Fluorogenic Method)

This assay is commonly used to determine the in vitro potency of AC inhibitors.

Principle: The assay utilizes a fluorogenic substrate, such as RBM14-C12, which is a ceramide analog. Upon cleavage by acid ceramidase, a fluorescent product (umbelliferone) is released after a two-step reaction involving oxidation and β-elimination. The intensity of the fluorescence is directly proportional to the enzyme activity.

Materials:

  • Recombinant human acid ceramidase

  • Fluorogenic substrate (e.g., RBM14-C12)

  • Assay buffer: 25 mM Sodium Acetate, pH 4.5

  • Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Methanol

  • Sodium periodate (NaIO4) solution in 100 mM glycine-NaOH buffer, pH 10.6

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • Add a defined amount of recombinant human acid ceramidase to each well of a 384-well plate.

  • Add the inhibitor dilutions to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding methanol.

  • Add the sodium periodate solution to each well and incubate in the dark to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Acid Ceramidase Activity Assay

This assay measures the ability of an inhibitor to penetrate cells and inhibit intracellular AC activity.

Principle: Cells are treated with the inhibitor, and then the activity of AC in the cell lysate is measured using a fluorogenic substrate, as described in the in vitro assay.

Materials:

  • Cancer cell line of interest (e.g., SKOV3, U87MG)

  • Cell culture medium and supplements

  • Inhibitor compounds

  • Lysis buffer

  • Fluorogenic substrate (e.g., RBM14-C12)

  • Reagents for the in vitro AC assay (see above)

  • Protein quantification assay kit (e.g., BCA)

Procedure:

  • Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Treat the cells with various concentrations of the inhibitor or vehicle control for a specified duration (e.g., 24 hours).

  • Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of each cell lysate.

  • Perform the in vitro AC inhibition assay as described above, using equal amounts of protein from each cell lysate.

  • Normalize the AC activity to the protein concentration and calculate the percentage of inhibition to determine the cellular IC50 value.

Cell Viability and Apoptosis Assays

These assays are crucial for assessing the downstream functional effects of AC inhibition.

MTT Assay (Cell Viability):

  • Seed cells in 96-well plates and treat with inhibitors as described above.

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, forming purple crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

  • Treat cells with inhibitors as described above.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

Inhibition of acid ceramidase leads to a fundamental shift in the sphingolipid balance within the cell. This section provides a visual representation of the key signaling pathways affected.

The Sphingolipid Rheostat and the Impact of AC Inhibition

Acid ceramidase sits at a critical juncture in sphingolipid metabolism. Its inhibition directly leads to the accumulation of its substrate, ceramide, and a reduction in its product, sphingosine, which in turn decreases the levels of S1P. This alteration of the ceramide/S1P ratio is the primary mechanism by which AC inhibitors exert their anti-cancer effects.

Sphingolipid_Rheostat cluster_0 Cellular Effects cluster_1 Enzymatic Regulation Ceramide Ceramide Apoptosis Apoptosis Cell Cycle Arrest Ceramide->Apoptosis Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (S1P) Proliferation Proliferation Survival Angiogenesis S1P->Proliferation Sphingosine->S1P Phosphorylation AcidCeramidase Acid Ceramidase (AC) AcidCeramidase->Ceramide SphK Sphingosine Kinase (SphK) SphK->Sphingosine Inhibitor AC Inhibitor (e.g., this compound) Inhibitor->AcidCeramidase

Caption: The Sphingolipid Rheostat and the effect of Acid Ceramidase inhibitors.

Ceramide-Induced Apoptosis Signaling Pathway

The accumulation of ceramide, resulting from AC inhibition, triggers apoptosis through multiple interconnected pathways. A simplified representation of these events is illustrated below. Ceramide can activate stress-activated protein kinases (SAPK) such as JNK and p38 MAPK.[6] It also promotes the release of mitochondrial pro-apoptotic factors like cytochrome c, leading to the activation of the caspase cascade.[7][8]

Ceramide_Apoptosis AC_Inhibition Acid Ceramidase Inhibition Ceramide ↑ Ceramide AC_Inhibition->Ceramide Mitochondria Mitochondria Ceramide->Mitochondria SAPK SAPK/JNK, p38 MAPK Activation Ceramide->SAPK Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SAPK->Apoptosis

Caption: Ceramide-induced apoptosis signaling cascade.

Downregulation of Pro-Survival Signaling by Reduced S1P

The decrease in sphingosine-1-phosphate levels due to AC inhibition curtails its pro-survival signaling. S1P typically binds to a family of G protein-coupled receptors (S1PRs) on the cell surface, activating downstream pathways such as PI3K/Akt and MAPK/ERK, which promote cell proliferation and survival.[9][10] By reducing the available S1P, AC inhibitors effectively dampen these oncogenic signals.

S1P_Signaling AC_Inhibition Acid Ceramidase Inhibition S1P ↓ Sphingosine-1-Phosphate (S1P) AC_Inhibition->S1P S1PR S1P Receptors (S1PR) S1P->S1PR PI3K_Akt PI3K/Akt Pathway S1PR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway S1PR->MAPK_ERK Proliferation_Survival ↓ Proliferation & Survival PI3K_Akt->Proliferation_Survival MAPK_ERK->Proliferation_Survival

Caption: Inhibition of pro-survival signaling due to reduced S1P.

Concluding Remarks

This compound stands out as a highly potent inhibitor of acid ceramidase with a reported in vitro IC50 in the nanomolar range.[1][2] This positions it as a promising candidate for further preclinical and clinical development. While direct comparative studies are limited, the available data suggests that this compound is significantly more potent than first-generation inhibitors like B-13 and NOE, and also appears more potent than Ceranib-2 in in vitro assays. The development of highly potent and specific AC inhibitors like this compound offers a promising therapeutic strategy for cancers that are dependent on the dysregulation of sphingolipid metabolism for their survival and growth. Future studies should focus on comprehensive side-by-side comparisons of these inhibitors, including their selectivity profiles against other ceramidases and their in vivo efficacy and safety profiles, to better delineate their therapeutic potential.

References

A Comparative Guide to Sphingolipid and Hedgehog Pathway Modulators: ARN14974, B13, and Ceranib-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of three small molecule inhibitors: ARN14974, B13, and ceranib-2. These compounds are notable for their impact on critical cellular signaling pathways, offering potential therapeutic applications in oncology and other diseases. This document synthesizes available experimental data to facilitate an informed evaluation of their respective performance and mechanisms of action.

Executive Summary

This compound and ceranib-2 are both inhibitors of acid ceramidase (AC), a key enzyme in sphingolipid metabolism. By blocking AC, they lead to an accumulation of pro-apoptotic ceramide and a reduction in pro-survival sphingosine-1-phosphate (S1P). This compound distinguishes itself with significantly higher potency, exhibiting inhibitory concentrations in the nanomolar range, whereas ceranib-2 acts in the micromolar range.

B13 presents a more complex pharmacological profile. While initially identified as a ceramidase inhibitor, subsequent research has revealed its potent activity as an inhibitor of the Hedgehog (Hh) signaling pathway through the modulation of the Smoothened (Smo) receptor. This dual activity suggests a broader spectrum of potential applications and a different mechanistic class compared to this compound and ceranib-2.

Data Presentation

The following tables summarize the key quantitative data for this compound, B13, and ceranib-2 based on available literature. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited; therefore, variations in cell lines, assay conditions, and methodologies should be considered when interpreting these data.

Table 1: In Vitro Inhibitory Activity
CompoundTarget(s)IC50Cell Line / Assay ConditionsReference
This compound Acid Ceramidase79 nMRecombinant human acid ceramidase[1]
Acid Ceramidase825 nM (cellular)SW403 human colon adenocarcinoma cells
Acid Ceramidase400 nM (cellular)RAW 264.7 murine macrophages
B13 Acid Ceramidase~10 µMIn vitro assay[2]
Acid Ceramidase27.7 µMMCF7 cell lysate[3]
Hedgehog PathwayNot explicitly defined as IC50Inhibition of Gli1 expression[4]
Ceranib-2 Acid Ceramidase28 µM (cellular)SKOV3 human ovarian adenocarcinoma cells[5]
Cell Proliferation0.73 µMSKOV3 human ovarian adenocarcinoma cells[5]
Cell Proliferation22 µMA549 human lung adenocarcinoma cells[6]
Cell Proliferation8 µMH460 human large cell lung carcinoma cells[6]
Cell Proliferation7 µM (24h), 0.9 µM (48h)T-98G human glioblastoma cells[7]
Cell Proliferation73 µM (48h), 31 µM (72h)A-498 human renal cell carcinoma cells[8]
Table 2: Cellular Effects
CompoundEffectCell Line(s)Concentration RangeReference
This compound Increased ceramide levels, decreased sphingosine levelsSW403, RAW 264.70.1 - 20 µM[1]
B13 Induction of apoptosis, cell cycle arrest at G2/M phaseColorectal cancer cellsNot specified[4]
Decreased glutathione levelsLNCaP prostate cancer cells10 µM[9]
Ceranib-2 Accumulation of multiple ceramide species, decreased sphingosine and S1P levelsSKOV3Not specified[5]
Induction of apoptosis, cell cycle arrest at sub-G1, G2, and S phasesSKOV30.75 - 1.5 µM[5]
Activation of SAPK/JNK and p38 MAPK pathways, inhibition of Akt pathwayMCF-7, MDA-MB-231 breast cancer cellsNot specified[10]
Table 3: In Vivo Efficacy
CompoundAnimal ModelDosing RegimenKey FindingsReference
This compound Mice10 mg/kg, i.v.Reduced acid ceramidase activity in multiple organs, increased pulmonary ceramide levels[1]
B13 Colorectal cancer xenograftNot specifiedSuperior antitumor activity compared to Vismodegib with low toxicity[4]
Ceranib-2 JC mammary adenocarcinoma syngeneic mouse model20-50 mg/kg, i.p., daily for 5 days/week for 3 weeksDelayed tumor growth without overt toxicity[5]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the evaluation of this compound, B13, and ceranib-2.

Acid Ceramidase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against acid ceramidase.

  • Methodology: A fluorogenic assay is often used, which can be adapted for a high-throughput 384-well plate format.[11]

    • Recombinant human acid ceramidase or cell lysates containing the enzyme are incubated with the test compound at various concentrations.

    • A fluorogenic ceramidase substrate, such as an analog that releases a fluorescent molecule (e.g., umbelliferone) upon cleavage, is added to the reaction mixture.[12]

    • The reaction is incubated at 37°C for a specified period (e.g., 1-3 hours).[11]

    • The fluorescence is measured using a microplate reader.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

  • Methodology:

    • Adherent cells are seeded in 96-well plates and allowed to attach overnight.[13]

    • The cells are treated with the test compound at a range of concentrations for a specified duration (e.g., 24, 48, or 72 hours).[13]

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[13]

    • The IC50 value is determined by calculating the drug concentration that causes a 50% reduction in cell viability compared to the untreated control.

Hedgehog Pathway Inhibition Assay
  • Objective: To evaluate the inhibitory effect of a compound on the Hedgehog signaling pathway.

  • Methodology:

    • Western Blot Analysis:

      • Cancer cells are treated with the test compound.

      • Cell lysates are prepared and subjected to SDS-PAGE and transferred to a membrane.

      • The membrane is probed with primary antibodies against key Hedgehog pathway proteins, such as Gli1, Gli2, and Smoothened (Smo).[4][14]

      • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. A reduction in the expression of downstream targets like Gli1 indicates pathway inhibition.

    • Immunofluorescence Assay:

      • Cells grown on coverslips are treated with the test compound.

      • Cells are fixed, permeabilized, and incubated with a primary antibody against a pathway component (e.g., Gli1).

      • A fluorescently labeled secondary antibody is used for visualization.

      • Confocal microscopy is used to observe changes in protein localization (e.g., inhibition of Gli1 nuclear translocation).[4]

In Vivo Xenograft Tumor Model
  • Objective: To assess the anti-tumor efficacy of a compound in a living organism.

  • Methodology:

    • Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[15][16]

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compound is administered to the treatment group via a specific route (e.g., intraperitoneal, intravenous, or oral) and schedule.[1][4][5]

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating these inhibitors.

Sphingolipid_Metabolism cluster_inhibition Inhibition by this compound & Ceranib-2 cluster_pathway Sphingolipid Metabolism cluster_outcomes Cellular Outcomes This compound This compound AC Acid Ceramidase (AC) This compound->AC Ceranib2 Ceranib-2 Ceranib2->AC Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (AC) Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SK) Proliferation Proliferation & Survival S1P->Proliferation SK Sphingosine Kinase (SK) Hedgehog_Signaling cluster_inhibition Inhibition by B13 cluster_pathway Hedgehog Signaling Pathway cluster_outcomes Cellular Outcomes B13 B13 SMO Smoothened (SMO) B13->SMO Inhibition Hh_ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_ligand->PTCH1 PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition of SUFU-GLI complex GLI GLI SUFU->GLI Sequestration GLI_A GLI (Active) GLI->GLI_A Activation & Nuclear Translocation Target_Genes Target Gene Expression GLI_A->Target_Genes Transcription Proliferation Cell Proliferation Target_Genes->Proliferation Survival Cell Survival Target_Genes->Survival Experimental_Workflow cluster_workflow General Workflow for Inhibitor Evaluation cluster_in_vitro Examples cluster_cell_based Examples cluster_in_vivo Examples start Compound Synthesis and Characterization in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based enzyme_inhibition Enzyme Inhibition (e.g., Acid Ceramidase) binding_assays Binding Assays (e.g., to SMO) in_vivo In Vivo Animal Models cell_based->in_vivo cell_viability Cell Viability (MTT) apoptosis Apoptosis Assays pathway_modulation Pathway Modulation (Western Blot, IF) data_analysis Data Analysis and Lead Optimization in_vivo->data_analysis xenograft Xenograft Tumor Models pharmacokinetics Pharmacokinetics toxicology Toxicology Studies

References

A Comparative Guide to ARN14974 Specificity for Acid Ceramidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ARN14974, a potent inhibitor of acid ceramidase (AC), with other known inhibitors. The following sections detail the specificity, potency, and experimental protocols to assist researchers in selecting the most appropriate tool for their studies of sphingolipid metabolism and its role in disease.

Introduction to Acid Ceramidase and its Inhibition

Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a crucial role in the sphingolipid metabolic pathway. It catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. An imbalance in this pathway, often due to the overexpression of AC, is implicated in various diseases, including cancer, making AC a compelling therapeutic target. The inhibition of AC leads to an accumulation of ceramide, which can induce apoptosis in cancer cells. This guide focuses on this compound, a benzoxazolone carboxamide, and compares its performance against other established AC inhibitors.

Comparative Analysis of Acid Ceramidase Inhibitors

The efficacy of an enzyme inhibitor is primarily determined by its potency (commonly measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target enzyme over other related enzymes. The following table summarizes the available quantitative data for this compound and other prominent AC inhibitors.

InhibitorChemical ClassAcid Ceramidase (AC) IC50Neutral Ceramidase (NC) ActivityAlkaline Ceramidase (AlkC) ActivityKnown Off-Target Effects
This compound Benzoxazolone carboxamide79 nM[1]No data availableNo data availableNo data available
Carmofur Fluorouracil derivative29 nM (rat recombinant)[2]No data availableNo data availableThymidylate synthase inhibitor[3]
SABRAC Bromoacetamide52 nM[4]Selective over NC at 3 µMNo data availableCysteine protease papain (inactive at 3 µM)
Ceranib-2 Non-lipid28 µM (in SKOV3 cells)[5][6]No data availableNo data availableNo data available
B-13 D-e-MAPP derivative~10 µM[3][7]Selective for ACD-e-MAPP (related compound) inhibits AlkC[3][7]No data available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize acid ceramidase inhibitors.

Acid Ceramidase Activity Assay

This assay determines the in vitro inhibitory potency of compounds against acid ceramidase.

Materials:

  • Recombinant human acid ceramidase

  • Fluorogenic substrate (e.g., RBM14-C12)

  • Assay buffer: 25 mM Sodium Acetate, pH 4.5

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant human acid ceramidase to each well.

  • Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Pre-incubate the enzyme and inhibitor for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Ceramidase Selectivity Assay

This protocol is designed to assess the selectivity of an inhibitor for acid ceramidase over neutral and alkaline ceramidases.

Materials:

  • Recombinant human neutral ceramidase and alkaline ceramidase

  • Specific fluorogenic or chromogenic substrates for neutral and alkaline ceramidases

  • Assay buffers:

    • Neutral Ceramidase: Phosphate buffer, pH 7.4

    • Alkaline Ceramidase: Glycine-NaOH buffer, pH 9.0[8]

  • Inhibitor compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow the general procedure for the acid ceramidase activity assay, but with the following modifications:

    • Use the respective ceramidase enzyme (neutral or alkaline) and its corresponding specific substrate.

    • Use the appropriate assay buffer for each enzyme.

  • Determine the IC50 values of the inhibitor against neutral and alkaline ceramidases.

  • Compare the IC50 values obtained for all three ceramidase enzymes to determine the selectivity profile of the inhibitor. A significantly higher IC50 value for neutral and alkaline ceramidases compared to acid ceramidase indicates selectivity.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

Sphingolipid Metabolism Pathway

Sphingolipid_Metabolism cluster_ceramide Pro-Apoptotic cluster_s1p Pro-Survival Ceramide Ceramide AC Acid Ceramidase (AC) Target of this compound Ceramide->AC Hydrolysis Sphingosine Sphingosine SK Sphingosine Kinase Sphingosine->SK Phosphorylation S1P Sphingosine-1-Phosphate AC->Sphingosine SK->S1P

Caption: The central role of Acid Ceramidase in sphingolipid metabolism.

Inhibitor Specificity Workflow

Inhibitor_Specificity_Workflow start Start: Inhibitor Compound (e.g., this compound) assay_ac Acid Ceramidase Activity Assay (pH 4.5) start->assay_ac assay_nc Neutral Ceramidase Activity Assay (pH 7.4) start->assay_nc assay_alkc Alkaline Ceramidase Activity Assay (pH 9.0) start->assay_alkc ic50_ac Determine IC50 (AC) assay_ac->ic50_ac ic50_nc Determine IC50 (NC) assay_nc->ic50_nc ic50_alkc Determine IC50 (AlkC) assay_alkc->ic50_alkc compare Compare IC50 Values ic50_ac->compare ic50_nc->compare ic50_alkc->compare selective Selective for Acid Ceramidase compare->selective IC50(AC) << IC50(NC/AlkC) non_selective Non-Selective or Pan-Inhibitor compare->non_selective Similar IC50 values

Caption: Workflow for determining the selectivity of an acid ceramidase inhibitor.

Conclusion

This compound is a highly potent inhibitor of acid ceramidase with a reported IC50 in the nanomolar range. This positions it as a valuable research tool for investigating the biological functions of acid ceramidase. However, a comprehensive understanding of its specificity requires further investigation into its activity against neutral and alkaline ceramidases, as well as broader off-target profiling. The comparative data and detailed protocols provided in this guide are intended to support researchers in designing and interpreting experiments aimed at elucidating the role of acid ceramidase in health and disease, and in the development of novel therapeutics.

References

A Comparative Guide to ARN14974 and Carmofur as Acid Ceramidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Acid Ceramidase (AC) inhibitors: ARN14974 and carmofur. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to Acid Ceramidase Inhibition

Acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase-1 (ASAH1), is a lysosomal enzyme that plays a critical role in sphingolipid metabolism. It catalyzes the hydrolysis of ceramide, a pro-apoptotic lipid messenger, into sphingosine and a free fatty acid.[1] Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival, proliferation, and chemoresistance.[2][3] An imbalance in the ceramide/S1P ratio is implicated in various diseases, including cancer.[3] Inhibition of AC leads to an accumulation of intracellular ceramide and a reduction in S1P levels, thereby promoting apoptosis and sensitizing cancer cells to conventional therapies.[4][5]

Comparative Analysis of this compound and Carmofur

Both this compound and carmofur are potent inhibitors of acid ceramidase, but they differ in their chemical structures, origins, and some of their known biological activities. Carmofur, a derivative of 5-fluorouracil (5-FU), has been used clinically as an antineoplastic agent.[4][6] Its mechanism of action was traditionally attributed to the generation of 5-FU, but it is now recognized as a highly potent AC inhibitor.[4] this compound is a more recently developed, potent, and systemically active benzoxazolone carboxamide inhibitor of intracellular AC.[7][8]

Quantitative Performance Data

The following table summarizes the key quantitative parameters for this compound and carmofur as AC inhibitors.

ParameterThis compoundCarmofurReference(s)
Target Acid Ceramidase (AC)Acid Ceramidase (AC)[7][9]
IC50 Value 79 nM (human)29 nM (rat recombinant)[7][8][10]
Mechanism of Action Covalent, Non-competitiveCovalent[9]
Cellular Activity Inhibits AC, increases ceramide, decreases sphingosine in SW403 and Raw 264.7 cells.Inhibits AC activity in a concentration- and time-dependent manner in human colon cancer SW403 cells.[7][8][11]
In Vivo Activity Reduces AC activity in brain, liver, heart, lungs, and kidney in mice.Inhibits AC activity in various tissues, including lung and cerebral cortex, in mice.[7][8][11]

Signaling Pathways and Experimental Workflow

Acid Ceramidase Signaling Pathway

The inhibition of Acid Ceramidase by this compound or carmofur directly impacts the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). This shift can lead to the downstream inhibition of pro-survival signaling pathways, such as the Akt pathway, ultimately promoting apoptosis.

Acid_Ceramidase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1PR S1P Receptor PI3K PI3K S1PR->PI3K Activation Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Promotion S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Phosphorylation S1P->S1PR Activation AC Acid Ceramidase (AC) AC->Sphingosine SphK Sphingosine Kinase SphK->S1P Inhibitor This compound or Carmofur Inhibitor->AC Inhibition Akt Akt (Pro-survival) PI3K->Akt Activation Akt->Apoptosis Inhibition

Caption: Inhibition of Acid Ceramidase Pathway.

Experimental Workflow: In Vitro Acid Ceramidase Activity Assay

The following diagram illustrates a typical workflow for determining the in vitro inhibitory activity of compounds like this compound and carmofur on Acid Ceramidase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Lysate Cell Lysate (Source of AC) Incubation Incubation (pH 4.5, 37°C) Lysate->Incubation Substrate Fluorescent Ceramide Substrate (e.g., NBD-C12) Substrate->Incubation Inhibitor This compound or Carmofur (Test Compound) Inhibitor->Incubation Reaction Enzymatic Reaction: Ceramide -> Sphingosine Incubation->Reaction Stop Stop Reaction Reaction->Stop HPLC HPLC Separation of Substrate and Product Stop->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Analysis Data Analysis (IC50 Determination) Fluorescence->Analysis

Caption: In Vitro AC Inhibition Assay Workflow.

Experimental Protocols

In Vitro Acid Ceramidase Activity Assay

This protocol is a generalized procedure based on commonly used methods for determining AC activity.[12][13][14]

1. Materials and Reagents:

  • Cell line expressing Acid Ceramidase (e.g., SW403, Raw 264.7)

  • Lysis buffer (e.g., 0.25 M sucrose)

  • Assay buffer (e.g., 0.2 M citrate/phosphate buffer, pH 4.5)

  • Fluorescent ceramide substrate (e.g., NBD-C12-ceramide)

  • Test inhibitors (this compound, carmofur) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction stop solution (e.g., ethanol)

  • HPLC system with a fluorescence detector

2. Cell Lysate Preparation:

  • Harvest cells and wash with PBS.

  • Resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant containing the cellular proteins, including Acid Ceramidase.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

3. Enzymatic Reaction:

  • In a microplate, add the cell lysate to the assay buffer.

  • Add the test inhibitor (this compound or carmofur) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorescent ceramide substrate.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

4. Detection and Analysis:

  • Stop the reaction by adding the stop solution.

  • Centrifuge the samples to precipitate proteins.

  • Inject the supernatant into an HPLC system equipped with a C18 column.

  • Separate the fluorescent product (e.g., NBD-C12 fatty acid) from the unreacted substrate.

  • Quantify the amount of fluorescent product using a fluorescence detector.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Evaluation of Acid Ceramidase Inhibition

This protocol outlines a general approach for assessing the in vivo efficacy of AC inhibitors in a mouse model.[7][8][11]

1. Animal Model:

  • Use an appropriate mouse strain (e.g., Swiss Webster).

  • House animals under standard conditions with free access to food and water.

  • Acclimatize the animals before the experiment.

2. Dosing and Administration:

  • Prepare a formulation of the test inhibitor (this compound or carmofur) suitable for the chosen route of administration (e.g., intraperitoneal injection, oral gavage).

  • Administer the inhibitor to the mice at a specific dose (e.g., 10 mg/kg).

  • Include a vehicle control group receiving the formulation without the inhibitor.

3. Tissue Collection and Processing:

  • At a predetermined time point after administration, euthanize the mice.

  • Perfuse the animals with saline to remove blood from the organs.

  • Harvest various tissues of interest (e.g., brain, liver, lungs, kidney).

  • Homogenize the tissues in an appropriate buffer.

  • Prepare tissue lysates as described in the in vitro protocol.

4. Measurement of AC Activity and Sphingolipid Levels:

  • Determine the AC activity in the tissue lysates using the in vitro assay described above.

  • To measure sphingolipid levels, perform lipid extraction from the tissue homogenates.

  • Analyze the levels of ceramide, sphingosine, and S1P using liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

  • Compare the AC activity in the tissues of the inhibitor-treated group to the vehicle control group.

  • Compare the levels of ceramide, sphingosine, and S1P in the tissues of the treated group to the control group.

  • Perform statistical analysis to determine the significance of the observed differences.

Conclusion

Both this compound and carmofur are highly potent inhibitors of Acid Ceramidase with demonstrated in vitro and in vivo activity. Carmofur has the advantage of being a clinically used drug, providing a wealth of existing data.[6] this compound represents a newer, more specifically designed AC inhibitor.[7] The choice between these two compounds will depend on the specific research question, the experimental model, and the desired pharmacological profile. This guide provides the foundational information to aid in this selection process and in the design of relevant experiments.

References

A Comparative Analysis: Cross-Validation of ARN14974 Effects with Genetic Knockdown of ASAH1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for inhibiting the function of Acid Ceramidase (ASAH1): pharmacological inhibition using the small molecule ARN14974 and genetic knockdown through RNA interference (siRNA and shRNA). Objectively assessing the outcomes of both approaches is crucial for researchers investigating the role of ASAH1 in various cellular processes and for professionals in drug development considering ASAH1 as a therapeutic target.

Introduction to ASAH1 and its Inhibition

Acid ceramidase (ASAH1) is a lysosomal enzyme that plays a pivotal role in sphingolipid metabolism. It catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2] This function is critical in regulating the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), a key downstream metabolite of sphingosine. Dysregulation of ASAH1 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[3][4]

Two primary strategies are employed to investigate and therapeutically target ASAH1:

  • Pharmacological Inhibition: This approach utilizes small molecules that bind to and inhibit the enzymatic activity of ASAH1. This compound (also known as 17a) is a potent and systemically active benzoxazolone carboxamide inhibitor of intracellular acid ceramidase with an IC50 of 79 nM.[5][6]

  • Genetic Knockdown: This method involves reducing the expression of the ASAH1 gene, thereby decreasing the amount of functional ASAH1 protein. This is commonly achieved using short interfering RNA (siRNA) for transient knockdown or short hairpin RNA (shRNA) for stable, long-term suppression.[7]

This guide will cross-validate the effects of this compound with those of genetic knockdown of ASAH1, focusing on cellular viability and apoptosis, supported by experimental data and detailed protocols.

Comparative Data on Cellular Effects

A key study directly compared the effects of this compound and ASAH1 knockdown in TSC2-null cells, which exhibit elevated ASAH1 expression. The following tables summarize the quantitative data from this research, demonstrating a consistent effect of both methodologies on cell viability and apoptosis.

TreatmentCell LineIC50 (nM)% Reduction in Cell Viability (at approx. IC50)
This compound (17a) 621-101 (TSC2-null)117~50%
Control (DMSO) 621-101 (TSC2-null)-0%
ASAH1 siRNA 621-101 (TSC2-null)N/A42%
Control siRNA 621-101 (TSC2-null)N/A0%
ASAH1 shRNA 621-101 (TSC2-null)N/ASignificant inhibition
Control shRNA (pLKO.1) 621-101 (TSC2-null)N/A0%
Table 1: Comparison of the effects of this compound and ASAH1 knockdown on the viability of TSC2-null cells. Data extracted from a study on Tuberous Sclerosis Complex.[7]
TreatmentCell LineFold Increase in Apoptosis
ASAH1 siRNA 621-101 (TSC2-null)Significant increase
Control siRNA 621-101 (TSC2-null)No significant change
ASAH1 shRNA 621-101 (TSC2-null)Significant increase
Control shRNA 621-101 (TSC2-null)No significant change
Table 2: Comparative effects of ASAH1 genetic knockdown on apoptosis in TSC2-null cells.[7]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches, the following diagrams are provided.

Sphingolipid Metabolism Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism & Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine ASAH1 Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis, Cell Cycle Arrest Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK1/2 Proliferation, Survival Proliferation, Survival Sphingosine-1-Phosphate->Proliferation, Survival This compound This compound ASAH1 Knockdown (si/shRNA) ASAH1 Knockdown (si/shRNA)

Figure 1: Simplified Sphingolipid Metabolism Pathway highlighting ASAH1's role and points of inhibition.

Experimental Workflow cluster_pharma Pharmacological Inhibition cluster_genetic Genetic Knockdown Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Biochemical Analysis Biochemical Analysis This compound Treatment->Biochemical Analysis Cell Culture_g Cell Culture si/shRNA Transfection/Transduction si/shRNA Transfection/Transduction Cell Culture_g->si/shRNA Transfection/Transduction Selection (for shRNA) Selection (for shRNA) si/shRNA Transfection/Transduction->Selection (for shRNA) Knockdown Validation Knockdown Validation Selection (for shRNA)->Knockdown Validation Cell Viability Assay_g Cell Viability Assay Knockdown Validation->Cell Viability Assay_g Apoptosis Assay_g Apoptosis Assay Knockdown Validation->Apoptosis Assay_g Biochemical Analysis_g Biochemical Analysis Knockdown Validation->Biochemical Analysis_g

Figure 2: General experimental workflows for pharmacological inhibition versus genetic knockdown of ASAH1.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in this guide.

Pharmacological Inhibition with this compound
  • Cell Culture and Treatment:

    • Plate cells (e.g., 621-101 TSC2-null cells) in appropriate culture vessels and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the this compound stock solution in culture medium to the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).

    • Incubate the cells for the desired period (e.g., 48-72 hours).

  • Cell Viability Assay (MTT or similar):

    • Following treatment, add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Apoptosis Assay (e.g., Annexin V/PI staining):

    • After treatment, harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Genetic Knockdown of ASAH1
  • siRNA-mediated (Transient) Knockdown:

    • Seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.

    • Prepare two tubes: one with diluted siRNA (e.g., 50 nM) in serum-free medium and another with a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the contents of the two tubes and incubate at room temperature to allow the formation of siRNA-lipid complexes.

    • Add the complexes to the cells and incubate for 48-72 hours before proceeding with downstream assays.[7]

  • shRNA-mediated (Stable) Knockdown:

    • Package lentiviral particles containing the ASAH1 shRNA or a non-targeting control shRNA in a packaging cell line (e.g., 293T).

    • Transduce the target cells with the collected lentiviral particles in the presence of polybrene.

    • After 48 hours, select for stably transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.

    • Expand the resistant clones and validate the knockdown of ASAH1 expression by qRT-PCR or Western blotting.

  • Knockdown Validation (qRT-PCR):

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR using primers specific for ASAH1 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative expression of ASAH1 using the ΔΔCt method.[7]

Conclusion

The direct comparison of this compound and genetic knockdown of ASAH1 reveals a strong correlation in their cellular effects, primarily a reduction in cell viability and an increase in apoptosis in ASAH1-dependent cell lines. This cross-validation confirms that the observed phenotypes are a direct result of ASAH1 inhibition.

  • This compound offers a potent, rapid, and reversible means of inhibiting ASAH1 activity, making it an excellent tool for studying the acute effects of ASAH1 inhibition and for preclinical therapeutic investigations.

  • Genetic knockdown provides a highly specific method for reducing ASAH1 protein levels, ideal for validating the on-target effects of pharmacological inhibitors and for studying the long-term consequences of ASAH1 deficiency.

The choice between these two powerful techniques will depend on the specific research question and experimental context. However, the consistent outcomes demonstrated by both approaches provide a robust foundation for further investigation into the therapeutic potential of targeting ASAH1.

References

Comparative Analysis of ARN14974 and ARN19702: Potent Inhibitors of Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent research compounds, ARN14974 and ARN19702, which are potent inhibitors of key enzymes in sphingolipid metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating ceramide and N-acylethanolamine signaling pathways.

Introduction

This compound and ARN19702 are small molecule inhibitors that target different enzymes within the complex network of lipid signaling. This compound is a potent inhibitor of acid ceramidase (AC), an enzyme responsible for the hydrolysis of ceramide into sphingosine and fatty acid.[1][2] In contrast, ARN19702 is a selective inhibitor of N-acylethanolamine acid amidase (NAAA), which degrades N-acylethanolamines such as the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[3][4] Their distinct mechanisms of action result in different downstream cellular effects and potential therapeutic applications.

Biochemical and Pharmacological Properties

The following table summarizes the key biochemical and pharmacological properties of this compound and ARN19702.

PropertyThis compoundARN19702
Target Enzyme Acid Ceramidase (AC)[1]N-acylethanolamine Acid Amidase (NAAA)[3]
IC50 Value 79 nM (human AC)[1]230 nM (human NAAA)[3][4]
Mechanism of Action Benzoxazolone carboxamide; noncompetitive, covalent inhibitor that binds to the catalytic cysteine (Cys-143) of AC.[1][2]Selective, reversible, and non-covalent inhibitor.[3][5][6]
Administration Route Intravenous (in vivo studies)[1]Oral (in vivo studies)[3][4]
Key Downstream Effect Increases intracellular levels of ceramide and dihydroceramide; decreases levels of sphingosine.[1][2]Increases levels of N-acylethanolamines, such as palmitoylethanolamide (PEA), by preventing their degradation.[7]

Signaling Pathways and Mechanism of Action

This compound and the Acid Ceramidase Pathway

This compound inhibits acid ceramidase, a key regulator of the ceramide/sphingosine-1-phosphate (S1P) rheostat. By blocking the degradation of ceramide, this compound leads to an accumulation of this pro-apoptotic lipid.[8][9] This shift in the ceramide/S1P balance can influence critical cellular processes, including apoptosis, cell proliferation, and senescence.[10][11][12] The inhibition of acid ceramidase by this compound has been shown to reduce AC activity in various organs, including the brain, liver, heart, lungs, and kidneys, and to increase pulmonary ceramide levels in mice.[1]

ARN14974_Pathway cluster_membrane Cellular Environment cluster_inhibition Enzymatic Reaction Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis AC Acid Ceramidase (AC) Ceramide->AC Hydrolysis Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Proliferation Cell Proliferation S1P->Proliferation AC->Sphingosine This compound This compound This compound->AC Inhibition

This compound inhibits Acid Ceramidase, increasing pro-apoptotic ceramide.
ARN19702 and the NAAA Pathway

ARN19702 acts on a different axis of lipid signaling by inhibiting NAAA. This enzyme is responsible for the breakdown of N-acylethanolamines, including PEA. PEA is an endogenous ligand for the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[7][13] By preventing PEA degradation, ARN19702 enhances PPAR-α signaling, which in turn modulates gene expression related to inflammation and pain.[7] This mechanism underlies the observed analgesic and anti-inflammatory effects of ARN19702 in various preclinical models.[3][4]

ARN19702_Pathway cluster_signaling Intracellular Signaling cluster_inhibition_naaa Enzymatic Reaction PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activation NAAA NAAA PEA->NAAA Degradation GeneExpression Gene Expression (Anti-inflammatory, Analgesic) PPARa->GeneExpression Inactive Inactive Metabolites NAAA->Inactive ARN19702 ARN19702 ARN19702->NAAA Inhibition

ARN19702 inhibits NAAA, enhancing anti-inflammatory PEA signaling.

In Vitro and In Vivo Efficacy

This compound
  • In Vitro: this compound effectively inhibits acid ceramidase activity in SW403 adenocarcinoma cells and RAW 264.7 murine macrophages.[1] This inhibition leads to a dose-dependent increase in ceramide and dihydroceramide levels, with a concurrent decrease in sphingosine.[1][2]

  • In Vivo: Intravenous administration of this compound (10 mg/kg) in mice has been shown to reduce acid ceramidase activity across multiple organs, including the brain, liver, heart, lungs, and kidneys, and to significantly increase ceramide levels in the lungs.[1]

ARN19702
  • In Vivo: ARN19702 has demonstrated significant efficacy in various rodent models of pain and inflammation when administered orally.

    • Neuropathic and Inflammatory Pain: It dose-dependently attenuates the nocifensive response in formalin-induced pain and reduces hypersensitivity in models of inflammatory pain (carrageenan injection) and neuropathic pain (sciatic nerve ligation).[3][4]

    • Paclitaxel-Induced Neuropathy: Daily oral administration of ARN19702 (3-10 mg/kg) reduces nociception in a rat model of chemotherapy-induced neuropathy without the development of tolerance.[3]

    • Multiple Sclerosis: ARN19702 has shown protective effects in a mouse model of multiple sclerosis.[3]

    • Alcohol Consumption: Systemic administration of ARN19702 has been found to reduce voluntary alcohol intake and self-administration in alcohol-preferring rats.[5][14][15]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. The following outlines the general methodologies used in the characterization of this compound and ARN19702.

Acid Ceramidase Activity Assay (for this compound)
  • Enzyme Source: Recombinant human acid ceramidase or cell lysates (e.g., from SW403 or RAW 264.7 cells).

  • Substrate: A fluorescent ceramide analog is typically used.

  • Procedure:

    • The enzyme is pre-incubated with varying concentrations of this compound or vehicle control.

    • The reaction is initiated by the addition of the fluorescent substrate.

    • The reaction is incubated at an optimal temperature and pH for a defined period.

    • The reaction is stopped, and the fluorescent product (resulting from ceramide hydrolysis) is measured using a fluorometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

In Vivo Pain Models (for ARN19702)
  • Formalin Test (Acute Inflammatory Pain):

    • Mice are orally administered with ARN19702 or vehicle.

    • After a set pre-treatment time, a dilute formalin solution is injected into the plantar surface of a hind paw.

    • The time the animal spends licking or biting the injected paw is recorded in two phases (early and late) as a measure of nociception.

  • Carrageenan-Induced Inflammatory Pain:

    • A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is taken.

    • Carrageenan is injected into the plantar surface of a hind paw to induce inflammation and hyperalgesia.

    • ARN19702 or vehicle is administered orally.

    • Paw withdrawal thresholds are measured at various time points post-treatment to assess the anti-hyperalgesic effect.

Comparative Summary and Conclusion

This compound and ARN19702 are valuable research tools for investigating distinct branches of sphingolipid signaling. The primary distinction lies in their enzymatic targets and the resulting downstream consequences.

  • This compound is a potent, covalent inhibitor of acid ceramidase, making it a suitable tool for studying the roles of the ceramide/S1P axis in cancer biology, apoptosis, and cellular stress. Its utility in vivo has been demonstrated through intravenous administration.

  • ARN19702 is an orally bioavailable, reversible inhibitor of NAAA, positioning it as a promising lead compound for the development of therapeutics for chronic pain, inflammation, and potentially neurodegenerative disorders and addiction. Its efficacy in multiple preclinical models highlights the therapeutic potential of targeting the NAAA-PEA-PPAR-α pathway.

The choice between these two inhibitors will depend on the specific biological question and the signaling pathway of interest. Future research could explore potential synergistic effects or opposing actions when these two pathways are modulated simultaneously in relevant disease models.

Comparison_Workflow cluster_this compound This compound cluster_ARN19702 ARN19702 AC_Inhibition Acid Ceramidase Inhibition Ceramide_Increase Increased Ceramide AC_Inhibition->Ceramide_Increase Apoptosis_Modulation Modulation of Apoptosis/Proliferation Ceramide_Increase->Apoptosis_Modulation NAAA_Inhibition NAAA Inhibition PEA_Increase Increased PEA NAAA_Inhibition->PEA_Increase PPARa_Activation PPAR-α Activation PEA_Increase->PPARa_Activation Pain_Inflammation_Modulation Modulation of Pain & Inflammation PPARa_Activation->Pain_Inflammation_Modulation Research_Goal Define Research Goal Select_Inhibitor Select Appropriate Inhibitor Research_Goal->Select_Inhibitor Select_Inhibitor->AC_Inhibition Study Ceramide Signaling Select_Inhibitor->NAAA_Inhibition Study NAAA Signaling

Logical workflow for selecting between this compound and ARN19702.

References

Validating the In Vivo Efficacy of ARN14974: A Comparative Guide to Acid Ceramidase Inhibitors and Biomarker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ARN14974, a potent acid ceramidase (AC) inhibitor, with alternative compounds. It details the in vivo effects of these inhibitors on key biomarkers, offering supporting experimental data and protocols to aid in the design and evaluation of preclinical studies.

Introduction to this compound and Acid Ceramidase Inhibition

This compound is a benzoxazolone carboxamide that acts as a potent and systemically active inhibitor of intracellular acid ceramidase (AC) with an IC50 of 79 nM.[1][2] Acid ceramidase is a key lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. This enzymatic activity is crucial in regulating the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), a signaling molecule derived from sphingosine. By inhibiting AC, this compound leads to an accumulation of intracellular ceramides and a reduction in sphingosine and, consequently, S1P levels. This mechanism has significant therapeutic potential in various diseases, including cancer, where elevated AC activity contributes to chemoresistance. In vivo studies have demonstrated that this compound effectively reduces AC activity in multiple organs and increases ceramide levels.[2]

Biomarkers for Validating In Vivo Effects

The primary biomarkers for assessing the in vivo efficacy of this compound and other AC inhibitors are the direct substrates and products of the enzyme:

  • Ceramide: An increase in the levels of various ceramide species is the most direct indicator of AC inhibition.

  • Sphingosine: A decrease in sphingosine levels is expected following AC inhibition.

  • Dihydroceramide: An increase in dihydroceramide levels can also be observed as it is also a substrate for AC.[2]

These sphingolipids can be quantified in various biological matrices, including plasma and tissue homogenates, using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Acid Ceramidase Inhibitors

Several other compounds have been developed to inhibit acid ceramidase, each with distinct chemical scaffolds and properties. This section compares this compound with notable alternatives based on available in vivo data.

CompoundClassIn Vivo ModelDoseKey In Vivo Effects on BiomarkersReference
This compound Benzoxazolone CarboxamideMice10 mg/kg (i.v.)Reduced AC activity in brain, liver, heart, lungs, and kidney; Increased pulmonary ceramide levels.[2]
Carmofur FluoropyrimidineGlioblastoma xenograft miceNot specifiedIncreased ceramide levels and induced apoptosis in tumor cells.[3]
Ceranib-2 Non-lipidOvarian cancer xenograft mice50 mg/kgDelayed tumor growth, induced accumulation of multiple ceramide species, and decreased levels of sphingosine and S1P in tumor tissue.
LCL204 B-13 analogueHead and neck squamous cell carcinoma xenograft miceNot specifiedSensitized tumors to Fas ligand-induced apoptosis.[4]
LCL385 B-13 analogueProstate cancer xenograft miceNot specifiedSensitized tumors to radiation and decreased tumor growth.[4]
N-oleoylethanolamine (NOE) Fatty acid ethanolamideNeuroepithelioma cells (in vivo effect not specified)Not specifiedIncreased cellular levels of ceramide.[5]

Experimental Protocols

Quantification of Ceramide and Sphingosine in Tissue Samples by LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of sphingolipids from tissue samples.

a. Sample Preparation and Homogenization:

  • Excise tissues of interest from treated and control animals.

  • Weigh a portion of the tissue (e.g., 10-50 mg) and immediately freeze it in liquid nitrogen.

  • Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

b. Lipid Extraction:

  • To the tissue homogenate, add a mixture of chloroform and methanol (typically 1:2, v/v).

  • Vortex the mixture thoroughly and incubate on ice.

  • Add chloroform and water to induce phase separation.

  • Centrifuge the samples to pellet the protein precipitate.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

c. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate the different sphingolipid species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

  • Detect and quantify the specific ceramide and sphingosine species using multiple reaction monitoring (MRM) in positive ion mode.

  • Use appropriate internal standards (e.g., deuterated ceramide and sphingosine) for accurate quantification.

Visualizing the Pathway and Experimental Workflow

Signaling Pathway of Acid Ceramidase Inhibition

cluster_0 Cellular Sphingolipid Metabolism cluster_1 Cellular Outcomes Ceramide Ceramide AC Acid Ceramidase (AC) Ceramide->AC Hydrolysis Apoptosis Apoptosis (Pro-death) Ceramide->Apoptosis Sphingosine Sphingosine SK Sphingosine Kinase (SK) Sphingosine->SK Phosphorylation S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Proliferation Cell Proliferation & Survival S1P->Proliferation AC->Sphingosine SK->S1P This compound This compound This compound->AC Inhibition cluster_workflow In Vivo Validation Workflow start Animal Model (e.g., Tumor Xenograft) treatment Treatment Groups: - Vehicle Control - this compound - Alternative Inhibitor start->treatment collection Tissue/Plasma Collection treatment->collection extraction Lipid Extraction collection->extraction analysis LC-MS/MS Analysis (Ceramide, Sphingosine) extraction->analysis data Data Analysis & Comparison analysis->data

References

A Head-to-Head Comparison of ARN14974 and Other Benzoxazolone Carboxamides as Acid Ceramidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of ARN14974 and other notable benzoxazolone carboxamides that have been investigated as potent inhibitors of acid ceramidase (AC). This enzyme plays a crucial role in sphingolipid metabolism, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The development of potent and specific AC inhibitors is therefore of significant interest in drug discovery.

Introduction to Benzoxazolone Carboxamides as Acid Ceramidase Inhibitors

Acid ceramidase (AC) is a lysosomal cysteine amidase responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. This enzymatic activity is a critical regulatory point in the sphingolipid metabolic pathway, influencing the balance between the pro-apoptotic signaling of ceramide and the pro-survival signaling of its metabolite, sphingosine-1-phosphate (S1P).[1][2] An imbalance in this "sphingolipid rheostat" has been linked to the pathophysiology of several diseases.

The benzoxazolone carboxamide scaffold has emerged as a promising class of AC inhibitors. These compounds act as potent, systemically active, and covalent inhibitors of AC by targeting the catalytic cysteine residue in the enzyme's active site.[2][3] This guide focuses on a head-to-head comparison of this compound (also known as compound 17a ) with other key analogues from this class, namely compounds 9a and 16a , based on published experimental data.

Sphingolipid Metabolism and Acid Ceramidase Inhibition

The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and the impact of its inhibition by compounds like this compound.

Sphingolipid_Metabolism cluster_0 Cellular Signaling cluster_1 Sphingolipid Metabolism Apoptosis, Senescence, Inflammation Apoptosis, Senescence, Inflammation Cell Survival, Proliferation Cell Survival, Proliferation Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Ceramide->Apoptosis, Senescence, Inflammation Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (AC) (Target of Inhibition) Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) Sphingosine Kinase Sphingosine-1-Phosphate (S1P)->Cell Survival, Proliferation This compound This compound This compound->Ceramide Inhibits AC, leading to Ceramide accumulation

Sphingolipid metabolism and the role of Acid Ceramidase.

Quantitative Performance Comparison

The following tables summarize the in vitro potency and stability of this compound in comparison to other relevant benzoxazolone carboxamides.

Table 1: In Vitro Potency against Human Acid Ceramidase

CompoundStructureIC50 (nM)[4]
9a 2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide64
16a 6-bromo-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide31
This compound (17a) 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide79

IC50 values are expressed as the mean of at least three determinations.

Table 2: Stability of Benzoxazolone Carboxamides

CompoundBuffer Stability (pH 4.5) t1/2 (min)[4]Buffer Stability (pH 7.4) t1/2 (min)[4]Mouse Plasma Stability t1/2 (min)[4]
9a 1264560
16a 294248
This compound (17a) >360>300>120

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Acid Ceramidase (AC) Inhibition Assay

The inhibitory activity of the compounds against human recombinant AC was determined using a fluorescence-based assay.

  • Enzyme and Substrate: Recombinant human acid ceramidase was used as the enzyme source. A fluorogenic substrate, such as a ceramide analogue that releases a fluorescent product upon hydrolysis, was employed.

  • Assay Buffer: The assay was performed in a buffer solution at pH 4.5, optimal for acid ceramidase activity, containing 150 mM NaCl, 100 mM NaH2PO4, 100 mM trisodium citrate, 1% NP40, and 3 mM DTT.[4]

  • Procedure:

    • The test compounds (at varying concentrations) were pre-incubated with the recombinant human AC in the assay buffer.

    • The enzymatic reaction was initiated by the addition of the fluorogenic ceramide substrate.

    • The reaction mixture was incubated at 37°C.

    • The fluorescence of the product was measured at appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Compound Stability Assays

The chemical and metabolic stability of the compounds were assessed in buffer and mouse plasma.

  • Buffer Stability:

    • The test compounds were incubated in two different buffer systems: an acidic buffer (pH 4.5, mimicking the lysosomal environment) and a neutral buffer (phosphate-buffered saline, pH 7.4).[4]

    • At various time points, aliquots were taken, and the reaction was quenched with an organic solvent (e.g., methanol).

    • The remaining concentration of the parent compound was quantified by liquid chromatography-mass spectrometry (LC-MS).

  • Plasma Stability:

    • The test compounds were incubated in fresh mouse plasma at 37°C.[4]

    • At specified time intervals (e.g., 0, 15, 30, 60, and 120 minutes), aliquots were collected, and the proteins were precipitated with a cold organic solvent containing an internal standard.

    • Following centrifugation, the supernatant was analyzed by LC-MS/MS to determine the concentration of the remaining test compound.

  • Data Analysis: The half-life (t1/2) of the compounds in each condition was determined by plotting the natural logarithm of the percentage of the remaining compound against time.

Experimental Workflow and Logic

The following diagram outlines a typical workflow for the discovery and characterization of novel benzoxazolone carboxamide inhibitors of acid ceramidase.

Experimental_Workflow Compound_Library Benzoxazolone Carboxamide Library HTS High-Throughput Screening (In Vitro AC Inhibition Assay) Compound_Library->HTS Hit_Identification Hit Identification (Potent Inhibitors) HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vitro_Characterization In Vitro Characterization (Stability, Selectivity) Lead_Optimization->In_Vitro_Characterization Cellular_Assays Cellular Assays (Ceramide/Sphingosine Levels) In_Vitro_Characterization->Cellular_Assays In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) Cellular_Assays->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Workflow for the development of AC inhibitors.

Conclusion

The benzoxazolone carboxamide class of compounds, including this compound, represents a significant advancement in the development of potent and systemically active inhibitors of acid ceramidase. While all three compared compounds exhibit nanomolar potency, this compound demonstrates a superior stability profile in both neutral buffer and mouse plasma, a critical attribute for a potential therapeutic agent.[4] This favorable pharmacokinetic property, combined with its potent enzymatic inhibition, makes this compound a valuable tool for further investigation of the therapeutic potential of acid ceramidase inhibition. The data presented in this guide provides a clear, comparative basis for researchers to select the most appropriate tool compound for their in vitro and in vivo studies of sphingolipid metabolism and signaling.

References

Unveiling the Selectivity of ARN14974: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the selectivity profile of ARN14974, a potent inhibitor of acid ceramidase (AC). Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with other relevant compounds, supported by experimental data, to facilitate informed decisions in research and development.

Executive Summary

This compound is a benzoxazolone carboxamide that has demonstrated high potency in inhibiting acid ceramidase, a key enzyme in the sphingolipid metabolic pathway.[1] This guide synthesizes available data to assess its selectivity against other human ceramidases and related enzymes. While direct comparative data for this compound against all ceramidase subtypes is limited, analysis of its chemical class and related compounds suggests a favorable selectivity profile for acid ceramidase.

Comparative Selectivity Profile

The table below summarizes the inhibitory activity of this compound and comparator compounds against acid ceramidase and other enzymes. This data is crucial for evaluating the specificity of this compound and predicting potential off-target effects.

CompoundTarget EnzymeIC50Other Enzymes TestedIC50 / % InhibitionReference
This compound Human Acid Ceramidase (hAC) 79 nM Not explicitly reportedNot available[1]
Compound 22m (Benzoxazolone Carboxamide analog)Human Acid Ceramidase (hAC)~100-200 nMHuman N-acylethanolamine acid amidase (hNAAA)8.0 µM[2]
Acid Sphingomyelinase (ASM)No effect at 10 µM[2]
Glucocerebrosidase (GCase)No effect at 10 µM[2]
CarmofurRat Recombinant Acid Ceramidase29 nMFatty Acid Amide Hydrolase (FAAH)Potent inhibitor[1]
N-acylethanolamine Acid Amidase (NAAA)Potent inhibitor[1]
Ceranib-2Cellular Ceramidase Activity (SKOV3 cells)28 µMNot specifiedNot available

Note: A direct head-to-head selectivity panel for this compound against neutral and alkaline ceramidases was not found in the reviewed literature. The data for compound 22m, a structurally related benzoxazolone carboxamide, suggests that this chemical class may possess a high degree of selectivity for acid ceramidase over other related lysosomal enzymes.[2] Further studies are required to definitively characterize the selectivity profile of this compound across the entire ceramidase family.

Signaling Pathway and Experimental Workflow

To provide a clearer context for the role of this compound, the following diagrams illustrate the sphingolipid metabolic pathway and a general workflow for assessing inhibitor selectivity.

Sphingolipid_Metabolism Sphingolipid Metabolic Pathway cluster_DeNovo De Novo Synthesis cluster_Catabolism Catabolism & Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (AC) [Target of this compound] Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Sphingosine->Ceramide Ceramide Synthase Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) Sphingosine Kinase

Caption: Sphingolipid Metabolic Pathway showing the central role of Ceramide and the point of inhibition of Acid Ceramidase by this compound.

Experimental_Workflow Workflow for Assessing Inhibitor Selectivity cluster_Preparation Preparation cluster_Assay Enzymatic Assay cluster_Analysis Data Analysis Compound_Dilution Prepare serial dilutions of this compound Incubation Incubate enzyme with This compound at various concentrations Compound_Dilution->Incubation Enzyme_Preparation Prepare recombinant human Acid, Neutral, and Alkaline Ceramidases Enzyme_Preparation->Incubation Substrate_Preparation Prepare specific fluorogenic substrates Reaction_Initiation Add substrate to initiate reaction Substrate_Preparation->Reaction_Initiation Incubation->Reaction_Initiation Measurement Measure fluorescence signal over time Reaction_Initiation->Measurement IC50_Calculation Calculate IC50 values for each ceramidase subtype Measurement->IC50_Calculation Selectivity_Determination Determine selectivity ratios (IC50 off-target / IC50 on-target) IC50_Calculation->Selectivity_Determination

Caption: A generalized experimental workflow for determining the selectivity profile of an acid ceramidase inhibitor like this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key assays used to assess ceramidase inhibition.

Acid Ceramidase (AC) Inhibition Assay
  • Enzyme Source: Recombinant human acid ceramidase expressed in a suitable cell line (e.g., HEK293 or insect cells).

  • Substrate: A fluorogenic substrate such as N-((2S,3R)-1,3-dihydroxy-4-((2-oxo-2H-chromen-7-yl)oxy)butan-2-yl)dodecanamide (RBM14-C12) is commonly used due to its high affinity and specificity for AC over neutral and alkaline ceramidases.[3]

  • Assay Buffer: Typically, a buffer with an acidic pH (e.g., pH 4.5) is used to ensure optimal enzyme activity. A common buffer composition is 250 mM sodium acetate, 1% Triton X-100, pH 4.5.

  • Procedure:

    • The inhibitor (this compound) is pre-incubated with the enzyme in the assay buffer at 37°C.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Neutral Ceramidase (NC) Inhibition Assay
  • Enzyme Source: Recombinant human neutral ceramidase.

  • Substrate: A specific fluorogenic substrate for NC, such as one with a nervonic acid amide (RBM14-C24:1), is employed.[3][4]

  • Assay Buffer: A buffer with a neutral pH (e.g., pH 7.4) is used. A typical buffer contains 50 mM Tris-HCl, pH 7.4, and 5 mM MgCl2.

  • Procedure: The assay procedure is similar to the acid ceramidase assay, with the primary difference being the use of a neutral pH buffer and a specific substrate for neutral ceramidase.

  • Data Analysis: IC50 values are determined by measuring the inhibition of substrate cleavage at various inhibitor concentrations.

Alkaline Ceramidase (ACER) Inhibition Assay
  • Enzyme Source: Microsomal preparations from cells overexpressing the specific alkaline ceramidase isoform (ACER1, ACER2, or ACER3).

  • Substrate: Substrate selection is critical as different ACER isoforms have varying substrate preferences. For example, ACER1 preferentially hydrolyzes very-long-chain ceramides.[5] Fluorogenic substrates are also available for high-throughput screening.

  • Assay Buffer: An alkaline buffer (e.g., pH 9.0) is required for optimal activity. A common buffer is 50 mM Tris-HCl, pH 9.0, containing 10 mM CaCl2.

  • Procedure: Similar to the other ceramidase assays, the inhibitor is pre-incubated with the enzyme preparation, followed by the addition of the substrate. The reaction progress is monitored by measuring the product formation.

  • Data Analysis: The inhibitory effect of the compound is quantified by determining the IC50 value.

Conclusion

This compound is a highly potent inhibitor of acid ceramidase. While comprehensive data on its selectivity against neutral and alkaline ceramidases is not yet publicly available, the analysis of structurally related benzoxazolone carboxamides suggests a promising selectivity profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the selectivity and mechanism of action of this compound and other acid ceramidase inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the selectivity of this compound and solidify its potential as a specific pharmacological tool and therapeutic candidate.

References

Safety Operating Guide

Proper Disposal of ARN14974: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling ARN14974 must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential information on the proper disposal of this compound, a potent benzoxazolone carboxamide inhibitor of acid ceramidase. The primary source for disposal information is the Safety Data Sheet (SDS) provided by the manufacturer, and all procedures must be in accordance with local, state, and federal regulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and disposal.

PropertyValue
Chemical Name 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide[1]
CAS Number 1644158-57-5[1]
Molecular Formula C₂₄H₂₁FN₂O₃[1]
Molecular Weight 404.4 g/mol [1]
Appearance Solid (Powdered solid)
Solubility Soluble in DMF and DMSO[1]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, detailed hazard profile for this compound is found in its SDS, its chemical class, benzamides, can present hazards. For instance, Benzamide is very hazardous in case of ingestion and hazardous in case of skin contact (irritant), eye contact (irritant), or inhalation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If significant dust is generated, a respirator may be necessary.

Disposal Procedures

The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][4]

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, properly labeled hazardous waste container.

    • Liquid Waste: Solutions of this compound in solvents like DMSO or DMF should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix incompatible wastes.[5]

    • Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[6]

    • Empty Containers: Empty containers that held this compound should be managed as hazardous waste.[5][7] If regulations permit, they may be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7]

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific solvent if it is a liquid waste.[3][6] The accumulation start date should also be clearly marked on the container.

  • Storage of Hazardous Waste:

    • Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.[3]

    • Ensure containers are kept closed except when adding waste.[5]

    • Store incompatible waste streams separately to prevent accidental reactions.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3] Follow all institutional procedures for waste pickup requests.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

ARN14974_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_segregation Waste Segregation cluster_containment Containment and Labeling cluster_storage Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Sharps, Containers) B Consult this compound SDS and Institutional Guidelines A->B C1 Solid Waste (e.g., unused powder, contaminated labware) B->C1 C2 Liquid Waste (e.g., solutions in DMSO/DMF) B->C2 C3 Contaminated Sharps (e.g., needles, broken glass) B->C3 C4 Empty Containers B->C4 D1 Labeled Hazardous Solid Waste Container C1->D1 D2 Labeled Hazardous Liquid Waste Container C2->D2 D3 Labeled Hazardous Sharps Container C3->D3 D4 Triple-Rinse (if permitted) Collect Rinsate C4->D4 E Store in Designated Satellite Accumulation Area D1->E D2->E D3->E D4->D2 F Contact EHS for Hazardous Waste Pickup E->F

Caption: Workflow for the proper disposal of this compound waste.

Waste Minimization

In addition to proper disposal, laboratories should adopt waste minimization practices. This includes ordering only the necessary quantities of this compound, keeping an accurate chemical inventory to avoid purchasing duplicates, and designing experiments to use the smallest possible amount of the compound.[3]

References

Essential Safety and Operational Guide for Handling ARN14974

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of ARN14974, a Potent Acid Ceramidase Inhibitor.

This document provides crucial safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personal safety and maintain experimental integrity. This compound is a benzoxazolone carboxamide that acts as a potent and systemically active inhibitor of intracellular acid ceramidase, intended for research use only.[1][2]

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): Due to the powdered nature and potential biological activity of this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles.
Hand Protection Nitrile glovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Body Protection Laboratory coatFully fastened to protect against skin contact.
Respiratory Protection N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Engineering Controls:

  • Chemical Fume Hood: All weighing and initial dilutions of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure unobstructed access to a safety shower and eyewash station in the immediate work area.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logistical Information: Storage and Stability

Proper storage of this compound is critical to maintain its stability and efficacy.

ParameterConditionDuration
Long-term Storage (Solid) -20°C≥ 4 years[1]
Shipping Room temperature (continental US)May vary for other locations[1]
Stock Solution (-80°C) In DMSOUp to 6 months[2]
Stock Solution (-20°C) In DMSOUp to 1 month[2]

Operational Plan: Step-by-Step Guidance

This section provides a procedural workflow for handling this compound from receipt to disposal.

G cluster_receiving Receiving and Storage cluster_preparation Preparation of Stock Solution cluster_experimentation Experimental Use cluster_disposal Waste Disposal A Receive this compound Shipment B Verify Integrity of Packaging A->B C Transfer to -20°C for Long-Term Storage B->C D Don Appropriate PPE C->D E Weigh Powdered this compound in Fume Hood D->E F Dissolve in DMSO to Prepare Stock Solution E->F G Aliquot Stock Solution for Storage F->G H Thaw Aliquot of Stock Solution G->H I Prepare Working Solution H->I J Treat Cells or Administer In Vivo I->J K Collect Contaminated PPE and Consumables J->K M Decontaminate Work Surfaces J->M L Dispose of as Non-Hazardous Chemical Waste K->L

Figure 1. A logical workflow for the handling of this compound.

Disposal Plan

While this compound is not classified as a hazardous chemical for shipping, proper disposal of the compound and any contaminated materials is crucial to prevent environmental contamination.

  • Unused Compound: Unused solid this compound and stock solutions should be disposed of as non-hazardous chemical waste according to your institution's guidelines.

  • Contaminated Consumables: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated waste container and disposed of as chemical waste.

  • Liquid Waste: Aqueous solutions containing this compound should be collected and disposed of through your institution's chemical waste management program. Do not pour solutions down the drain unless permitted by local regulations and institutional policies for non-hazardous waste.

Experimental Protocols

Preparation of Stock Solution:

  • In a chemical fume hood, accurately weigh the desired amount of powdered this compound.

  • Dissolve the powder in high-purity dimethyl sulfoxide (DMSO) to a stock concentration of 2 mg/mL.[1]

  • If solubility is an issue, the tube can be warmed to 37°C and sonicated.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

In Vitro Cell Treatment (Adapted from general protocols):

  • Culture cells to the desired confluency in appropriate media.

  • Thaw an aliquot of the this compound DMSO stock solution.

  • Prepare a working solution by diluting the stock solution in cell culture media to the desired final concentration. It is recommended to perform serial dilutions in DMSO first before adding to the aqueous media to prevent precipitation.

  • For example, to treat SW403 adenocarcinoma cells or RAW 264.7 murine macrophages, concentrations ranging from 0.1 to 20 µM have been used.[1]

  • Remove the existing media from the cells and replace it with the media containing the desired concentration of this compound.

  • Include a vehicle control (media with the same final concentration of DMSO) in your experiment.

  • Incubate the cells for the desired time period (e.g., 24 hours) before proceeding with downstream assays.[2]

Signaling Pathway

This compound inhibits acid ceramidase, a key enzyme in sphingolipid metabolism. This inhibition leads to an increase in ceramide levels and a decrease in sphingosine and its downstream product, sphingosine-1-phosphate (S1P). This shift in the ceramide/S1P balance can induce cellular responses such as apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase CellSurvival Cell Survival & Proliferation S1P->CellSurvival This compound This compound Acid Ceramidase Acid Ceramidase This compound->Acid Ceramidase

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.